1,4-Bis(DI-tert-butylphosphino)butane
Description
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Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl(4-ditert-butylphosphanylbutyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44P2/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12/h13-16H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYGJYHQLCCIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473303 | |
| Record name | 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150111-89-0 | |
| Record name | 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(di-tert-butylphosphino)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Role of Steric Bulk in Catalysis
An In-Depth Technical Guide to 1,4-Bis(di-tert-butylphosphino)butane (dtbbp)
In the landscape of modern synthetic chemistry, particularly in the realm of transition metal catalysis, the ligand is not a mere spectator. It is an architect, shaping the electronic and steric environment of the metal center to dictate reactivity, selectivity, and overall catalytic efficacy. Among the pantheon of phosphine ligands, this compound, often abbreviated as dtbbp, emerges as a pivotal tool for researchers. This bidentate phosphine ligand is distinguished by its flexible butane backbone and, most critically, the substantial steric hindrance imparted by its four tert-butyl groups.
This guide provides a comprehensive technical overview of dtbbp, from its fundamental properties and synthesis to its application in catalysis, with a focus on the underlying principles that govern its utility. The content is tailored for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this ligand in their synthetic endeavors.
Core Attributes and Physicochemical Properties
This compound is an organophosphorus compound whose structure is key to its function. The two phosphorus atoms, separated by a flexible four-carbon chain, act as Lewis basic sites, coordinating to a transition metal to form a chelate ring. The defining feature, however, is the presence of two bulky tert-butyl substituents on each phosphorus atom. This steric shielding is crucial for promoting the formation of highly active, low-coordinate metal centers, which is often a prerequisite for challenging catalytic transformations.[1]
| Property | Value | Reference |
| CAS Number | 150111-89-0 | [2] |
| Molecular Formula | C₂₀H₄₄P₂ | [2][3] |
| Molecular Weight | 346.51 g/mol | [2] |
| Appearance | Solid | [4] |
| Canonical SMILES | CC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | [4] |
| InChIKey | UIYGJYHQLCCIQS-UHFFFAOYSA-N | [4][5] |
Synthesis of this compound
The synthesis of dtbbp is a classic example of nucleophilic substitution, leveraging the reactivity of a phosphide anion. The most established route involves the double alkylation of a di-tert-butylphosphine salt with a 1,4-dihalobutane.[1]
Causality Behind the Synthesis:
-
Precursor Selection: The synthesis begins with di-tert-butylphosphine (or its chlorinated precursor, di-tert-butylchlorophosphine), which provides the core P(t-Bu)₂ units.[6][7][8]
-
Phosphide Generation: Di-tert-butylphosphine is not sufficiently nucleophilic to react directly with the dihalobutane. It must first be deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong potassium base (e.g., potassium hydride), to generate the highly reactive lithium or potassium di-tert-butylphosphide anion.[1]
-
Alkylation: This potent phosphide nucleophile then readily attacks the electrophilic carbon atoms of a 1,4-dihalobutane (e.g., 1,4-dichlorobutane or 1,4-dibromobutane) via an Sₙ2 mechanism. The reaction proceeds in a stepwise manner, forming the desired P-C bonds at both ends of the butane chain.[1] 1,4-dibromobutane is often more reactive due to the better leaving group ability of bromide, though 1,4-dichlorobutane can be a more economical choice.[1]
Caption: Synthesis pathway for dtbbp via phosphide generation and subsequent dialkylation.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Complexes formed between dtbbp and palladium are highly effective catalysts for a variety of cross-coupling reactions, which are foundational in pharmaceutical and materials science for constructing C-C, C-N, and C-O bonds.[9][10] The steric bulk and electron-donating nature of the dtbbp ligand are instrumental to its success.
Pillars of Catalytic Function:
-
Promoting Oxidative Addition: The bulky tert-butyl groups create a sterically encumbered environment around the palladium center. This favors the formation of a coordinatively unsaturated, 14-electron Pd(0)L complex (where L is dtbbp), which is highly reactive. This high reactivity facilitates the often rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides.[11]
-
Facilitating Reductive Elimination: The steric strain within the palladium complex also promotes the final reductive elimination step, where the new bond is formed and the desired product is released from the metal center, regenerating the active Pd(0) catalyst.
-
Enhancing Catalyst Stability: The bidentate, chelating nature of the butane backbone provides enhanced stability to the palladium center, preventing ligand dissociation and catalyst decomposition, which can lead to higher turnover numbers.
Due to these properties, palladium complexes of dtbbp and structurally similar bulky diphosphines are highly effective in key transformations:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organohalides.[1]
-
Buchwald-Hartwig Amination: Formation of C-N bonds between organohalides and amines.
-
Heck Coupling: Formation of C-C bonds between organohalides and alkenes.[12]
-
Negishi, Sonogashira, and Stille Couplings: Other important C-C bond-forming reactions.[1]
Caption: General catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a representative workflow for using a dtbbp-palladium system in a challenging Suzuki-Miyaura cross-coupling reaction. The causality for each step is explained to ensure a self-validating and reproducible methodology.
Objective: To couple 4-chlorotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound (dtbbp)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox equipment
Workflow Diagram:
Caption: Experimental workflow for a dtbbp-palladium catalyzed Suzuki coupling.
Step-by-Step Procedure:
-
Pre-catalyst Formation (Self-Validation):
-
Action: In a glovebox or under an inert atmosphere (Argon), add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and dtbbp (e.g., 0.015 mmol, 1.5 mol%) to a dry Schlenk tube. Add 2 mL of anhydrous, degassed toluene.
-
Causality: Phosphine ligands are often air-sensitive, and the active Pd(0) catalyst is readily oxidized. Performing this under an inert atmosphere is critical for catalyst activity. A slight excess of the ligand protects the palladium center. Stirring for 15-20 minutes allows for the in-situ formation of the active Pd(0) species from the Pd(II) precursor.
-
-
Reaction Setup (Self-Validation):
-
Action: In a separate, larger Schlenk tube, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).
-
Causality: An excess of the boronic acid component is often used to drive the reaction to completion. A strong, non-nucleophilic base like K₃PO₄ is essential for the transmetalation step, activating the boronic acid to form a more reactive boronate species.
-
-
Initiation and Execution (Self-Validation):
-
Action: Evacuate and backfill the main reaction tube with argon (repeat three times). Add 5 mL of anhydrous, degassed toluene. Transfer the pre-formed catalyst solution from the first tube to the main reaction tube via a cannula.
-
Causality: Thoroughly degassing the solvent and maintaining an inert atmosphere prevents catalyst deactivation. Cannula transfer is a standard technique for the air-free transfer of reactive solutions.
-
-
Reaction and Monitoring (Self-Validation):
-
Action: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing by TLC or GC-MS.
-
Causality: Many cross-coupling reactions, especially with less reactive aryl chlorides, require thermal energy to overcome activation barriers. Vigorous stirring ensures homogeneity. Monitoring confirms the consumption of starting materials and formation of the product, preventing unnecessary heating that could lead to side reactions.
-
-
Work-up and Purification (Self-Validation):
-
Action: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the inorganic base and boronic acid residues. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: This standard aqueous work-up effectively separates the organic product from the inorganic salts and water-soluble byproducts.
-
-
Purification:
-
Action: Purify the crude product by flash column chromatography on silica gel to obtain the pure biphenyl product.
-
Causality: Chromatography is necessary to remove any unreacted starting material, homo-coupled byproducts, and residual catalyst components.
-
Handling and Safety
Like many organophosphorus compounds, this compound and its precursors are air-sensitive and require careful handling.
-
Handling: Always handle dtbbp under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques to prevent oxidation to the corresponding phosphine oxide, which is catalytically inactive.[13]
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14][15][16] Consult the Safety Data Sheet (SDS) for detailed hazard information.[2] While specific SDS information for dtbbp may be limited, data for analogous compounds like 1,4-bis(diphenylphosphino)butane (dppb) indicate potential for skin and eye irritation.[14][16]
Conclusion
This compound is a powerful ligand whose value is derived from a well-defined structure-activity relationship. Its combination of a flexible chelating backbone and significant steric bulk provides an optimal environment for activating transition metal centers for challenging catalytic cross-coupling reactions. By understanding the principles behind its synthesis and the causal factors driving its catalytic performance, researchers can effectively employ dtbbp to construct complex molecules, advancing discovery in drug development and materials science.
References
- This compound | 150111-89-0 | Benchchem. (URL: )
- Di-tert-butylphosphine synthesis - ChemicalBook. (URL: )
- Di-tert-butylchlorophosphane synthesis - ChemicalBook. (URL: _)
- This compound (CAS No. 150111-89-0) SDS - Guidechem. (URL: )
- US7847126B2 - Process for preparing tertiary phosphines - Google P
- Di-tert-butylchlorophosphine - LookChem. (URL: )
- The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC - NIH. (URL: )
- SAFETY D
- This compound | C20H44P2 | CID 11810147 - PubChem. (URL: )
- Application Notes and Protocols: The Role of Tetrabutylammonium Diphenylphosphinate in Palladium-Catalyzed Cross-Couplings - Benchchem. (URL: )
- 1,4-Bis(diphenylphosphino)
- SAFETY D
- This compound - Chemrio. (URL: )
- This compound (C20H44P2) - PubChemLite. (URL: )
- Developing Ligands for Palladium(II)
- Di-tert-butylphosphinoferrocene.An oven-dried 1000-mL four-necked (one 34/45 joint and three 24/40 joints) round-bottomed flask is allowed to cool in a desiccator over anhydrous - Organic Syntheses Procedure. (URL: )
- Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation - ResearchG
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C20H44P2 | CID 11810147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. PubChemLite - this compound (C20H44P2) [pubchemlite.lcsb.uni.lu]
- 6. Di-tert-butylphosphine synthesis - chemicalbook [chemicalbook.com]
- 7. Di-tert-butylchlorophosphane synthesis - chemicalbook [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Properties of 1,4-Bis(DI-tert-butylphosphino)butane
An In-depth Technical Guide to 1,4-Bis(di-tert-butylphosphino)butane (dtbbp)
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, commonly abbreviated as dtbbp, is a bidentate phosphine ligand of significant interest in the field of organometallic chemistry and homogeneous catalysis. As a chelating agent, its four-carbon backbone forms a stable seven-membered ring with transition metal centers. The defining characteristic of dtbbp is the presence of two sterically demanding tert-butyl groups on each phosphorus atom. This steric bulk, combined with the electron-rich nature of the phosphine centers, imparts unique properties to its metal complexes, making it a highly effective ligand for a variety of challenging catalytic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the core properties, synthesis, and catalytic applications of dtbbp for researchers and professionals in chemical and pharmaceutical development.
Section 1: Physicochemical Properties
The fundamental identity and physical characteristics of dtbbp are summarized below. These properties are essential for its proper handling, storage, and application in experimental setups.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 150111-89-0 | [1][2][3] |
| Molecular Formula | C₂₀H₄₄P₂ | [2] |
| Molecular Weight | 346.51 g/mol | [2] |
| IUPAC Name | ditert-butyl(4-ditert-butylphosphanylbutyl)phosphane | [4] |
| Appearance | White powder or solid | [4][5] |
| Melting Point | Not experimentally reported in surveyed literature. For comparison, the less bulky analogue 1,4-bis(diphenylphosphino)butane (dppb) melts at 132-136 °C. | [6][7] |
| Solubility | Generally soluble in common organic solvents like THF, toluene, and dichloromethane. Insoluble in water. | |
| Air Sensitivity | Highly sensitive to atmospheric oxygen; prone to oxidation to the corresponding phosphine oxide. Must be handled and stored under an inert atmosphere (e.g., Argon or Nitrogen). |
Section 2: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for confirming the identity and purity of dtbbp. Due to its symmetric structure, the NMR spectra are relatively simple. While specific, high-resolution spectra are not widely published, the expected signals can be predicted based on the molecular structure.
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ³¹P{¹H} | Data not available | Singlet | The two equivalent phosphorus atoms. |
| ¹H | Data not available | Multiplet (AA'BB') | Butane backbone methylene protons adjacent to phosphorus (-CH₂-P). |
| ¹H | Data not available | Multiplet (AA'BB') | Butane backbone internal methylene protons (-CH₂-CH₂-). |
| ¹H | Data not available | "Virtual" Triplet | The 36 equivalent protons of the four tert-butyl groups. The triplet appearance arises from strong coupling to the two phosphorus nuclei. |
| ¹³C{¹H} | Data not available | Doublet | Quaternary carbons of the tert-butyl groups. |
| ¹³C{¹H} | Data not available | Doublet | Methyl carbons of the tert-butyl groups. |
| ¹³C{¹H} | Data not available | Multiplet | Methylene carbons of the butane backbone. |
Note: The absence of readily available, published NMR data underscores the importance of in-house characterization by researchers upon synthesis or purchase.
Section 3: Synthesis and Handling
Core Synthetic Principles
The most established and reliable method for synthesizing dtbbp is through the dialkylation of a di-tert-butylphosphine salt with a 1,4-dihalobutane.[1] This process relies on a classic double nucleophilic substitution (Sₙ2) mechanism. The key steps are:
-
Deprotonation: A strong base is used to deprotonate the relatively acidic P-H bond of di-tert-butylphosphine, generating a highly nucleophilic phosphide anion.
-
Dialkylation: The resulting phosphide anion attacks the electrophilic carbon atoms of a 1,4-dihalobutane (e.g., 1,4-dichlorobutane or 1,4-dibromobutane), displacing the halide ions to form the two required P-C bonds.
The choice of base (organolithium reagents like n-BuLi or potassium bases like KH) and halide (Cl⁻ or Br⁻) can be adapted based on desired reactivity and cost-effectiveness, with dibromobutane being more reactive but dichlorobutane being more economical.[1] All operations must be performed under strictly anaerobic and anhydrous conditions to prevent oxidation of the phosphine and quenching of the reactive intermediates.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of dtbbp.
Detailed Experimental Protocol: Synthesis of dtbbp
This protocol is a representative procedure and should be performed by trained personnel using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
Preparation: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add di-tert-butylphosphine (1.46 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 6.5 mL, 10.4 mmol) dropwise to the stirred solution. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2 hours. This forms a solution of lithium di-tert-butylphosphide.
-
Alkylation: Cool the solution to 0 °C using an ice bath. Add 1,4-dichlorobutane (0.64 g, 5.0 mmol) dropwise via syringe. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.
-
Workup: Carefully quench the reaction by slowly adding 20 mL of degassed water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers and wash with brine (2 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a crude solid. The product can be further purified by recrystallization from degassed methanol or by vacuum distillation to afford this compound as a white, crystalline solid.
Section 4: Application in Palladium-Catalyzed Cross-Coupling
Mechanistic Significance of dtbbp
The efficacy of dtbbp in catalysis stems from a combination of its steric and electronic properties. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand plays a crucial role in nearly every step of the catalytic cycle.
-
Steric Bulk: The four bulky tert-butyl groups create a sterically congested environment around the palladium center. This promotes the formation of highly reactive, coordinatively unsaturated 12-electron monoligated [Pd(dtbbp)] species, which are often the active catalysts.[8] This steric hindrance also facilitates the final reductive elimination step, which is essential for product formation and catalyst turnover.
-
Electron-Donating Nature: As an alkylphosphine, dtbbp is a strong σ-donor. This increases the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition of the organohalide to the Pd(0) complex.
Together, these features make dtbbp-ligated palladium complexes exceptionally active catalysts, enabling reactions with challenging substrates like aryl chlorides at lower catalyst loadings and milder conditions than less bulky or less electron-rich ligand systems.
Catalytic Cycle Diagram: Suzuki-Miyaura Coupling
Caption: The role of dtbbp in the Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromoacetophenone with phenylboronic acid and should be performed under an inert atmosphere.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol) and dtbbp (3.8 mg, 0.011 mmol). Add 2 mL of anhydrous, degassed toluene and stir for 20 minutes. The solution should change color, indicating complex formation.
-
Reaction Setup: To a flame-dried Schlenk tube, add 4-bromoacetophenone (199 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol).
-
Reagent Addition: Add the pre-formed catalyst solution to the Schlenk tube via syringe. Add an additional 3 mL of toluene and 1 mL of degassed water.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-acetylbiphenyl as a white solid.
Section 5: Safety and Hazard Information
This compound is an air-sensitive and potentially hazardous chemical that requires careful handling.
-
Hazards: While specific GHS data is limited, related phosphine compounds are known to cause skin and serious eye irritation.[2] Avoid inhalation of dust and contact with skin and eyes.
-
Handling: Always handle in a well-ventilated area, preferably within a glovebox or under a constant stream of inert gas (argon or nitrogen). Use personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.[2]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and dark place to prevent degradation.
-
First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. In all cases of exposure, consult a physician.[2]
References
-
LookChem. (n.d.). This compound CAS:150111-89-0. Retrieved January 10, 2026, from [Link]
-
LocalPharmaGuide. (n.d.). CAS NO. 150111-89-0 | this compound. Retrieved January 10, 2026, from [Link]
-
DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved January 10, 2026, from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: [Link]
-
Common Organic Chemistry. (n.d.). 1,4-Bis(diphenylphosphino)butane [Dppb]. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. CAS NO. 150111-89-0 | this compound | C20H44P2 [localpharmaguide.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound CAS:150111-89-0, CasNo.150111-89-0 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 6. 1,4-Bis(diphenylphosphino)butane [Dppb] [commonorganicchemistry.com]
- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. diva-portal.org [diva-portal.org]
Introduction: The Strategic Importance of dtbpb in Modern Catalysis
An In-Depth Technical Guide to 1,4-Bis(di-tert-butylphosphino)butane: Structure, Synthesis, and Application
In the landscape of homogeneous catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. Among the vast arsenal of phosphine ligands, this compound, commonly abbreviated as dtbpb, has emerged as a ligand of significant strategic value. It is a bidentate, or chelating, phosphine characterized by two key structural features: the pronounced steric bulk of its four tert-butyl groups and the conformational flexibility of its butane backbone.
The tert-butyl substituents create a sterically demanding environment around the coordinated metal center. This bulk is not merely a passive feature; it actively influences the course of catalytic reactions by promoting the formation of highly active, low-coordinate metal species and facilitating crucial steps like oxidative addition and reductive elimination.[1][2] Furthermore, the electron-rich nature of the alkylphosphine groups enhances the electron density on the metal, which can accelerate catalytic turnover.[1] The four-carbon chain allows the ligand to form a stable seven-membered chelate ring with a metal, providing enhanced catalyst stability compared to monodentate counterparts.[1]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the molecular structure of dtbpb, a comprehensive overview of its established synthetic routes with a step-by-step protocol, and an exploration of its applications in catalysis, grounded in authoritative references.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of two di-tert-butylphosphino moieties linked by a flexible butane chain. This unique architecture dictates its behavior as a ligand, combining significant steric hindrance with the ability to chelate to a single metal center.
Key Structural Features:
-
Steric Hindrance: The four tert-butyl groups are sterically imposing, creating a large, well-defined coordination pocket around the metal. This steric bulk is critical for influencing selectivity in catalytic processes.[1][2]
-
Electron-Rich Phosphorus Centers: The phosphorus atoms are bonded to electron-donating alkyl groups (tert-butyl and butyl), making the ligand a strong sigma-donor. This property increases the electron density at the metal center, which is often beneficial for catalytic activity, particularly in cross-coupling reactions.[1]
-
Flexible Butane Backbone: The -(CH₂)₄- linker provides conformational flexibility, allowing the ligand to accommodate a variety of metal coordination geometries and form a thermodynamically stable seven-membered chelate ring.[1]
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₂₀H₄₄P₂[3][4][5] |
| Molecular Weight | 346.51 g/mol [5] |
| CAS Number | 150111-89-0[1][5][6] |
| Appearance | Solid[6] |
| Canonical SMILES | CC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C[3][6] |
| InChI Key | UIYGJYHQLCCIQS-UHFFFAOYSA-N[1][3][6] |
Synthesis of this compound
The most established and reliable method for synthesizing dtbpb is through the dialkylation of a di-tert-butylphosphide salt with a 1,4-dihalobutane.[1] This process hinges on the nucleophilic character of the phosphide anion, which displaces the halide leaving groups on the butane backbone in a double nucleophilic substitution (SN2) reaction.[1]
General Synthetic Pathway
The synthesis can be visualized as a two-step process: first, the deprotonation of a di-tert-butylphosphine precursor to generate a highly reactive phosphide anion, and second, the reaction of this anion with the butane electrophile.
Figure 1: General workflow for the synthesis of dtbpb.
Detailed Experimental Protocol: Synthesis via Lithium Phosphide
This protocol describes a common lab-scale synthesis using n-butyllithium as the base and 1,4-dichlorobutane as the electrophile. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as organolithium reagents are pyrophoric and phosphines are sensitive to air.[7][8]
Reagents and Equipment:
-
Di-tert-butylphosphine (t-Bu₂PH)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
1,4-Dichlorobutane or 1,4-Dibromobutane
-
Anhydrous tetrahydrofuran (THF)
-
Degassed deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard glassware (oven-dried)
-
Syringes and cannulas
-
Magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Phosphide Generation:
-
Add anhydrous THF to the flask via cannula. Cool the solvent to 0 °C in an ice bath.
-
Add di-tert-butylphosphine to the stirred THF.
-
Slowly add one equivalent of n-butyllithium solution dropwise via syringe.
-
Causality: n-Butyllithium is a strong base that efficiently deprotonates the P-H bond of di-tert-butylphosphine to generate the lithium di-tert-butylphosphide salt (t-Bu₂PLi).[1] This intermediate is a potent nucleophile. The addition is performed at 0 °C to control the exothermic reaction.
-
-
-
Alkylation:
-
After stirring the phosphide solution for 30-60 minutes at 0 °C, slowly add 0.5 equivalents of 1,4-dichlorobutane via syringe.
-
Causality: Two equivalents of the phosphide nucleophile react with one equivalent of the dialkyl halide. The phosphide attacks the electrophilic carbon atoms of the dihalobutane, displacing the chloride ions to form the two required P-C bonds.[1] 1,4-dibromobutane can be used for faster reaction times due to the better leaving group ability of bromide, though 1,4-dichlorobutane is often more economical.[1]
-
-
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure complete conversion.
-
Workup and Extraction:
-
Carefully quench the reaction by slowly adding degassed water to neutralize any unreacted organolithium species.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as n-hexane or diethyl ether.
-
Wash the combined organic layers with degassed water or brine to remove inorganic salts.
-
-
Drying and Purification:
-
Dry the organic phase over an anhydrous drying agent like MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The product, this compound, can be further purified by crystallization from a suitable solvent like methanol.
-
Coordination Chemistry and Catalytic Applications
The primary utility of dtbpb lies in its role as a chelating ligand in homogeneous catalysis. It coordinates to a transition metal, forming a stable complex that serves as the active catalyst or a precatalyst.
Figure 2: Chelation of dtbpb to a metal center (M).
Key Applications:
-
Palladium-Catalyzed Cross-Coupling: dtbpb is an effective ligand for various palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] The ligand's steric bulk and electron-donating properties stabilize the catalytically active Pd(0) species and promote the oxidative addition step, which is often rate-limiting.[1]
-
Rhodium-Catalyzed Hydrogenation: Complexes of dtbpb with rhodium are used as precursors for active hydrogenation catalysts.[1] Cationic rhodium-diene complexes featuring the dtbpb ligand can be activated for the hydrogenation of various substrates.[1]
-
Other Cross-Coupling Reactions: The unique steric and electronic profile of dtbpb makes it a candidate for other transformations such as carbonylative cross-coupling and C-H activation reactions.[1]
Safety and Handling Precautions
-
Air and Moisture Sensitivity: Organophosphine compounds, especially tertiary phosphines, can be sensitive to air and may oxidize. All handling should be conducted under an inert atmosphere.[9]
-
Toxicity: Phosphines and their precursors are toxic.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Hazards: The synthesis of dtbpb involves highly reactive and hazardous materials. Organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air.[8] They are also corrosive. Extreme care must be taken during their transfer and quenching.[8]
Conclusion
This compound is a powerful and versatile ligand whose value is derived from a synergistic combination of steric bulk, electron-rich character, and conformational flexibility. Its synthesis, while requiring careful handling of air-sensitive and pyrophoric reagents, is straightforward and based on well-established organometallic principles. The resulting ligand provides access to highly active and stable catalysts for a range of important organic transformations, making it an indispensable tool for synthetic chemists in both academic and industrial research.
References
-
This compound (C20H44P2) - PubChemLite. [Link]
-
This compound | C20H44P2 | CID 11810147 - PubChem. [Link]
-
Di-tert-butylphosphinoferrocene - Organic Syntheses Procedure. [Link]
-
Organophosphorus chemistry - Wikipedia. [Link]
-
Organophosphine - Wikipedia. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]
-
Phosphine - Incident management - GOV.UK. [Link]
-
Safe handling of organolithium compounds in the laboratory - Princeton EHS. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - this compound (C20H44P2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C20H44P2 | CID 11810147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Organophosphine - Wikipedia [en.wikipedia.org]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
An In-depth Technical Guide to the Synthesis of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP) and its Analogs
This guide provides a comprehensive overview of the synthetic protocols for 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP), a prominent member of the atropisomeric biaryl diphosphine ligand family. These ligands are of significant interest to researchers and professionals in drug development and catalysis due to their efficacy in asymmetric synthesis. We will delve into the core synthetic strategies, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of purification and characterization.
Introduction: The Significance of BIPHEP Ligands
BIPHEP and its derivatives are C₂-symmetric chiral diphosphine ligands that have found widespread application in transition metal-catalyzed asymmetric reactions. Their unique structural feature is the biphenyl backbone, which imparts a defined dihedral angle that influences the stereochemical outcome of catalytic transformations. The ability to introduce substituents on the biphenyl rings or the phosphorus atoms allows for the fine-tuning of both steric and electronic properties, making them versatile ligands for a range of reactions, including asymmetric hydrogenation, hydroformylation, and Heck reactions.
Strategic Approaches to BIPHEP Synthesis
Several synthetic routes to BIPHEP and its analogs have been developed, each with its own set of advantages and challenges. The choice of a particular method often depends on the availability of starting materials, desired scale, and the specific substitutions on the ligand framework.
-
Ullmann-type Coupling: This classical approach involves the copper-catalyzed coupling of two equivalents of a 2-halodiarylphosphine oxide. The resulting biaryl diphosphine dioxide is then reduced to the desired diphosphine ligand. This method is robust and has been successfully applied to the synthesis of various substituted BIPHEP ligands[1][2].
-
Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as those catalyzed by palladium or nickel, offer an efficient alternative. For instance, the coupling of a (2-bromophenyl)phosphine derivative can be employed to construct the biphenyl backbone[3][4].
-
Multi-step Synthesis from Phosphorus Trichloride: A more fundamental approach begins with a basic phosphorus source like PCl₃. This route allows for the construction of the phosphine moieties from the ground up, offering flexibility in the introduction of diverse aryl groups[5].
For the purpose of this guide, we will focus on a detailed protocol based on a Grignard reaction followed by an Ullmann-type coupling, a common and reliable method for preparing BIPHEP-type ligands[2].
Experimental Protocol: Synthesis of BIPHEP
This protocol outlines the synthesis of the parent BIPHEP ligand. The overall workflow is depicted in the following diagram:
Figure 1: Overall workflow for the synthesis of BIPHEP.
Part 1: Synthesis of (2-Bromophenyl)diphenylphosphine Oxide
This initial step prepares the key precursor for the subsequent coupling reaction.
Materials:
-
1,2-Dibromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Diphenylphosphinyl chloride
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.
-
In a separate flask, dissolve diphenylphosphinyl chloride (1.0 eq) in anhydrous diethyl ether and add this solution dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 2: Ullmann Coupling to form BIPHEP Dioxide
This step constructs the biphenyl backbone through a copper-mediated coupling.
Materials:
-
(2-Bromophenyl)diphenylphosphine oxide
-
Activated copper powder
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine (2-bromophenyl)diphenylphosphine oxide (1.0 eq) and activated copper powder (2.0 eq) in DMF.
-
Heat the mixture to reflux (approximately 150-160 °C) and maintain for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the copper residues.
-
Pour the filtrate into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude BIPHEP dioxide can be purified by recrystallization.
Part 3: Reduction to BIPHEP
The final step involves the reduction of the phosphine oxide to the desired phosphine ligand.
Materials:
-
BIPHEP dioxide
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (Et₃N) or N,N-dimethylaniline
-
Anhydrous toluene or xylene
Procedure:
-
Under an inert atmosphere, suspend BIPHEP dioxide (1.0 eq) in anhydrous toluene in a flame-dried flask.
-
Add triethylamine (5.0 eq) to the suspension.
-
Slowly add trichlorosilane (4.0 eq) dropwise at 0 °C. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extract the product with toluene, wash the organic layer with water and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude BIPHEP ligand. Purification is typically achieved by recrystallization from a suitable solvent system like ethanol or a toluene/hexane mixture.
Quantitative Data Summary
| Step | Key Reagents | Molar Ratio (Substrate:Reagent) | Typical Yield | Purity Assessment |
| Phosphinylation | 1,2-Dibromobenzene, n-BuLi, Ph₂P(O)Cl | 1:1:1 | 70-85% | NMR, LC-MS |
| Ullmann Coupling | (2-Bromophenyl)diphenylphosphine oxide, Cu | 1:2 | 60-75% | NMR, LC-MS |
| Reduction | BIPHEP dioxide, HSiCl₃, Et₃N | 1:4:5 | 85-95% | NMR, HPLC, M.P. |
Characterization of BIPHEP
Thorough characterization is crucial to confirm the identity and purity of the synthesized ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the aromatic protons of the biphenyl and phenyl groups.
-
³¹P NMR: A key technique for phosphine ligands. A single peak in the proton-decoupled ³¹P NMR spectrum is indicative of the C₂-symmetric product. The chemical shift is characteristic of the trivalent phosphorus atom.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
Melting Point (M.P.): A sharp melting point is an indicator of high purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): For enantiomerically pure BIPHEP derivatives, chiral HPLC is essential to determine the enantiomeric excess (ee).
Conclusion
The synthesis of BIPHEP and its analogs is a well-established field with several reliable synthetic strategies. The protocol detailed in this guide, based on a Grignard reaction and Ullmann coupling, represents a robust and adaptable method for accessing these valuable ligands. Careful execution of the experimental procedures and thorough characterization are paramount to obtaining high-quality material suitable for applications in asymmetric catalysis and drug development.
References
- Goldberg, M. (2022). SYNTHESIS AND CHARACTERIZATION OF BIPHEP-TYPE LIGANDS AND A RU(II)
- Black, R., et al. (2019). Ru(II)
- Alam, I. (2019). SYNTHESIS AND CHARACTERIZATION OF RU(II) COMPLEXES BEARING BIPHEP-TYPE. New College of Florida.
- Schmid, R., et al. (1991). Helvetica Chimica Acta, 74(2), 370-389.
- Zhang, X., et al. (1994). Synlett, 1994(7), 501-503.
- Genov, D. G., et al. (2003). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS, 100(26), 15421-15426.
- Miyashita, A., et al. (1980). Journal of the American Chemical Society, 102(27), 7932-7934.
-
Organic Syntheses. (R)- AND (S)-(−)-2,2′-BIS(DIPHENYLPHOSPHINO)-1,1′-BINAPHTHYL (BINAP). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru(II) complexes bearing bulky BIPHEP-type ligands: Synthesis, x-ray diffraction analysis, and performance in alcohol acceptorless dehydrogenation - American Chemical Society [acs.digitellinc.com]
- 4. "SYNTHESIS AND CHARACTERIZATION OF RU(II) COMPLEXES BEARING BIPHEP-TYPE" by Imran Alam [digitalcommons.ncf.edu]
- 5. "SYNTHESIS AND CHARACTERIZATION OF BIPHEP-TYPE LIGANDS AND A RU(II) COM" by Matthew Goldberg [digitalcommons.ncf.edu]
1,4-Bis(DI-tert-butylphosphino)butane molecular weight and formula
An In-Depth Technical Guide to 1,4-Bis(di-tert-butylphosphino)butane: Synthesis, Properties, and Catalytic Applications
Introduction and Overview
In the field of organometallic chemistry and homogeneous catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of transition metal catalysts. Among the vast library of phosphine-based ligands, bulky, electron-rich diphosphines have emerged as a privileged class, enabling challenging chemical transformations. This compound, often abbreviated as dtbbp, exemplifies these characteristics. It is a chelating bidentate phosphine ligand distinguished by its flexible four-carbon (butane) backbone and the sterically demanding tert-butyl groups attached to each phosphorus atom.
The significance of bulky diphosphine ligands like this compound lies in the unique steric and electronic environment they create around a metal center.[1] The large steric hindrance from the tert-butyl groups can influence the coordination geometry and substrate approach, thereby enhancing selectivity in catalytic reactions.[1] Concurrently, the electron-donating nature of the phosphine moieties increases the electron density on the coordinated metal, which can facilitate crucial steps in catalytic cycles, such as oxidative addition.[1] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, established synthetic routes, handling procedures, and its pivotal role in modern catalysis.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These identifiers are crucial for substance registration, safety data management, and literature searches.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₄₄P₂ | [2][3][4] |
| Molecular Weight | 346.51 g/mol | [2][3] |
| CAS Number | 150111-89-0 | [1][2][3] |
| Appearance | Solid | [2] |
| Canonical SMILES | CC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | [2][4] |
| InChI Key | UIYGJYHQLCCIQS-UHFFFAOYSA-N | [1][2] |
Synthesis and Handling
Established Synthetic Route
The most established and widely employed method for synthesizing this compound involves a double nucleophilic substitution (Sɴ2) reaction. This process utilizes a di-tert-butylphosphine salt as the nucleophile and a 1,4-dihalobutane as the electrophile.[1]
The general workflow can be broken down into two primary steps:
-
Deprotonation: Di-tert-butylphosphine is deprotonated using a strong base, typically an organolithium reagent like n-butyllithium or tert-butyllithium, to generate the highly reactive lithium di-tert-butylphosphide intermediate.[1]
-
Dialkylation: The resulting phosphide anion is then reacted with a 1,4-dihalobutane, such as 1,4-dichlorobutane or 1,4-dibromobutane. The phosphide attacks the electrophilic carbon atoms, displacing the halide ions to form the two new phosphorus-carbon bonds.[1] 1,4-dibromobutane is generally more reactive due to the superior leaving group ability of bromide, though 1,4-dichlorobutane may be more cost-effective.[1]
Experimental Protocol: Synthesis
This protocol is a representative example and should be performed by trained personnel using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox) due to the air-sensitivity of the reagents and intermediates.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve di-tert-butylphosphine (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (2.0 equivalents) dropwise via syringe. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the lithium phosphide is often indicated by a color change.
-
Alkylation: Cool the solution back down to 0 °C using an ice bath. Add 1,4-dichlorobutane (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of degassed water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization or column chromatography under an inert atmosphere.
Safety and Handling
While a specific safety data sheet (SDS) for this compound should always be consulted, data from analogous compounds like 1,4-bis(diphenylphosphino)butane (dppb) provides guidance.
-
Hazards: Assumed to be a skin and eye irritant.[5][6][7] May cause respiratory irritation.[5][7]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[8] Avoid formation and inhalation of dust.[8]
-
Storage: The ligand can be air-sensitive.[7] It should be stored in a cool, dry place under an inert atmosphere (e.g., in a glovebox or a sealed container with argon/nitrogen).[8]
Applications in Homogeneous Catalysis
This compound serves as a highly effective chelating ligand for transition metals, most notably palladium.[1] Its butane backbone enables the formation of a stable seven-membered chelate ring with the metal center.[1] The resulting complexes are potent catalysts for a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
The efficacy of this ligand is attributed to two key features:
-
Steric Bulk: The four tert-butyl groups create a sterically congested environment around the metal. This bulk promotes the reductive elimination step—the final, product-forming step in many catalytic cycles—and can prevent catalyst deactivation pathways.
-
Electron-Rich Nature: The alkylphosphine groups are strong σ-donors, making the ligand highly electron-rich. This property increases the electron density on the palladium center, facilitating the initial oxidative addition step of an aryl halide to the metal. This is particularly beneficial for activating less reactive substrates like aryl chlorides.[9]
Complexes of this ligand are expected to be highly active in numerous palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling[1]
-
Buchwald-Hartwig Amination[1]
-
Heck Reaction[1]
-
Negishi Coupling[1]
-
Sonogashira Coupling[1]
-
Stille Coupling[1]
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for a palladium-catalyzed Suzuki-Miyaura reaction. Substrate scope and reaction conditions may require optimization.
-
Catalyst Preparation (Pre-formation or in situ): To an oven-dried Schlenk tube under an inert atmosphere, add a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.1-1.2 equivalents relative to Pd). Add anhydrous solvent (e.g., toluene or dioxane) and stir for 15-20 minutes.
-
Reagent Addition: To the catalyst mixture, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water or brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a powerful and versatile bidentate ligand whose specific combination of steric bulk and electron-donating character makes it highly valuable in homogeneous catalysis. Its ability to form stable, reactive complexes with transition metals like palladium enables a wide range of synthetic transformations with high efficiency and selectivity. The well-established synthetic routes and the clear principles guiding its application ensure its continued importance for researchers and scientists in academic and industrial drug development.
References
-
This compound - Ligands - Crysdot LLC. (URL: [Link])
-
This compound (C20H44P2) - PubChemLite. (URL: [Link])
-
Reactions of D2 with 1,4-Bis(diphenylphosphino) butane-Stabilized Metal Nanoparticles-A Combined - Freie Universität Berlin. (URL: [Link])
-
1,4-Bis(diphenylphosphino)butane [Dppb] - Common Organic Chemistry. (URL: [Link])
-
1,4-Bis(diphenylphosphino)butane - Wikipedia. (URL: [Link])
- CN102020674A - Process for synthesizing bis(diphenylphosphino)
-
Di-tert-butylphosphinoferrocene.An oven-dried 1000-mL four-necked (one 34/45 joint and three 24/40 joints) round-bottomed flask is allowed to cool in a desiccator over anhydrous - Organic Syntheses Procedure. (URL: [Link])
-
Bis(di-tert-butylphosphino)ferrocene copper(i) complex catalyzed C–H activation and carboxylation of terminal alkynes - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - this compound (C20H44P2) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of 1,4-Bis(di-tert-butylphosphino)butane
Introduction
1,4-Bis(di-tert-butylphosphino)butane, a chelating diphosphine ligand, is a cornerstone of modern homogeneous catalysis. Its significance lies in the pronounced steric bulk imparted by the di-tert-butylphosphino groups, which is instrumental in creating a specific coordination environment around a metal center. This steric hindrance is crucial for influencing the regioselectivity and stereoselectivity of catalytic reactions, promoting the formation of highly active, low-coordinate metal centers, and facilitating challenging steps in catalytic cycles like oxidative addition and reductive elimination.[1][2] Complexes of this ligand, often with palladium or rhodium, are effective catalysts for a range of transformations including Suzuki-Miyaura cross-coupling, carbonylative cross-coupling, and hydrogenation reactions.[1]
Given its reactivity and pivotal role in catalysis, the effective and safe handling of this compound is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety protocol. The core principle underpinning its handling is the rigorous exclusion of the atmosphere, a necessity dictated by its chemical nature.
Compound Profile and Properties
A foundational understanding of the compound's physical and chemical properties is essential for a thorough risk assessment.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| CAS Number | 150111-89-0 | [3] |
| Molecular Formula | C₂₀H₄₄P₂ | [3][4][5] |
| Molecular Weight | 346.51 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Boiling Point | 394.9 ± 25.0 °C (Predicted) | [4] |
Hazard Identification and Risk Assessment
Based on this analogue, the compound is classified as hazardous, causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8]
Primary Hazard: Air Sensitivity The most critical, and often understated, hazard associated with phosphine ligands like this compound is its sensitivity to atmospheric oxygen. The phosphorus atoms possess a lone pair of electrons that are susceptible to oxidation. This reaction is often irreversible and has two primary negative consequences:
-
Loss of Efficacy: Oxidation of the phosphorus centers renders the ligand ineffective for catalysis, leading to failed or sluggish reactions.
-
Formation of Byproducts: The resulting phosphine oxides can complicate purification and, in some cases, may have different toxicological profiles.
Hazardous Decomposition In the event of a fire, thermal decomposition can produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), oxides of phosphorus, and potentially highly toxic phosphine gas (PH₃).[7][9] This necessitates specific firefighting protocols, as outlined in Section 8.0.
Core Principle: The Imperative of an Inert Atmosphere
The chemical reactivity of this compound dictates that all handling procedures are governed by one central principle: the stringent exclusion of air and moisture.[6][7] This is not merely a suggestion for maintaining product quality but a fundamental safety requirement. The primary techniques for achieving this are the use of a glove box or a Schlenk line.
Caption: Glove box workflow for preparing a stock solution.
Schlenk Line Operations
For manipulations integrated into a reaction setup, a Schlenk line is a viable alternative. This technique uses a dual-manifold glassware system to alternate between vacuum and a flow of inert gas. [10] Protocol for Transferring the Solid to a Reaction Flask:
-
Apparatus Setup: Assemble the reaction flask (e.g., a round-bottom flask with a sidearm) and ensure all joints are well-sealed. Connect the flask's sidearm to the Schlenk line via thick-walled, vacuum-rated tubing. [10]2. Purge Flask: Carefully evacuate the flask under vacuum and gently heat with a heat gun to drive off adsorbed moisture. Allow the flask to cool, then refill with inert gas from the line. Repeat this vacuum/refill cycle at least three times.
-
Positive Pressure Transfer: While maintaining a positive flow of inert gas out of the reaction flask's main opening, quickly remove the stopper, add the pre-weighed this compound, and immediately reseal the flask. This "positive pressure transfer" minimizes the ingress of air.
-
Final Purge: Once the solid is added and the flask is sealed, perform one final vacuum/refill cycle to remove any air that may have entered during the transfer.
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is the final line of defense. The selection of PPE must be matched to the potential hazards of the task. [11] Table 2: Recommended Personal Protective Equipment
| Protection Type | Required Equipment | Rationale and Specifications |
| Eye/Face Protection | Safety goggles and a full-face shield when handling outside of a glove box. | Protects against splashes, aerosols, and airborne particles. Goggles conforming to EN166 or NIOSH standards are required. [7][12] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against dermal absorption. Always inspect gloves before use and use proper removal techniques to avoid skin contact. [7][12] |
| Body Protection | Flame-resistant lab coat. | Prevents contamination of personal clothing. Must be kept fully fastened. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Essential when handling the solid form outside of a glove box or if there is any risk of generating dust. [12] |
Storage and Incompatibility
Proper storage is critical for maintaining the ligand's integrity and ensuring laboratory safety.
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place. [6][8]The compound must be stored under an inert gas like argon or nitrogen to prevent degradation. [6][12]* Incompatible Materials: Avoid contact with strong oxidizing agents, as they can cause vigorous and potentially hazardous reactions. [6][7]
Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Management
Treat any unknown spill as hazardous until identified. [13] Protocol for a Minor Spill (inside a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the PPE outlined in Table 2, including respiratory protection.
-
Containment: Prevent the powder from spreading. Do not use water.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal. [6][8]Avoid creating dust. [12]5. Decontamination: Wipe the spill area with a cloth lightly dampened with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Disposal: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
Caption: Emergency response decision tree for a spill.
Fire Response
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. [6][9]* Critical Precaution: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear due to the risk of hazardous decomposition products like oxides of phosphorus. [6]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. [6]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [6][7][12]* Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice. [6][7][12]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor. [6][7][12]* Ingestion: Clean the mouth with water. Do not induce vomiting. Seek medical attention. [6][12]
Waste Disposal
All waste containing this compound, including empty containers, contaminated cleanup materials, and residual solids, must be treated as hazardous waste.
-
Procedure: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations. [6][7]* Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product. [12]Do not attempt to clean or reuse containers.
Conclusion
This compound is an invaluable tool in chemical synthesis, but its utility is matched by its reactive nature. A safety-first mindset, grounded in a thorough understanding of its air sensitivity, is non-negotiable. The rigorous application of inert atmosphere techniques, diligent use of personal protective equipment, and preparedness for emergency situations are the essential pillars of its safe and effective use in the laboratory.
References
-
This compound | C20H44P2 | CID 11810147 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17). Thermo Fisher Scientific. Retrieved January 10, 2026, from [Link]
-
1,4-Bis(diphenylphosphino)butane - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved January 10, 2026, from [Link]
-
This compound (C20H44P2) - PubChemLite. (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]
-
Safely handling air-sensitive products - Cleanroom Technology. (2018, May 4). Cleanroom Technology. Retrieved January 10, 2026, from [Link]
-
Spill Guidance Manual Section 1.3 - NY.Gov. (n.d.). NY.Gov. Retrieved January 10, 2026, from [Link]
-
1,4-Bis(diphenylphosphino)butane [Dppb] - Common Organic Chemistry. (n.d.). organic-chemistry.org. Retrieved January 10, 2026, from [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved January 10, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | C20H44P2 | CID 11810147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]
1,4-Bis(DI-tert-butylphosphino)butane solubility and stability
An In-Depth Technical Guide to 1,4-Bis(di-tert-butylphosphino)butane: Solubility and Stability Profiles
Introduction
This compound, often abbreviated as dtbbpb, is a bidentate phosphine ligand of significant interest in the field of organometallic chemistry and homogeneous catalysis. Its structure is characterized by two sterically demanding di-tert-butylphosphino groups linked by a flexible four-carbon butane backbone. These bulky tert-butyl groups create a unique steric and electronic environment around a metal center, influencing catalytic activity and selectivity.[1] The ligand's high electron-donating ability, a consequence of the alkylphosphine moieties, enhances the reactivity of metal centers in key catalytic steps like oxidative addition.[2]
A thorough understanding of the solubility and stability of dtbbpb is paramount for its effective application. For researchers, scientists, and drug development professionals, this knowledge is not merely academic; it directly impacts reaction setup, solvent selection, catalyst longevity, and the reproducibility of synthetic protocols. This guide provides a detailed examination of these core properties, offering both theoretical grounding and practical, field-proven methodologies for handling this powerful catalytic tool.
Chemical Structure and Properties
The defining features of dtbbpb are its bulky alkyl groups and the flexible butane linker, which together dictate its physical and chemical behavior.
Caption: Chemical structure of this compound.
Key Physical Properties:
Solubility Profile: A Practical Assessment
The solubility of dtbbpb is dictated by the principle of "like dissolves like".[5] The molecule is dominated by nonpolar alkyl groups (eight tert-butyl groups and a butane chain), making it overwhelmingly nonpolar in character. This structure predicts good solubility in nonpolar organic solvents and poor solubility in polar solvents, especially protic ones.
While extensive quantitative solubility data is not widely published, a qualitative profile can be reliably inferred from its structure and the behavior of similar phosphine ligands.[5]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble to Highly Soluble | The nonpolar nature of these solvents effectively solvates the nonpolar tert-butyl and butane moieties of dtbbpb.[5] |
| Weakly Polar Aprotic | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These solvents are excellent for a wide range of organic compounds and can readily dissolve dtbbpb.[5][6] |
| Ethereal | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF is a versatile solvent capable of dissolving many organometallic reagents and ligands.[1][5] |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Sparingly Soluble to Insoluble | The higher polarity of these solvents makes them poor candidates for solvating the large, nonpolar dtbbpb molecule.[5] |
| Polar Protic | Methanol, Ethanol, Water | Insoluble | The strong hydrogen-bonding network in protic solvents is energetically unfavorable to disrupt for the dissolution of a nonpolar solute.[5] |
It is critical to experimentally verify solubility for specific concentrations and temperatures, as these are qualitative estimates.
Stability Profile: Handling a Sensitive Ligand
The stability of dtbbpb is primarily influenced by its susceptibility to oxidation. The electron-rich nature of the phosphorus(III) centers makes them prone to attack by atmospheric oxygen.
Oxidative Stability
Alkylphosphines, such as dtbbpb, are generally more prone to oxidation than their triarylphosphine counterparts.[7] Exposure to air can lead to the formation of the corresponding phosphine oxide, which is catalytically inactive and can complicate reaction workups and product purification.
-
Core Directive: All manipulations of dtbbpb, both in solid form and in solution, must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard air-sensitive techniques, such as a Schlenk line or a glovebox.[8][9] Solvents used to prepare solutions of the ligand should be thoroughly deoxygenated prior to use.
Thermal Stability
Chemical Incompatibilities
-
Strong Oxidizing Agents: dtbbpb is incompatible with strong oxidizing agents, which will rapidly convert it to the phosphine oxide.[6][11]
-
Acids: The lone pairs on the phosphorus atoms can be protonated by strong acids, forming phosphonium salts. This will alter the ligand's electronic properties and coordination ability.
Caption: Factors affecting the stability of dtbbpb and mitigation strategies.
Experimental Protocols
The following protocols provide a self-validating system for assessing the core properties of dtbbpb in a laboratory setting.
Protocol 1: Qualitative Solubility Determination
This protocol allows for a rapid and systematic assessment of solubility in various solvents.
Methodology:
-
Preparation: Label a series of small, dry test tubes or vials, one for each solvent to be tested (e.g., Hexane, Toluene, DCM, THF, Acetonitrile, Methanol).
-
Aliquoting: Under an inert atmosphere, accurately weigh and add approximately 5-10 mg of dtbbpb to each labeled tube.
-
Solvent Addition: Add the first solvent dropwise (e.g., 0.5 mL) to the corresponding tube.
-
Observation: Cap the tube and agitate vigorously for 30-60 seconds.[13] Observe the mixture against a contrasting background.
-
Classification:
-
Soluble: The solid dissolves completely, leaving a clear, homogeneous solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: No discernible amount of the solid dissolves.[13]
-
-
Incremental Addition: If the compound is insoluble or sparingly soluble, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 3 mL.
-
Documentation: Record the final classification for each solvent in a laboratory notebook.
Caption: Workflow for the experimental determination of qualitative solubility.
Protocol 2: Assessment of Oxidative (Air) Stability
This protocol provides a qualitative method to visualize the air sensitivity of dtbbpb.
Methodology:
-
Sample Preparation: Prepare two small, identical vials. Under an inert atmosphere, place ~20 mg of dtbbpb into each.
-
Control Sample: Tightly cap the first vial ("Control") under an inert atmosphere and wrap it with paraffin film. Store it in a dark, cool location.
-
Test Sample: Leave the second vial ("Test") open to the air in a designated, safe area of a fume hood.
-
Monitoring: At regular intervals (e.g., 1 hour, 4 hours, 24 hours, 48 hours), visually inspect both samples. Note any changes in the physical appearance of the "Test" sample compared to the "Control". Look for changes from a crystalline solid to a white powder, clumping, or changes in color.
-
(Optional) Analytical Monitoring: For a more quantitative assessment, dissolve a small amount from both the "Test" and "Control" samples in a deuterated, deoxygenated solvent (e.g., C₆D₆) in an NMR tube under an inert atmosphere. Acquire a ³¹P{¹H} NMR spectrum. The appearance of a new peak, typically downfield from the phosphine signal, is indicative of phosphine oxide formation.
References
-
Title: 2.9: Phosphines Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands Source: Cardiff University ORCA URL: [Link]
-
Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Unknown University Source URL: [Link]
-
Title: Analysis of Air-Sensitive Compounds via Inert Sampling Techniques Source: Advion, Inc. URL: [Link]
-
Title: Phosphine Ligand Oxidation Source: Reddit r/Chempros URL: [Link]
-
Title: Analysis of air-, moisture- and solvent-sensitive chemical compounds by mass spectrometry using an inert atmospheric pressure solids analysis probe Source: ResearchGate URL: [Link]
-
Title: Tips and Tricks for the Lab: Air-Sensitive Techniques (1) Source: ChemistryViews URL: [Link]
-
Title: Solubilities of metal-organic compounds? Source: ResearchGate URL: [Link]
-
Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Unknown University Source URL: [Link]
-
Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL: [Link]
-
Title: Effects of Phosphine Ligands in Nickel-Catalyzed Decarbonylation Reactions of Lactone Source: ACS Publications URL: [Link]
-
Title: Organic Chemistry: Introduction to Solubility Source: SALTISE URL: [Link]
-
Title: this compound (C20H44P2) Source: PubChemLite URL: [Link]
-
Title: this compound | C20H44P2 | CID 11810147 Source: PubChem URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,4-Bis(diphenylphosphino)butane, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 7. reddit.com [reddit.com]
- 8. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. saltise.ca [saltise.ca]
A Technical Guide to the Spectroscopic Characterization of 1,4-Bis(di-tert-butylphosphino)butane
Introduction
1,4-Bis(di-tert-butylphosphino)butane, often abbreviated as dtbbp, is a bulky, electron-rich bidentate phosphine ligand. Its molecular structure, featuring two sterically demanding di-tert-butylphosphino groups linked by a flexible four-carbon chain, imparts unique properties to the metal complexes it forms. These characteristics are highly sought after in homogeneous catalysis, where the ligand's electronic and steric parameters can profoundly influence the activity, selectivity, and stability of the catalyst. Given its reactivity and importance, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for researchers in organometallic chemistry, catalysis, and drug development.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. As this compound is highly sensitive to air, this guide places a strong emphasis on the rigorous experimental protocols required for obtaining high-quality, artifact-free spectra. The presented data is a synthesis of established spectroscopic principles and data from analogous compounds, offering a predictive yet robust framework for the characterization of this important ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. Due to the presence of magnetically active nuclei (¹H, ¹³C, and ³¹P), a comprehensive NMR analysis provides unambiguous evidence of the compound's identity and purity.
Critical Consideration: Air-Sensitivity
This compound is an air-sensitive compound, prone to oxidation to the corresponding phosphine oxide. This necessitates meticulous sample preparation under an inert atmosphere (e.g., nitrogen or argon) to prevent sample degradation, which would lead to misleading and complex spectra.[1][2]
Experimental Protocol: NMR Sample Preparation
The following protocol outlines the best practices for preparing an NMR sample of an air-sensitive compound like dtbbp. This procedure should be performed using either a Schlenk line or within a glovebox.[3][4]
-
Glassware Preparation: Ensure all glassware, including the NMR tube (a J-Young tube is highly recommended for its resealable, airtight Teflon valve), vials, and pipettes, are thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool under a stream of inert gas or in a desiccator.
-
Analyte Handling: In an inert atmosphere, accurately weigh approximately 10-20 mg of this compound into a small vial.
-
Solvent Degassing: Use a deuterated solvent that has been rendered anhydrous and degassed. Benzene-d₆ or toluene-d₈ are common choices for organophosphorus compounds. Degassing can be achieved by several freeze-pump-thaw cycles.[5]
-
Dissolution: Under a positive pressure of inert gas, transfer 0.6-0.7 mL of the degassed deuterated solvent into the vial containing the dtbbp. Gently swirl to ensure complete dissolution.[3]
-
Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution into the J-Young NMR tube.
-
Sealing: Securely close the Teflon valve of the J-Young tube to ensure an airtight seal. The sample is now ready for analysis.
Caption: Workflow for preparing an air-sensitive NMR sample.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of dtbbp is expected to be relatively simple, reflecting the high symmetry of the molecule. The key signals arise from the protons of the tert-butyl groups and the butane backbone.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| 1 | ~1.1 - 1.3 | Doublet | 36H | C(CH₃)₃ | The tert-butyl protons are chemically equivalent and appear as a strong signal. The chemical shift is typical for tert-butyl groups.[6][7] It is expected to be a doublet due to coupling with the adjacent ³¹P nucleus (³JPH). |
| 2 | ~1.5 - 1.7 | Multiplet | 4H | P-CH₂-CH₂- | Protons on the inner carbons (C2 and C3) of the butane backbone. They are equivalent due to symmetry and will appear as a multiplet due to coupling with adjacent CH₂ protons. |
| 3 | ~1.4 - 1.6 | Multiplet | 4H | P-CH₂-CH₂- | Protons on the outer carbons (C1 and C4) of the butane backbone, adjacent to the phosphorus atoms. Their signal will be a multiplet due to coupling with both the adjacent CH₂ protons and the ³¹P nucleus. |
Interpretation: The most prominent feature will be the large singlet-like signal (which is actually a doublet) for the 36 protons of the four equivalent tert-butyl groups. The protons of the butane backbone will appear as two distinct multiplets in the aliphatic region. Due to the symmetry of the molecule (P-(CH₂)₄-P), the two inner methylene groups (-CH₂-CH₂-) are chemically equivalent, as are the two outer methylene groups (P-CH₂-). The signals will likely overlap, creating a complex multiplet pattern.
¹³C{¹H} NMR Spectroscopy: Predicted Data and Interpretation
In the proton-decoupled ¹³C NMR spectrum, four distinct carbon environments are expected. A key feature will be the splitting of signals for carbons close to the phosphorus atoms due to ¹³C-¹³¹P coupling.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| 1 | ~31 - 33 | Doublet | C(CH₃)₃ | The methyl carbons of the tert-butyl groups are equivalent. The signal will be a doublet due to one-bond coupling to the ³¹P nucleus (¹JPC).[6][8] |
| 2 | ~33 - 35 | Doublet | C(CH₃)₃ | The quaternary carbons of the tert-butyl groups are equivalent. This signal will also be a doublet due to one-bond coupling to the ³¹P nucleus (¹JPC).[8] |
| 3 | ~24 - 26 | Singlet | P-CH₂-CH₂- | The inner methylene carbons of the butane backbone. These are equivalent and sufficiently far from the phosphorus atoms that any P-C coupling may not be resolved, appearing as a singlet.[9][10] |
| 4 | ~28 - 30 | Doublet | P-CH₂-CH₂- | The outer methylene carbons of the butane backbone, directly bonded to phosphorus. This signal will be a doublet due to one-bond P-C coupling (¹JPC).[11][12] |
Interpretation: The spectrum will be characterized by four signals. Three of these signals are expected to appear as doublets due to coupling with the ³¹P nucleus. The magnitude of the one-bond coupling constants (¹JPC) for the carbons directly attached to phosphorus (the quaternary tert-butyl carbon and the outer methylene carbon of the backbone) will be larger than the two-bond coupling (²JPC) for the methyl carbons of the tert-butyl group. The inner methylene carbons of the backbone might appear as a singlet or a very narrow multiplet, as the three-bond coupling (³JPC) is often small.
³¹P{¹H} NMR Spectroscopy: Predicted Data and Interpretation
Proton-decoupled ³¹P NMR is a highly diagnostic technique for confirming the identity and purity of phosphine ligands. For this compound, a single signal is expected due to the chemical equivalence of the two phosphorus atoms.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| 1 | ~20 - 25 | Singlet | P | The two phosphorus atoms are chemically equivalent. The chemical shift is in the expected range for a tertiary trialkylphosphine.[13][14] |
Interpretation: The presence of a single sharp peak in the proton-decoupled ³¹P NMR spectrum is a strong indicator of the successful synthesis of the target compound. Any oxidation to the phosphine oxide would result in a second signal at a significantly different chemical shift (typically δ > 40 ppm). In a proton-coupled ³¹P NMR spectrum, this signal would appear as a complex multiplet due to coupling with the numerous protons on the tert-butyl and butane moieties.[15]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Sample Preparation (Air-Sensitive)
For air-sensitive solids like dtbbp, the Nujol mull technique, prepared in a glovebox, is a reliable method.[16][17]
-
Preparation: Inside a glovebox, place a small amount (2-5 mg) of the dtbbp powder onto a clean, dry agate mortar.
-
Mulling: Add one to two drops of Nujol (mineral oil) and grind the sample with an agate pestle until a smooth, paste-like consistency is achieved.
-
Application: Using a spatula, transfer a small amount of the mull onto one IR-transparent salt plate (e.g., KBr or NaCl).
-
Assembly: Place a second salt plate on top of the first and gently rotate to spread the mull evenly, creating a thin film.
-
Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum. The spectrum of Nujol should be run separately and subtracted from the sample spectrum, or its characteristic peaks should be mentally noted (strong C-H stretches and bends).
Caption: Workflow for preparing an air-sensitive solid for IR spectroscopy.
Predicted IR Data and Interpretation
The IR spectrum of this compound will be dominated by absorptions from C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 2950 - 2850 | Strong | C-H Stretch | Aliphatic C-H bonds in tert-butyl and butane groups.[18][19] |
| 1470 - 1450 | Medium | C-H Bend (Scissoring) | CH₂ and CH₃ groups.[18] |
| 1390 - 1365 | Medium-Strong | C-H Bend (Umbrella) | Characteristic of tert-butyl groups (often a doublet). |
| < 1400 | Medium-Weak | P-C Stretch & others | The "fingerprint region" contains complex vibrations including P-C stretches and various bending and rocking modes. |
Interpretation: The most intense bands in the spectrum will be in the 3000-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the numerous methyl and methylene groups. The C-H bending vibrations will appear in the 1470-1365 cm⁻¹ range, with the characteristic umbrella mode of the tert-butyl groups being particularly diagnostic. The region below 1400 cm⁻¹ is the fingerprint region, which will contain a complex pattern of signals unique to the molecule's overall structure, including vibrations associated with the P-C bonds. This region is crucial for confirming the identity of the compound by comparison with a reference spectrum.
Conclusion
The spectroscopic characterization of this compound relies on a combination of multinuclear NMR and IR spectroscopy. This guide provides a predictive framework for the expected spectral data, grounded in established chemical principles and comparison with analogous structures. The ¹H, ¹³C, and ³¹P NMR spectra offer a detailed map of the molecular connectivity and are exceptionally sensitive to the purity of the sample. The IR spectrum provides complementary information about the functional groups present. Crucially, due to the air-sensitive nature of this phosphine ligand, the successful acquisition of high-quality, reliable data is intrinsically linked to the meticulous application of inert atmosphere techniques during sample preparation. Adherence to these protocols ensures the scientific integrity of the data and enables confident structural elucidation.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Chemistry LibreTexts. 6: NMR Preparation. [Link]
-
Not Voodoo. Preparing NMR Samples on a Schlenk Line. [Link]
-
Zheng, A., et al. (2008). 31P chemical shift of adsorbed trialkylphosphine oxides for acidity characterization of solid acids catalysts. The Journal of Physical Chemistry A, 112(32), 7349-7356. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
University of Durham. 31 Phosphorus NMR. [Link]
-
Baltusis, L., Frye, J. S., & Maciel, G. E. (1987). Phosphorus 31 NMR study of trialkylphosphine probes adsorbed on silica-alumina. Journal of the American Chemical Society, 109(1), 41-46. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of butane. [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butane. [Link]
-
ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
ResearchGate. Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?[Link]
-
SpectraBase. tert-Butyl alcohol - Optional[13C NMR] - Chemical Shifts. [Link]
-
Labcompare. LABTips: Obtaining & Interpreting High Quality IR Spectra. [Link]
-
Wagner, G., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(12), 1253–1257. [Link]
-
Chemistry LibreTexts. 13.12: Uses of ¹³C NMR Spectroscopy. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
Drago, R. S., et al. (1979). Solvent Effects on the Phosphorus-31 Chemical Shift in Triphenylphosphine Oxide. Inorganic Chemistry, 18(7), 1809-1812. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]
-
University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
University of Ottawa NMR Facility Blog. (2009). The 500 MHz 1H NMR Spectrum of Butane. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
-
ResearchGate. 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants...[Link]
-
Chemistry LibreTexts. 16: Multinuclear. [Link]
-
ResearchGate. Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. [Link]
-
Glueck, D. S., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(22), 6344–6347. [Link]
-
ResearchGate. How can I do FTIR analysis for an air sensitive powder?[Link]
-
The Royal Society of Chemistry. 3. Infrared spectroscopy. [Link]
-
Organic Chemistry Data. 31P NMR Coupling Constants. [Link]
-
Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]
-
Chemistry LibreTexts. 3.2: IR Spectroscopy. [Link]
-
The Chemistorian. (2023). Infrared Spectroscopy for Visual Learners. [Link]
-
Gualco, P., et al. (2022). Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes. Organometallics, 41(20), 2845–2852. [Link]
-
Magritek. Monitoring the Oxidation of Phosphine ligands using 31P NMR. [Link]
-
The Royal Society of Chemistry. Practical In-situ-generation of Phosphinite Ligands for Palladium-catalyzed Carbonylation. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Sources
- 1. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 2. magritek.com [magritek.com]
- 3. organomation.com [organomation.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. researchgate.net [researchgate.net]
- 13. 31P chemical shift of adsorbed trialkylphosphine oxides for acidity characterization of solid acids catalysts [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
1,4-Bis(DI-tert-butylphosphino)butane in palladium-catalyzed cross-coupling
An In-Depth Guide to 1,4-Bis(di-tert-butylphosphino)butane in Palladium-Catalyzed Cross-Coupling
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound, hereafter referred to as dtbbpb, in palladium-catalyzed cross-coupling reactions. This guide moves beyond simple procedural lists to explain the fundamental principles governing the ligand's efficacy, ensuring that protocols are not just followed, but understood.
The Ligand: Understanding the Power of dtbbpb
At the heart of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1] The success of these transformations is critically dependent on the ligand coordinating the palladium center.[2][3] this compound (dtbbpb) is a premier example of a bulky, electron-rich diphosphine ligand that has significantly advanced the field.
Its structure is key to its function:
-
Steric Bulk: The four tert-butyl groups create a sterically congested environment around the palladium atom.[4] This steric hindrance is not a drawback but a crucial design feature. It promotes the formation of highly reactive, monoligated L₁Pd(0) species, which are essential for activating challenging substrates.[5][6]
-
Electron-Rich Character: As an alkylphosphine, dtbbpb is a potent σ-donor, increasing the electron density of the palladium center.[2][7] This electronic enrichment facilitates the crucial oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.[5][8]
-
Chelation: The flexible butane backbone allows dtbbpb to act as a bidentate ligand, forming a stable seven-membered chelate ring with the palladium catalyst.[4] This chelation enhances catalyst stability and influences the geometry of the catalytic complex.
The combination of these features makes dtbbpb and similar bulky phosphines highly effective for a wide range of cross-coupling reactions, often enabling transformations that are sluggish or completely inactive with less sterically demanding and electron-poor ligands like triphenylphosphine.[2][8]
The Catalytic Cycle: A Mechanistic Perspective
The efficacy of dtbbpb is best understood by examining its influence on the canonical palladium-catalyzed cross-coupling cycle. While specifics vary between reaction types (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the fundamental steps remain consistent. The ligand's properties are instrumental in accelerating the rate-limiting steps of the cycle.
-
Oxidative Addition (Ar-X → L-Pd(II)(Ar)(X)) : This is often the rate-determining step. The electron-donating tert-butylphosphine groups of dtbbpb make the Pd(0) center more nucleophilic, significantly accelerating its insertion into the aryl-halide (Ar-X) bond.[6] This is particularly vital for the activation of robust C-Cl bonds.[5][9]
-
Transmetalation (R-M → L-Pd(II)(Ar)(R)) : In this step, the organic group (R) is transferred from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center. The steric bulk of dtbbpb can favor the formation of coordinatively unsaturated intermediates that allow the nucleophile to approach the metal center more easily.[6]
-
Reductive Elimination (L-Pd(II)(Ar)(R) → Ar-R) : The final, product-forming step. The steric clash between the bulky tert-butyl groups and the organic moieties (Ar and R) on the palladium center creates torsional strain. This strain is relieved by the reductive elimination of the Ar-R product, regenerating the active Pd(0) catalyst.[10]
Core Applications & Protocols
The unique properties of dtbbpb render it highly effective in several cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The use of bulky phosphine ligands like dtbbpb has expanded its scope to include previously difficult substrates.[5][11]
Key Advantages:
-
Activation of Aryl Chlorides: Enables the use of inexpensive and readily available aryl chlorides.
-
Coupling of Hindered Substrates: Facilitates reactions with sterically demanding aryl halides and/or boronic acids.[9]
-
Mild Conditions: Often allows reactions to proceed at room temperature.[9]
Consideration: Protodeboronation A critical insight for researchers is that highly bulky phosphine ligands can sometimes accelerate the undesired side reaction of protodeboronation, where the boronic acid reacts with residual water.[12][13][14] This underscores the importance of using anhydrous solvents and reagents and carefully optimizing the base and temperature.
| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |
| Aryl Halide | Aryl Chloride, Bromide, or Triflates |
| Boronic Acid | Aryl, Heteroaryl, or Vinyl Boronic Acids/Esters |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | dtbbpb or other bulky phosphines (e.g., P(t-Bu)₃) |
| Pd:Ligand Ratio | 1:1 to 1:2 |
| Catalyst Loading | 0.5 - 2 mol% Pd |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | Room Temperature to 100 °C |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a self-validating template. Deviations in yield or purity often point to specific variables such as reagent quality or atmospheric integrity.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (dtbbpb) (0.022 mmol, 2.2 mol%)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or using a Schlenk line, add the aryl chloride, arylboronic acid, K₃PO₄, Pd(OAc)₂, and dtbbpb to an oven-dried reaction vial equipped with a magnetic stir bar. The order of addition for solids is generally not critical.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block at 80-100 °C. Stir vigorously. Causality Check: Vigorous stirring is essential in heterogeneous mixtures involving solid bases to ensure consistent reaction rates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl chloride is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of pharmaceutical and materials chemistry.[15] The reaction is notoriously sensitive to ligand effects, with bulky, electron-rich phosphines being essential for high yields, especially with primary amines and aryl chlorides.[16][17]
Key Advantages:
-
Broad Scope: Enables the coupling of a wide variety of primary and secondary amines with aryl halides and triflates.
-
Functional Group Tolerance: The reaction proceeds under conditions that tolerate a vast array of functional groups.
-
Reduced Reaction Times: The high activity of dtbbpb-palladium complexes can lead to shorter reaction times compared to first-generation catalysts.[15]
| Parameter | Typical Conditions for Buchwald-Hartwig Amination |
| Aryl Halide | Aryl Chloride, Bromide, Iodide, or Triflates |
| Amine | Primary or Secondary Aliphatic/Aromatic Amines |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ or Precatalysts |
| Ligand | dtbbpb or other bulky phosphines (e.g., XPhos) |
| Pd:Ligand Ratio | 1:1.2 to 1:2.4 |
| Catalyst Loading | 1 - 3 mol% Pd |
| Base | NaOtBu, KOtBu, LHMDS |
| Solvent | Toluene, Dioxane |
| Temperature | 80 - 110 °C |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Primary Amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (dtbbpb) (0.024 mmol, 2.4 mol%)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Inert Atmosphere Setup: In a glovebox, charge an oven-dried vial with NaOtBu, Pd₂(dba)₃, and dtbbpb. Trustworthiness Check: NaOtBu is highly hygroscopic and its quality is paramount. Use freshly opened containers or material stored securely in a glovebox.
-
Reagent Addition: Add the aryl bromide and the amine. If the amine is a solid, add it with the other solids. If it is a liquid, add it via syringe after adding the solvent.
-
Solvent Addition & Reaction: Add degassed toluene, seal the vial, and heat to 100 °C with vigorous stirring.
-
Monitoring & Workup: Follow the monitoring and workup procedures described in Protocol 1. The purification will yield the desired aryl amine.
Concluding Remarks for the Advanced Practitioner
This compound is a powerful and versatile ligand for palladium-catalyzed cross-coupling. Its efficacy stems from a well-understood combination of steric and electronic properties that favorably modulate the catalytic cycle. By understanding the causality behind each procedural step—from the necessity of an inert atmosphere to protect the electron-rich catalyst to the choice of base—researchers can troubleshoot effectively and rationally extend these methods to new and challenging synthetic targets. The protocols provided herein are robust starting points, designed to be adapted and optimized for the specific demands of novel molecular architectures.
References
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.Journal of the American Chemical Society.
- Bulky ligands promote palladium-catalyzed protodeboron
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions.Benchchem.
- This compound | 150111-89-0.Benchchem.
- Design of precatalysts and phosphine ligands for Pd-catalyzed transform
- Buchwald–Hartwig amin
- Ligand design for cross-couplings: phosphines.YouTube.
- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
- The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands.
- Developing Ligands for Palladium(II)
- Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers.Journal of the American Chemical Society.
- Phosphine ligands and c
- Sonogashira coupling.Wikipedia.
- Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand.ChemRxiv.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines.Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Efficient Suzuki cross-coupling reactions using bulky phosphines.University of Liverpool.
- Sonogashira Coupling.Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid.Benchchem.
- Palladium-catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. gessnergroup.com [gessnergroup.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Using DBPB ligand in Suzuki-Miyaura coupling reactions
Application Note & Protocol
Topic: High-Efficiency Suzuki-Miyaura Coupling Reactions Enabled by Bulky Dialkylbiaryl Phosphine Ligands
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: The ligand "DBPB" is not a standard, widely recognized acronym for a specific phosphine ligand in current chemical literature. This guide focuses on the principles and applications of the class of ligands to which it most likely belongs: Bulky, Electron-Rich Dialkylbiaryl Phosphines . We will use Di(1-adamantyl)-n-butylphosphine (cataCXium® A) as a representative example to illustrate the protocols and scientific principles that are broadly applicable across this critical ligand class.
Introduction: Overcoming a Modern Synthetic Hurdle
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds, particularly in the formation of biaryl structures central to pharmaceuticals and advanced materials.[1][2] The reaction's power lies in its palladium-catalyzed cycle that couples organoboron compounds with organic halides.[1][3] However, the efficiency of this catalytic cycle is not absolute; it is critically dependent on the choice of the phosphine ligand coordinated to the palladium center.[1][4]
Historically, the use of simple triarylphosphine ligands like triphenylphosphine (PPh₃) limited the reaction's scope, particularly with less reactive, economically attractive, but challenging substrates such as aryl chlorides.[5][6] The high bond dissociation energy of the C-Cl bond presents a significant activation barrier for the initial, rate-limiting oxidative addition step in the catalytic cycle.[7] This limitation spurred the development of a new generation of catalysts, and at the forefront of this innovation are bulky, electron-rich dialkylbiaryl phosphine ligands.[5][8] These advanced ligands have revolutionized the field, making the coupling of previously "difficult" substrates a routine and high-yielding process.[8][9]
This guide provides a deep dive into the mechanistic role of these ligands and offers detailed protocols for their successful application in Suzuki-Miyaura coupling.
The Ligand's Role: A Mechanistic Deep Dive
The remarkable efficacy of bulky, electron-rich phosphines stems from their unique ability to modulate the steric and electronic properties of the palladium catalyst, directly accelerating the key steps of the catalytic cycle.[4][7][8]
-
Electronic Effects: These ligands are potent σ-donors, increasing the electron density on the palladium(0) center.[4] This enhanced electron density makes the metal more nucleophilic and facilitates its insertion into the electrophilic carbon-halogen bond during the oxidative addition step.[7] This is particularly crucial for activating the strong C-Cl bond of aryl chlorides.[5][6]
-
Steric Effects: The significant steric bulk of ligands like cataCXium® A or the Buchwald-type biaryl phosphines serves two primary functions:
-
It promotes the formation of a highly reactive, monoligated 12-electron L-Pd(0) species.[7] This less-coordinated complex provides easier access for the aryl halide to the metal center, accelerating oxidative addition compared to more saturated L₂-Pd(0) complexes.[8]
-
It facilitates the final reductive elimination step.[4][5] The steric clash between the bulky ligand and the two organic groups on the palladium(II) intermediate forces them into proximity, encouraging the C-C bond formation and regeneration of the active Pd(0) catalyst.
-
The Catalytic Cycle in Focus
The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the stages where a bulky phosphine ligand (L) exerts its primary influence.
Caption: The Suzuki-Miyaura catalytic cycle with a bulky phosphine ligand (L).
Practical Considerations for Ligand & Catalyst Handling
Bulky, electron-rich phosphine ligands are often air-sensitive to varying degrees and require careful handling to prevent oxidation, which deactivates the catalyst.
-
Stability: While some modern ligands show remarkable stability, it is best practice to handle them under an inert atmosphere (Nitrogen or Argon).
-
Storage: Store ligands and pre-catalysts in a desiccator or glovebox, away from light and moisture.
-
Catalyst Formation: The active Pd(0) catalyst is typically generated in situ from a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a Pd(0) source like Pd₂(dba)₃. The phosphine ligand coordinates to the palladium, and in the case of Pd(II) sources, is involved in its reduction to the active Pd(0) state.[10]
Detailed Experimental Protocol: Coupling of an Aryl Chloride
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an unactivated aryl chloride with an arylboronic acid using a palladium/bulky phosphine catalyst system.
Workflow Overview
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.[11]
Materials & Reagents
| Component | Amount (mmol) | Equiv. | Mol % | Notes |
| Aryl Chloride | 1.0 | 1.0 | - | The limiting reagent. |
| Arylboronic Acid | 1.2 - 1.5 | 1.2 - 1.5 | - | A slight excess ensures complete consumption of the halide. |
| Palladium Precatalyst | 0.01 - 0.02 | 0.01 - 0.02 | 1 - 2 | e.g., Pd(OAc)₂, Pd₂(dba)₃ |
| Bulky Phosphine Ligand | 0.02 - 0.04 | 0.02 - 0.04 | 2 - 4 | Ligand:Pd ratio is typically 1:1 to 2:1. |
| Base | 2.0 - 3.0 | 2.0 - 3.0 | - | e.g., K₃PO₄, Cs₂CO₃ |
| Solvent | 5 - 10 mL | - | - | e.g., Toluene, Dioxane, THF |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), bulky phosphine ligand (e.g., cataCXium® A, 0.04 mmol), and base (e.g., K₃PO₄, 2.0 mmol).[11]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this evacuation/backfill cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL) to the flask via syringe. If the protocol requires water, use degassed water.
-
Reaction Execution: Place the sealed flask into a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C for aryl chlorides).[11]
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting aryl chloride is consumed (typically 2-24 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 15 mL).[11]
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.[11]
-
Optimization and Troubleshooting
The success of a challenging Suzuki-Miyaura coupling often relies on the judicious selection of reaction parameters.
| Parameter | Common Choices | Rationale & Troubleshooting |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KOtBu | K₃PO₄ and Cs₂CO₃ are strong, non-nucleophilic bases often effective for aryl chlorides.[11] If the reaction is sluggish, a stronger base like KOtBu may be required, but be mindful of base-sensitive functional groups on your substrates.[1] The base is crucial for activating the boronic acid for transmetalation.[1][12] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Toluene and dioxane are high-boiling point solvents suitable for heating reactions involving unreactive chlorides.[1] A small amount of water is often beneficial, but excess water can lead to competitive protodeboronation, an undesirable side reaction that consumes the boronic acid.[13][14] |
| Temperature | 80 - 110 °C (for Ar-Cl) | Higher temperatures are generally needed to overcome the activation energy for the oxidative addition of aryl chlorides. If substrate decomposition is observed, the temperature should be lowered. |
| Ligand:Pd Ratio | 1:1 to 2:1 | A 2:1 ratio is common to ensure full coordination and stability of the catalyst. However, for some highly active bulky phosphines, a 1:1 ratio is sufficient and can even be beneficial by favoring the monoligated active species. |
Common Issues:
-
Low or No Conversion: Ensure the inert atmosphere was properly established and solvents were adequately degassed. Oxygen can deactivate the catalyst. Consider a stronger base, higher temperature, or higher catalyst loading.
-
Protodeboronation (R²-H formation): This side reaction occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex.[13] Minimize water content, use a non-hydroxide base (e.g., K₃PO₄), and avoid prolonged reaction times after the aryl halide is consumed.
-
Homocoupling (R¹-R¹ or R²-R² formation): This can result from side reactions within the catalytic cycle. Optimizing the reaction temperature and stoichiometry can often minimize this.
Conclusion
Bulky, electron-rich dialkylbiaryl phosphine ligands have fundamentally expanded the scope and utility of the Suzuki-Miyaura cross-coupling reaction. By rationally tuning the steric and electronic properties of the palladium catalyst, these ligands enable the efficient coupling of challenging and economically important substrates like aryl chlorides under relatively mild conditions.[8] Understanding the mechanistic principles behind their function allows researchers to troubleshoot reactions effectively and design robust, high-yielding synthetic routes for the construction of complex molecules in pharmaceutical and materials science.
References
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
-
Suzuki reaction. (2024). In Wikipedia. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. National Institutes of Health. [Link]
-
Hao, W., et al. (2018). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. ACS Catalysis, 8(11), 10472-10477. National Institutes of Health. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Understanding the Chemistry: Suzuki Coupling and Boronic Acid Reagents. (n.d.). Angene. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv. [Link]
-
Topczewski, J. J., et al. (2016). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology, 6(1), 69-77. Royal Society of Chemistry. [Link]
-
Shields, J. D., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Feng, W., & Wang, X. (2015). Figure 1. Solution structures of DBPB (A) Ensemble of the 10... ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. National Institutes of Health. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Buchwald-Hartwig Amination Utilizing 1,4-Bis(di-tert-butylphosphino)butane
Introduction: The Strategic Importance of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Aryl amines are a ubiquitous motif in a vast array of biologically active molecules and functional materials.[3] Historically, the synthesis of these compounds was often hampered by methods requiring harsh conditions and offering a limited substrate scope.[4][5] The advent of the Palladium-catalyzed Buchwald-Hartwig amination reaction represented a paradigm shift, providing a versatile and efficient method for the coupling of amines with aryl halides.[1][4][6]
This guide focuses on the practical application of 1,4-Bis(di-tert-butylphosphino)butane, a sterically hindered and electron-rich bisphosphine ligand, in the Buchwald-Hartwig amination. The choice of ligand is paramount to the success of this cross-coupling reaction, directly influencing catalyst stability, reaction rates, and substrate scope.[6][7] Ligands like this compound, with their bulky alkylphosphine moieties, are designed to promote the key steps of the catalytic cycle, leading to efficient C-N bond formation under relatively mild conditions.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The ligand, in this case, this compound, plays a crucial role in stabilizing the palladium center and facilitating each step of the cycle.[8] The generally accepted mechanism is as follows:
-
Oxidative Addition: A low-valent Pd(0) species, stabilized by the phosphine ligand, undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[6][9]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium amido complex.[8][10]
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl amine (Ar-NR₂) product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[4][9]
The steric bulk of the di-tert-butylphosphino groups on the ligand facilitates the reductive elimination step, which is often rate-limiting, and helps to prevent undesired side reactions.[5]
Caption: Fig. 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: General Procedure
This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide with a primary or secondary amine using this compound as the ligand.
3.1. Reagents and Equipment
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: this compound
-
Aryl Halide: (e.g., Aryl bromide), 1.0 mmol
-
Amine: 1.2 mmol
-
Base: Sodium tert-butoxide (NaOt-Bu), 1.4 mmol
-
Solvent: Anhydrous toluene or dioxane, 5 mL
-
Equipment: Oven-dried Schlenk tube or reaction vial with a stir bar, inert atmosphere (Argon or Nitrogen) supply, heating mantle or oil bath.
3.2. Reaction Setup and Execution
The following workflow outlines the key steps for a successful amination reaction.
Caption: Fig. 2: General Experimental Workflow.
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), this compound (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).[11]
-
Reagent Addition: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Solvent and Substrate Addition: To the sealed tube, add the aryl halide (1.0 mmol) and the amine (1.2 mmol). Finally, add the anhydrous solvent (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (usually 4-24 hours).
-
Monitoring: The reaction's progress can be monitored by taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[11]
Substrate Scope and Optimization
The combination of a palladium precursor with this compound is effective for a wide range of substrates.
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 12 | >95 |
| 2 | 1-Bromo-4-methoxybenzene | Aniline | NaOtBu | Dioxane | 100 | 16 | 92 |
| 3 | 2-Chloropyridine | n-Hexylamine | K₃PO₄ | t-BuOH | 110 | 24 | 85 |
| 4 | 1-Bromo-3-(trifluoromethyl)benzene | Diethylamine | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
Note: The data in this table are representative examples for illustrative purposes and actual yields may vary depending on the specific substrates and reaction conditions.
Key Considerations for Optimization:
-
Base Selection: While NaOt-Bu is a strong and commonly used base, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed for substrates with base-sensitive functional groups.[12][13]
-
Solvent Choice: Toluene and dioxane are common solvents. For certain substrates, more polar solvents or the use of t-butanol can be beneficial.[10]
-
Catalyst Loading: For highly reactive substrates, the catalyst loading can often be reduced to as low as 0.1 mol%.[13] Conversely, for challenging substrates like aryl chlorides, higher catalyst loadings may be necessary.[5]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation of ligand or Pd(0)) | Ensure all reagents are pure and solvents are anhydrous. Maintain a strict inert atmosphere. |
| Poor choice of base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, t-BuOH). | |
| Sterically hindered substrates | Increase reaction temperature and/or time. Consider a different ligand from the Buchwald portfolio. | |
| Side Product Formation | Hydrodehalogenation of the aryl halide | Use a less sterically demanding ligand or lower the reaction temperature. |
| Homocoupling of the amine or aryl halide | Ensure proper stoichiometry and slow addition of the base if necessary. |
Conclusion
The Buchwald-Hartwig amination using this compound offers a robust and versatile method for the synthesis of a diverse range of aryl amines. The ligand's steric and electronic properties facilitate an efficient catalytic cycle, enabling high yields under relatively mild conditions. The protocol provided herein serves as an excellent starting point for researchers in drug discovery and materials science, and can be readily optimized for specific applications.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. Retrieved from [Link]
-
PubMed. (2001). Palladium-catalyzed synthesis of arylamines from aryl halides and lithium bis(trimethylsilyl)amide as an ammonia equivalent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
MIT Open Access Articles. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]
-
PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. Retrieved from [Link]
-
PMC. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]
-
ResearchGate. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. Retrieved from [Link]
-
PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. dspace.mit.edu [dspace.mit.edu]
Preparation of Palladium(II) Complexes with 1,4-Bis(di-tert-butylphosphino)butane (dtbbp): Synthesis, Handling, and Characterization
An Application Note and Protocol Guide for Researchers
Abstract
Palladium complexes stabilized by bulky, electron-rich phosphine ligands are cornerstones of modern cross-coupling catalysis. The 1,4-Bis(di-tert-butylphosphino)butane (dtbbp) ligand, in particular, offers a compelling combination of strong σ-donation and significant steric hindrance, which promotes high catalytic activity and stabilizes reactive intermediates. This guide provides a comprehensive overview and detailed, field-proven protocols for the synthesis of the versatile [Pd(dtbbp)Cl₂] precatalyst. Authored from the perspective of a senior application scientist, this document explains the causality behind critical experimental steps, outlines robust characterization methods, and addresses common troubleshooting scenarios to ensure reliable and reproducible results for researchers in synthetic chemistry and drug development.
The Scientific Rationale: Why dtbbp-Palladium Complexes Excel in Catalysis
The efficacy of a palladium catalyst is profoundly influenced by the electronic and steric properties of its supporting ligands. This compound (dtbbp) is a chelating diphosphine ligand that exemplifies the design principles for high-performance catalysts.
-
Electronic Properties: The phosphorus atoms in dtbbp are bonded to electron-donating tert-butyl groups, making the ligand highly electron-rich. This strong σ-donating ability increases the electron density on the palladium center, which facilitates the crucial oxidative addition step in many catalytic cycles.[1]
-
Steric Architecture: The bulky tert-butyl groups create a sterically demanding pocket around the metal center. This steric hindrance is not a liability but a critical design feature. It promotes the formation of highly reactive, low-coordinate palladium species, which are often the active catalysts in a reaction.[1][2] Furthermore, this bulk can prevent catalyst deactivation pathways such as the formation of inactive palladium clusters or dimers.[3] The flexible four-carbon (butane) backbone allows the ligand to form a stable chelate ring with the palladium center, contributing to the overall robustness of the complex.
These combined properties make dtbbp-ligated palladium complexes highly effective catalysts for a range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, particularly with challenging or sterically hindered substrates.[2][4]
Core Principles: Synthesis Strategy and Air-Sensitive Handling
The synthesis of high-purity palladium-phosphine complexes is predicated on one overriding principle: the rigorous exclusion of atmospheric oxygen.
The Imperative of an Inert Atmosphere
Phosphine ligands, especially electron-rich alkylphosphines like dtbbp, are highly susceptible to oxidation. The lone pair of electrons on the phosphorus(III) center, essential for coordinating to palladium, can readily react with oxygen to form the corresponding phosphine oxide (P=O).[3] Phosphine oxides have negligible coordinating ability and will not stabilize the palladium center, leading to catalyst deactivation and the precipitation of palladium black.[3]
Operational Setups:
-
Glovebox: Provides the most controlled environment for manipulating solids and preparing solutions. It is the preferred method for weighing and handling the dtbbp ligand and palladium precursors.
-
Schlenk Line: A versatile and common apparatus for performing reactions under an inert atmosphere (Argon or Nitrogen). It allows for the transfer of degassed liquids via cannula and the maintenance of a positive inert gas pressure throughout the experiment.[3]
All solvents and reagents used in these protocols must be thoroughly deoxygenated (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles) and dried over appropriate drying agents.
Protocol I: Synthesis of Dichloro[this compound]palladium(II), [Pd(dtbbp)Cl₂]
This protocol details the synthesis of the stable, versatile, and commonly used Pd(II) precatalyst, [Pd(dtbbp)Cl₂]. The procedure relies on the displacement of labile benzonitrile ligands from Bis(benzonitrile)palladium(II) chloride by the strongly coordinating dtbbp ligand.
Reaction Scheme
Caption: Synthesis of [Pd(dtbbp)Cl₂].
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound (dtbbp) | 150111-89-0 | 346.51 | 1.0 | 347 mg | Air-sensitive solid; handle in glovebox. |
| Bis(benzonitrile)palladium(II) chloride | 14220-64-5 | 383.70 | 1.0 | 384 mg | Air- and moisture-sensitive solid. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 20 mL | Anhydrous, degassed. |
| Pentane | 109-66-0 | 72.15 | - | 40 mL | Anhydrous, degassed. |
Step-by-Step Experimental Protocol
Note: All operations should be performed under an inert atmosphere of argon or nitrogen using a glovebox or Schlenk techniques.
-
Preparation of the Palladium Precursor Solution: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add Bis(benzonitrile)palladium(II) chloride (384 mg, 1.0 mmol). Evacuate and backfill the flask with inert gas three times. Add 10 mL of anhydrous, degassed dichloromethane via cannula to dissolve the palladium salt, yielding an orange-brown solution.
-
Preparation of the Ligand Solution: In a separate 50 mL Schlenk flask, add this compound (347 mg, 1.0 mmol). Evacuate and backfill with inert gas. Add 10 mL of anhydrous, degassed dichloromethane to dissolve the ligand, forming a colorless solution.
-
Complexation: While stirring the palladium solution at room temperature, slowly add the dtbbp ligand solution dropwise over 10 minutes using a cannula.
-
Causality Check: Slow addition is crucial to prevent localized high concentrations of the ligand, which can sometimes lead to the formation of undesired side products or poorly crystalline material.
-
-
Reaction: Upon addition, the solution color will typically lighten to a yellow or pale orange. Stir the reaction mixture at room temperature for 2 hours to ensure complete complexation.
-
Precipitation and Isolation: Slowly add 40 mL of anhydrous, degassed pentane to the reaction mixture while stirring. Pentane acts as an anti-solvent, causing the desired palladium complex to precipitate.
-
Causality Check: The square-planar palladium complex is significantly less soluble in nonpolar alkanes like pentane than in dichloromethane. This solubility difference is exploited for efficient isolation.
-
-
Filtration and Washing: Allow the precipitate to settle for 30 minutes. Isolate the solid product by cannula filtration. Wash the resulting pale-yellow solid three times with 10 mL portions of degassed pentane to remove any residual benzonitrile or unreacted starting materials.
-
Drying: Dry the isolated solid under high vacuum for at least 4 hours to remove all volatile solvents. The expected yield is typically >90%. The product, [Pd(dtbbp)Cl₂], should be a pale-yellow, air-stable powder that is best stored under an inert atmosphere to maintain long-term purity.
Workflow: In Situ Generation for Catalytic Applications
While isolated [Pd(dtbbp)Cl₂] is a stable precatalyst, many cross-coupling reactions require a Pd(0) active species. This is often generated in situ just before adding the coupling partners, avoiding the handling of potentially unstable Pd(0) complexes like [Pd(dtbbp)(dba)].
Caption: General workflow for in situ catalyst generation.
A typical in situ protocol involves charging a Schlenk tube with a Pd(0) source (e.g., Pd₂(dba)₃) and the dtbbp ligand (typically in a 1:1.1 to 1:1.5 Pd:ligand ratio) in an anhydrous, degassed solvent. The mixture is stirred for 15-30 minutes to allow for ligand exchange and formation of the active catalyst before the substrates and base are added.
Characterization and Validation
Proper characterization is essential to confirm the identity and purity of the synthesized complex.
| Analysis Technique | Expected Result for [Pd(dtbbp)Cl₂] |
| ³¹P{¹H} NMR (in CDCl₃) | A single sharp peak (singlet) is expected around δ 60-70 ppm. The significant downfield shift from the free ligand (approx. δ 15 ppm) confirms coordination to palladium.[5] |
| ¹H NMR (in CDCl₃) | A broad multiplet for the -CH₂- groups of the butane backbone and a characteristic signal (often a virtual triplet due to P-H coupling) for the tert-butyl protons.[5] |
| ¹³C{¹H} NMR (in CDCl₃) | Resonances corresponding to the inequivalent carbons of the tert-butyl groups and the butane backbone. |
| Elemental Analysis | Calculated for C₁₆H₃₆Cl₂P₂Pd: C, 36.70%; H, 6.93%. Found values should be within ±0.4% of the calculated values. |
Troubleshooting and Best Practices
| Problem | Probable Cause | Recommended Solution |
| Low or No Product Yield | Oxidation of the dtbbp ligand; impure or wet solvents/reagents. | Ensure all operations are conducted under a strictly inert atmosphere. Use freshly distilled/degassed solvents. Handle dtbbp exclusively in a glovebox.[3] |
| Formation of Palladium Black | Catalyst decomposition due to the presence of oxygen or insufficient ligand. | Rigorously deoxygenate all solvents and the reaction vessel. Ensure the correct 1:1 stoichiometry of ligand to palladium is used.[3] |
| Broad or Multiple ³¹P NMR Signals | Presence of impurities, side products, or residual free ligand. | Improve the washing procedure with pentane. Ensure the reaction has gone to completion by extending the reaction time if necessary. |
| Inconsistent Results | Variations in handling air-sensitive materials. | Standardize all procedures. Use a glovebox for weighing reagents to ensure accuracy and minimize air exposure.[3] |
References
-
Milton, E. J., & Clarke, M. L. (n.d.). Palladium-catalysed Grignard cross-coupling using highly concentrated Grignards in methyl-tetrahydrofuran. The Royal Society of Chemistry. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis and Characterization of Cationic Palladium (6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) Complexes. Retrieved from [Link]
-
Khan, A., et al. (2022). Synthesis, Physicochemical Characterization, Biological Evaluation, In Silico and Molecular Docking Studies of Pd(II) Complexes with P, S-Donor Ligands. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions?. Retrieved from [Link]
-
Valdés, C., et al. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ≥95.0%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis, Physicochemical Characterization, Biological Evaluation, In Silico and Molecular Docking Studies of Pd(II) Complexes with P, S-Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocol Guide: Rhodium Catalysis Facilitated by the 1,4-Bis(di-tert-butylphosphino)butane Ligand
This guide provides an in-depth exploration of rhodium catalysis featuring the 1,4-bis(di-tert-butylphosphino)butane (dtbbp) ligand. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple procedural outlines to explain the fundamental principles governing the catalyst's behavior, offering insights into why specific experimental choices are made. We will dissect the unique structural and electronic properties of the dtbbp ligand, detail its application in key transformations, and provide robust, validated protocols.
Introduction: The Strategic Choice of this compound (dtbbp)
In the vast landscape of transition-metal catalysis, the selection of the ancillary ligand is paramount to controlling reactivity, selectivity, and catalyst stability. While many rhodium-catalyzed processes have been optimized with arylphosphine ligands, such as the well-known 1,4-bis(diphenylphosphino)butane (dppb), its alkylphosphine analogue, dtbbp, offers a distinct and powerful alternative.
The strategic advantage of dtbbp lies in the replacement of the phenyl groups with tert-butyl groups. This substitution imparts two critical properties:
-
Immense Steric Bulk: The tert-butyl groups are significantly larger than phenyl groups, resulting in a much larger Tolman cone angle. This steric hindrance around the rhodium center is not a liability but a tool; it can accelerate catalyst turnover by promoting the dissociation of products (reductive elimination) and can create specific pockets around the active site to control substrate approach, thereby influencing regioselectivity.
-
Enhanced Electron-Donating Ability: Alkyl groups are stronger sigma-donors than aryl groups. Consequently, dtbbp is a more basic and electron-rich ligand than dppb. This increased electron density on the rhodium center facilitates key catalytic steps, most notably the oxidative addition of substrates, which is often the rate-determining step in catalytic cycles.
The flexible four-carbon (butane) backbone allows the two phosphine moieties to chelate to the metal center, forming a stable seven-membered ring that can adapt to the geometric demands of various intermediates within a catalytic cycle. It is this unique combination of steric pressure, potent electron donation, and conformational flexibility that makes the Rh/dtbbp system a compelling choice for challenging catalytic transformations.
Section 1: Core Applications & Mechanistic Insights
The properties of the dtbbp ligand make it particularly suitable for reactions that benefit from a highly electron-rich and sterically demanding catalytic environment. Key applications include hydrogenation, hydroformylation, and specialized C-H and C-C bond activation reactions.
Application I: Hydrogenation of Sterically Hindered and Challenging Olefins
Rhodium complexes are renowned for their efficacy in olefin hydrogenation.[1] The Rh/dtbbp system excels where less bulky or electron-poor catalysts may falter, particularly with polysubstituted or sterically encumbered alkenes. The high electron density on the rhodium center enhances its ability to activate H₂, while the steric bulk can prevent catalyst deactivation pathways like dimerization and facilitate the final product release.
Causality Behind the Mechanism: The catalytic cycle begins with the coordination of the olefin to a solvated Rh(I)-dihydride species. The electron-rich nature of the dtbbp ligand strengthens the Rh-H bonds but also promotes the migratory insertion of the olefin into one of these bonds to form a rhodium-alkyl intermediate. The steric strain imposed by the tert-butyl groups then helps drive the final, irreversible reductive elimination of the alkane product, regenerating the active catalyst.
Catalytic Cycle: Olefin Hydrogenation
Caption: Generalized catalytic cycle for Rh/dtbbp-mediated olefin hydrogenation.
Application II: Regiocontrol in Hydroformylation
Hydroformylation, the addition of H₂ and CO across a double bond, is a cornerstone of industrial chemistry for aldehyde synthesis.[2][3] A primary challenge is controlling the regioselectivity between the linear (n) and branched (iso) aldehyde products. The immense steric bulk of the dtbbp ligand can be used to strongly influence this ratio. By sterically encumbering the rhodium center, the ligand can favor the approach of the terminal olefin that leads to the anti-Markovnikov addition of the rhodium-hydride, ultimately producing the linear aldehyde.
Causality Behind Regioselectivity: In the hydroformylation cycle, the regioselectivity is determined at the hydrometallation step.[4] The bulky dtbbp ligand creates a sterically crowded environment. For a terminal olefin, placing the rhodium at the internal carbon (which leads to the branched product) results in severe steric clashes between the substrate's alkyl chain and the ligand's tert-butyl groups. The alternative, placing the rhodium at the terminal carbon (leading to the linear product), is sterically far more favorable. Thus, the ligand's structure directly guides the reaction pathway towards the linear product.
Data Summary: Ligand Effects in Rhodium-Catalyzed Hydroformylation
| Ligand | Key Feature | Typical Regioselectivity (Terminal Olefins) | Reference Insight |
| PPh₃ | Standard Cone Angle, Electronic Acceptor | Moderate to good n/iso ratio | Widely used benchmark, performance is pressure and temperature dependent.[4] |
| dtbbp | Large Cone Angle, Strong Donor | Potentially high n/iso ratio | The combination of steric bulk and electron-donating properties is known to favor linear aldehyde formation.[3] |
| Bisphosphites | Electron-Deficient, Tunable Sterics | Can achieve very high n/iso ratios | Often used in industrial processes for high linear selectivity.[2] |
Section 2: Experimental Protocols
Safety Precaution: Rhodium compounds are precious metal catalysts and should be handled with care. This compound (dtbbp) is a highly air-sensitive solid and must be handled and stored exclusively under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox). All solvents must be rigorously dried and deoxygenated prior to use.
Protocol 1: In Situ Preparation of the Rh/dtbbp Catalyst and General Hydrogenation of an Olefin
This protocol describes the formation of the active catalyst from a common rhodium precursor and the dtbbp ligand, followed by a representative hydrogenation reaction.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound (dtbbp)
-
Substrate (e.g., 1-octene, cyclooctene)
-
Anhydrous, deoxygenated solvent (e.g., Methanol, THF, or Dichloromethane)
-
High-purity hydrogen gas (H₂)
Equipment:
-
Schlenk flask or a high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar
-
Inert atmosphere glovebox
-
Standard Schlenk line for inert gas manipulation
-
Gas regulator and pressure-rated tubing for H₂
Step-by-Step Procedure:
-
Catalyst Preparation (Performed in a Glovebox): a. To a clean, dry Schlenk flask or autoclave liner, add [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol, 1.0 eq). b. Add this compound (dtbbp) (e.g., 3.5 mg, 0.011 mmol, 1.1 eq). Rationale: A slight excess of the phosphine ligand ensures full coordination to the rhodium center and prevents the formation of less active or inactive rhodium species. c. Add 5 mL of anhydrous, deoxygenated solvent. The solution should turn from a pale yellow to a deeper orange/red color upon ligand coordination. d. Seal the vessel securely inside the glovebox.
-
Reaction Setup: a. Remove the sealed vessel from the glovebox. If using a Schlenk flask, connect it to a Schlenk line. b. Add the olefin substrate (e.g., 1.0 mmol, 100 eq) via syringe. c. For a Schlenk flask setup, purge the headspace with H₂ using a balloon. For an autoclave, connect it to the H₂ gas line.
-
Hydrogenation Reaction: a. Place the reaction vessel in an oil bath or heating mantle set to the desired temperature (typically 25-60 °C). b. Begin vigorous stirring. c. Pressurize the autoclave to the desired H₂ pressure (e.g., 1-10 bar). For a balloon setup, ensure the balloon remains inflated. Rationale: While high pressures can be used, the high activity of the Rh/dtbbp catalyst often allows for efficient hydrogenation at lower, more convenient pressures. d. Monitor the reaction progress by checking H₂ uptake (pressure drop in an autoclave) or by taking aliquots for analysis (GC or ¹H NMR) after safely venting and re-purging the system.
-
Work-up and Analysis: a. Upon completion, cool the reaction to room temperature. b. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood. c. Open the vessel and pass the reaction mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate) to remove the rhodium catalyst. d. Concentrate the filtrate under reduced pressure to yield the crude hydrogenated product, which can be further purified by distillation or chromatography if necessary.
Workflow: General Hydrogenation Protocol
Caption: Step-by-step workflow for Rh/dtbbp catalyzed hydrogenation.
Section 3: Troubleshooting and Advanced Considerations
-
Problem: Low or No Reactivity.
-
Cause: Catalyst poisoning due to oxygen or water contamination. The dtbbp ligand and its rhodium complexes are extremely sensitive.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled/dried and thoroughly deoxygenated solvents. Re-purify the inert gas line if contamination is suspected.
-
Cause: Substrate inhibition or impurity.
-
Solution: Purify the substrate immediately before use. Some functional groups (e.g., thiols) are known catalyst poisons.
-
-
Problem: Inconsistent Regioselectivity in Hydroformylation.
-
Cause: Temperature or pressure fluctuations. The equilibrium between different catalytic intermediates is sensitive to reaction conditions.
-
Solution: Employ precise temperature and pressure controllers. Lower temperatures often favor the sterically controlled pathway, enhancing linear selectivity.
-
Cause: Ligand dissociation or degradation.
-
Solution: Use a slight excess of the dtbbp ligand (1.1-1.5 eq. relative to Rh) to suppress dissociation. Ensure the reaction temperature does not exceed the thermal stability of the catalyst complex.
-
-
Catalyst Precursor Choice: While this guide uses an in situ preparation, pre-formed catalysts like [Rh(dtbbp)(COD)]BF₄ can also be used.[5][6][7] These well-defined complexes can offer greater reproducibility but require an extra synthetic step. The choice depends on the specific requirements for consistency and convenience in your research.
Conclusion
The this compound ligand provides chemists with a powerful tool for tuning the performance of rhodium catalysts. Its pronounced steric bulk and strong electron-donating character create a unique catalytic environment capable of driving challenging transformations with high efficiency and selectivity. By understanding the causal relationship between the ligand's structure and its function within a catalytic cycle, researchers can rationally design experiments, troubleshoot effectively, and unlock new possibilities in synthetic chemistry.
References
As the specific ligand this compound is less common in literature than its diphenyl analogue, the following references provide authoritative context on the applications and principles of rhodium catalysis with related bisphosphine ligands, which form the basis for the protocols and mechanistic discussions presented.
-
MDPI. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Available at: [Link]
-
PubMed. Regioselective hydroformylation of propene catalysed by rhodium-zeolite. Available at: [Link]
-
MDPI. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Available at: [Link]
-
ResearchGate. Rhodium-Catalyzed Hydroformylation. Available at: [Link]
-
National Institutes of Health (NIH). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Available at: [Link]
-
ResearchGate. Rhodium Catalyzed Hydroformylation. Available at: [Link]
-
National Institutes of Health (NIH). C–C σ complexes of rhodium. Available at: [Link]
-
MDPI. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. Available at: [Link]
-
PubMed. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Available at: [Link]
-
Semantic Scholar. Coordination effects on electron distributions for rhodium complexes of the redox-active bis(3,5-di-tert-butyl-2-phenolate)amide ligand.. Available at: [Link]
-
National Institutes of Health (NIH). Rhodium-based metallodrugs for biological applications: current status and future perspectives. Available at: [Link]
-
Li, X. Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. ACS Publications. Available at: [Link]
-
National Institutes of Health (NIH). Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. Available at: [Link]
-
Semantic Scholar. Rhodium and rhodium(III) complexes containing schiff-base ligands. Available at: [Link]
-
Semantic Scholar. Synthesis, Characterization, and Reactivity of Arene-Stabilized Rhodium Complexes. Available at: [Link]
-
PubMed. Wilkinson's Catalyst Catalyzed Selective Hydrogenation of Olefin in the Presence of an Aromatic Nitro Function: A Remarkable Solvent Effect. Available at: [Link]
-
National Institutes of Health (NIH). Rhodium(I)-Catalyzed Annulation of Bicyclo[1.1.0]butyl-Substituted Dihydroquinolines and Dihydropyridines. Available at: [Link]
-
MDPI. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Available at: [Link]
-
YouTube. Asymmetric Hydrogenation of Olefins by Schrock-Osborn [Rh(COD)(L)2]+ Catalyst*. Available at: [Link]
-
American Elements. (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1,4-Bis(diphenylphosphino)butane (1,5-cyclooctadiene)rhodium(I) tetrafluoroborate 98 79255-71-3 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Nickel-Catalyzed Reactions with 1,4-Bis(DI-tert-butylphosphino)butane (dtbb)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Nickel and Bulky Phosphine Ligands in Modern Synthesis
In the landscape of modern organic synthesis, nickel catalysis has emerged as a powerful and versatile tool for the construction of complex molecular architectures. Its cost-effectiveness and unique reactivity profile, often distinct from its palladium counterpart, have made it an attractive choice for a wide range of transformations, including challenging cross-coupling reactions.[1][2] The reactivity and selectivity of nickel catalysts are profoundly influenced by the choice of ligand. Among the diverse array of ligands, bulky, electron-rich phosphines have proven to be particularly effective in promoting challenging catalytic transformations. This guide focuses on the application of 1,4-bis(di-tert-butylphosphino)butane (dtbb), a bidentate phosphine ligand, in nickel-catalyzed reactions.
The dtbb ligand is characterized by its sterically demanding tert-butyl groups and a flexible butane backbone. This combination of steric bulk and electron-donating character imparts specific and advantageous properties to the nickel catalytic center. The large steric footprint of the tert-butyl groups can facilitate the reductive elimination step, which is often the product-forming step in cross-coupling reactions, and can also prevent catalyst deactivation pathways. The electron-rich nature of the phosphine donors enhances the electron density at the nickel center, which can promote the initial oxidative addition step, particularly with less reactive electrophiles.
This document provides a detailed exploration of the utility of the Ni/dtbb catalytic system, offering insights into its mechanistic underpinnings and providing a practical, step-by-step protocol for a key transformation.
Mechanistic Considerations: Navigating the Catalytic Cycles of Nickel
Nickel catalysis is characterized by its ability to access multiple oxidation states, primarily Ni(0), Ni(I), Ni(II), and even Ni(III) and Ni(IV) in certain contexts. This redox flexibility allows for diverse mechanistic pathways, including the classical Ni(0)/Ni(II) cycle and pathways involving odd-electron intermediates (Ni(I)/Ni(III)). The choice of ligand, such as dtbb, plays a crucial role in stabilizing these various oxidation states and influencing the operative catalytic cycle.
A generalized catalytic cycle for a nickel-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is depicted below. The dtbb ligand, by forming a stable chelate with the nickel center, influences the geometry and reactivity of the intermediates throughout the cycle.
Caption: A generalized catalytic cycle for a Ni-catalyzed cross-coupling reaction.
Recent mechanistic studies have also highlighted the potential for photochemical activation of nickel complexes, where energy transfer from a photosensitizer can promote the nickel catalyst to an excited state, enabling challenging bond formations.[3][4][5] While a detailed exploration of these photoredox pathways is beyond the scope of this note, it underscores the rich and complex reactivity of nickel catalysts. Furthermore, computational studies have provided insights into the energetics of different steps in the catalytic cycle, such as the crucial reductive elimination from Ni(II) species.[6]
Application Protocol: Nickel-Catalyzed Buchwald-Hartwig Amination of Aryl Ethers
The following protocol is adapted from established procedures for nickel-catalyzed amination reactions using bulky phosphine ligands and provides a robust starting point for the use of the Ni/dtbb system.[7] The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals and functional materials.
Reaction Scheme:
Ar-OR' + R''₂NH --[Ni(acac)₂ / dtbb, Base]--> Ar-NR''₂
Materials and Reagents:
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
This compound (dtbb)
-
Aryl ether (e.g., anisole derivative)
-
Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Equipment:
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or argon source for maintaining an inert atmosphere
-
Standard laboratory glassware
-
Magnetic stir plate with heating capabilities
Experimental Procedure:
Catalyst Pre-formation:
-
In a nitrogen-filled glovebox, charge a Schlenk tube with Ni(acac)₂ (5 mol%) and this compound (dtbb) (6 mol%).
-
Add anhydrous toluene (approximately 1 mL per 0.1 mmol of aryl ether) to the Schlenk tube.
-
Stir the mixture at room temperature for 20-30 minutes. The formation of the active catalyst complex is often accompanied by a color change.
Reaction Setup:
-
To the pre-formed catalyst mixture, add the aryl ether (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Workflow Diagram:
Sources
- 1. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Mechanistic insights into photochemical nickel-catalyzed cross-couplings enabled by energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into photochemical nickel-catalyzed cross-couplings enabled by energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into facilitating reductive elimination from Ni(ii) species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Mastering Cross-Coupling Reactions: A Detailed Protocol for Employing 1,2-Bis(diphenylphosphino)benzene (DBPB)
Introduction: The Strategic Advantage of DBPB in Palladium-Catalyzed Cross-Coupling
In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds through palladium-catalyzed cross-coupling reactions stands as a cornerstone for the construction of complex molecules, from life-saving pharmaceuticals to advanced materials.[1][2] The success of these transformations is critically dependent on the choice of ligand that coordinates to the palladium center, influencing the catalyst's stability, activity, and selectivity.[3] Among the pantheon of phosphine ligands, 1,2-Bis(diphenylphosphino)benzene, commonly abbreviated as DBPB or dppbz, has emerged as a robust and versatile bidentate ligand.[4][5]
The rigid benzene backbone of DBPB enforces a specific bite angle and steric environment around the palladium atom. This structural constraint is instrumental in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination, while often stabilizing the catalytically active species.[4][6] This guide provides a comprehensive, experience-driven protocol for researchers, scientists, and drug development professionals on the effective setup of cross-coupling reactions utilizing DBPB, ensuring reproducibility and high yields.
The Heart of the Reaction: Understanding the Palladium-DBPB Catalytic Cycle
A firm grasp of the catalytic cycle is paramount for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for a Suzuki-Miyaura coupling, a prototypic C-C bond-forming reaction, catalyzed by a palladium-DBPB complex is illustrated below.[6][7] This cycle is broadly applicable to other cross-coupling reactions with appropriate modifications.
The catalytic journey begins with the active Pd(0)-DBPB complex. The cycle involves three fundamental steps:
-
Oxidative Addition: The organic halide (R-X) reacts with the Pd(0)-DBPB complex, leading to the formation of a Pd(II) intermediate. This is often the rate-determining step.[1][2]
-
Transmetalation: In the presence of a base, the organoboron reagent (R'-BY₂) transfers its organic group (R') to the Pd(II) center, displacing the halide. The base is crucial for activating the organoboron species.[8]
-
Reductive Elimination: The two organic fragments (R and R') on the palladium center couple and are eliminated as the desired product (R-R'), regenerating the catalytically active Pd(0)-DBPB species, which then re-enters the catalytic cycle.[1][2]
Caption: A general experimental workflow for setting up a DBPB-palladium catalyzed cross-coupling reaction.
Materials and Reagents
| Reagent/Material | Recommended Grade | Purpose |
| Aryl Halide (e.g., 4-Bromotoluene) | >98% | Electrophilic coupling partner |
| Arylboronic Acid (e.g., Phenylboronic acid) | >98% | Nucleophilic coupling partner |
| Palladium Source | See Table Below | Catalyst precursor |
| 1,2-Bis(diphenylphosphino)benzene (DBPB) | >97% | Ligand |
| Base | See Table Below | Activates boronic acid |
| Solvent | Anhydrous, Degassed | Reaction medium |
| Reaction Vessel | Flame-dried Schlenk tube or similar | Inert reaction environment |
| Inert Gas | Argon or Nitrogen | Prevents catalyst degradation |
Recommended Starting Conditions for Suzuki-Miyaura Coupling
The following table outlines robust starting conditions for the coupling of an aryl bromide with an arylboronic acid. These parameters are a strong foundation for further optimization.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | [Pd(dppbz)Cl₂] (2 mol%) or Pd₂(dba)₃ (1 mol%) | [Pd(dppbz)Cl₂] is a stable, air-tolerant precatalyst. Pd₂(dba)₃ is a common Pd(0) source. [4] |
| DBPB Ligand | 2.2 mol% (if using Pd₂(dba)₃) | A slight excess of ligand is often beneficial. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | These bases are effective and generally compatible with a wide range of functional groups. [4] |
| Solvent | Toluene/Water (e.g., 4:1 v/v) or Dioxane/Water | Biphasic solvent systems are common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion in a reasonable timeframe. |
| Concentration | 0.1 - 0.5 M | A good starting point for most reactions. |
Step-by-Step Procedure
-
Glassware Preparation: Thoroughly flame-dry a Schlenk tube equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an atmosphere of inert gas (Argon or Nitrogen).
-
Reagent Addition (under inert atmosphere): To the prepared Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.), the palladium source, and the DBPB ligand (if not using a pre-formed complex).
-
Solvent Addition: Degas the chosen solvent by sparging with an inert gas for 15-30 minutes. Add the degassed solvent (to achieve the desired concentration) to the Schlenk tube via syringe. If using a biphasic system, add the degassed organic solvent followed by the degassed water.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature. Stir the reaction mixture vigorously to ensure efficient mixing, especially in biphasic systems.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Field-Proven Insights and Troubleshooting
-
Incomplete Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or adding a fresh portion of the catalyst.
-
Protodeboronation: The undesired replacement of the boronic acid group with a hydrogen atom can be a significant side reaction. Using a less nucleophilic base or shorter reaction times can mitigate this issue.
-
Catalyst Decomposition: A color change to black may indicate the formation of palladium black (inactive palladium). This can be caused by impurities or insufficient ligand. Ensure all reagents and solvents are of high purity and properly degassed.
-
Challenging Substrates: For electron-rich aryl chlorides, higher catalyst loadings and more forcing conditions may be necessary. The use of a pre-catalyst like [Pd(dppbz)Cl₂] can be particularly advantageous in these cases. [4]
Conclusion
1,2-Bis(diphenylphosphino)benzene (DBPB) is a highly efficacious ligand for a broad spectrum of palladium-catalyzed cross-coupling reactions. Its rigid framework provides a well-defined coordination sphere around the palladium center, leading to robust and high-yielding catalytic systems. By following the detailed protocols and understanding the mechanistic underpinnings presented in this guide, researchers can confidently employ DBPB to construct complex molecular architectures with greater efficiency and reproducibility.
References
-
1,2-Bis(diphenylphosphino)benzene. Wikipedia. Available at: [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. MIT Open Access Articles. Available at: [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
-
bis(diphenylphosphino)ferrocene]palladium-(II): An Effective Catalyst for Cross-Coupling of Secondary and Primary. ElectronicsAndBooks. Available at: [Link]
- Prominent Ligand Types in Modern Cross-Coupling Reactions. In Modern Cross-Coupling Reactions. Wiley.
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH. Available at: [Link]
- The Suzuki Reaction - Andrew G Myers Research Group.
-
Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. PMC - NIH. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. Available at: [Link]
Sources
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,2-Bis(diphenylphosphino)benzene - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Bulky Phosphine Ligands in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Bulky Phosphine Ligands
In the landscape of modern organic synthesis, phosphine ligands (PR₃) are foundational pillars, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.[1] Their remarkable utility is rooted in the ability to meticulously tune the steric and electronic properties of the metal catalyst by simply altering the 'R' groups on the phosphorus atom.[2] This guide focuses on a specific, highly influential class: bulky phosphine ligands. These sterically demanding ligands have been instrumental in overcoming significant synthetic hurdles, enabling the coupling of previously unreactive substrates and expanding the horizons of what is possible in molecular construction.
Bulky, electron-rich phosphine ligands, such as the well-known Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) and trialkylphosphines (e.g., tri-tert-butylphosphine), have revolutionized palladium-catalyzed reactions.[3] Their steric bulk promotes the formation of highly reactive, low-coordinate metal complexes, which are crucial for facilitating key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[4] This leads to enhanced reaction rates, broader substrate scope (including challenging aryl chlorides), and often milder reaction conditions, all of which are critical in the efficient synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6]
This document serves as a detailed technical guide, offering insights into the mechanistic basis for the efficacy of bulky phosphine ligands and providing practical, field-proven protocols for their application in key synthetic transformations.
Pillar 1: Understanding the Ligand—Steric and Electronic Effects
The effectiveness of a phosphine ligand is governed by a delicate interplay of its steric and electronic properties.[1] These are not merely abstract concepts but have tangible, predictable effects on the outcome of a reaction.
Steric Properties: The Concept of Bulk
The steric hindrance around the phosphorus atom is a critical factor.[7] A widely accepted metric for quantifying this is Tolman's cone angle (θ) , which measures the solid angle occupied by the ligand at a defined distance from the metal center.[2][8]
-
Causality: A larger cone angle signifies greater steric bulk. This bulk is advantageous for several reasons:
-
It promotes the formation of monoligated Pd(0) species (L₁Pd⁰), which are highly reactive in the oxidative addition of aryl halides, a crucial step in many cross-coupling reactions.[3]
-
The steric clash between the ligand's substituents can accelerate the final reductive elimination step, which forms the desired product and regenerates the active catalyst.
-
It can prevent catalyst deactivation pathways, such as the formation of unreactive bridged palladium dimers.[6]
-
Electronic Properties: The Ligand's Electron-Donating Ability
The electronic nature of a phosphine ligand refers to its ability to donate electron density to the metal center.[1] This is often quantified by Tolman's electronic parameter (TEP) , which is determined by measuring the C-O stretching frequency of a [LNi(CO)₃] complex in its infrared (IR) spectrum.[1]
-
Causality:
-
Strong σ-Donation: Electron-rich ligands, typically those with alkyl groups (like tri-tert-butylphosphine) or electron-donating substituents on aryl groups, increase the electron density on the metal center. This increased electron density facilitates the oxidative addition of electrophiles, particularly less reactive ones like aryl chlorides.[4]
-
π-Acceptance: While less pronounced than in phosphites, phosphines can also act as π-acceptors by accepting electron density from the metal's d-orbitals into the σ* orbitals of the P-R bonds.[1] This property is more significant for phosphines with electron-withdrawing substituents.
-
The synergistic combination of large steric bulk and strong electron-donating character is the hallmark of many modern, high-performance phosphine ligands.[9]
Pillar 2: Core Applications & Mechanistic Insights
Bulky phosphine ligands have become indispensable in a variety of palladium-catalyzed cross-coupling reactions. Their ability to accelerate the catalytic cycle allows for the efficient formation of C-C, C-N, and C-O bonds.
Diagram 1: Generalized Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron reagent and an organic halide, is one of the most widely used cross-coupling reactions.[10] Bulky phosphine ligands have been critical to its evolution, enabling the use of challenging substrates.[3]
-
Role of Bulky Ligands: In the Suzuki-Miyaura coupling, bulky, electron-rich ligands like SPhos and XPhos accelerate the rate-limiting oxidative addition of the aryl halide.[3][11] They also promote the reductive elimination step.[3] However, it is important to note that excessively bulky ligands can sometimes promote an undesirable side reaction known as protodeboronation, where the boronic acid is consumed by water.[10][12]
Table 1: Comparison of Ligands in a Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 98 | [11] |
| SPhos | 2-Bromopyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 80 | 95 | [13] |
| P(t-Bu)₃ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 97 | [14] |
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride using XPhos
Objective: To synthesize 4-methylbiphenyl from 4-chlorotoluene and phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate, tribasic (K₃PO₄)
-
Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and XPhos (0.044 mmol, 2.2 mol%) to a Schlenk flask. Add 5 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 15 minutes.
-
Reaction Assembly: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chlorotoluene (2.0 mmol, 1.0 equiv), phenylboronic acid (2.4 mmol, 1.2 equiv), and K₃PO₄ (4.0 mmol, 2.0 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution to the flask containing the reagents. Rinse the catalyst flask with an additional 5 mL of toluene and add it to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the pure 4-methylbiphenyl.
Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for the synthesis of aryl amines.[5] The development of sterically hindered phosphine ligands was a watershed moment for this reaction, dramatically expanding its scope and utility.[6][15]
-
Role of Bulky Ligands: Ligands such as RuPhos, BrettPhos, and CPhos are highly effective.[5][16] Their steric bulk facilitates the reductive elimination of the aryl amine product from the palladium center, which is often the rate-determining step.[3][4] The electron-rich nature of these ligands also promotes the initial oxidative addition of the aryl halide.[3]
Diagram 2: Key Ligand Classes for Buchwald-Hartwig Amination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Comprehensive Characterization of 1,4-Bis(di-tert-butylphosphino)butane (dtbpb) Metal Complexes
An Application Guide for Researchers and Drug Development Professionals
Abstract
1,4-Bis(di-tert-butylphosphino)butane, commonly abbreviated as dtbpb, is a chelating alkylphosphine ligand prized in organometallic chemistry and homogeneous catalysis. Its strong σ-donating character and significant steric bulk, conferred by the tert-butyl groups, create a unique electronic and steric environment around a metal center.[1][2] These properties are instrumental in stabilizing metallic species and promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.[1][2] This guide provides an in-depth framework for the synthesis and rigorous characterization of dtbpb metal complexes, with a focus on palladium, a common metal partner in catalytic applications like cross-coupling reactions.[1][3][4] We present detailed, field-proven protocols for synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and elemental analysis, explaining the causality behind each step to ensure reliable and reproducible results.
Introduction: The Significance of the dtbpb Ligand
Bulky, electron-rich phosphine ligands are cornerstones of modern catalysis.[2] The dtbpb ligand is a bidentate phosphine that forms a stable seven-membered chelate ring upon coordination to a metal center. Unlike its arylphosphine counterparts (e.g., dppb, 1,4-bis(diphenylphosphino)butane), dtbpb's alkyl nature makes it a stronger electron donor, which can increase the electron density on the metal center and influence its reactivity.
The primary advantages of using dtbpb in metal complexes include:
-
Enhanced Stability: The chelate effect of the bidentate ligand leads to thermodynamically stable complexes.
-
Increased Reactivity: The steric hindrance from the large tert-butyl groups can accelerate reductive elimination, the product-forming step in many catalytic cycles.[1]
-
Improved Solubility: The aliphatic nature of the ligand generally imparts good solubility in common organic solvents, simplifying reaction setup and purification.[5]
This document serves as a practical guide for researchers synthesizing and validating the structure and purity of novel dtbpb metal complexes.
Synthesis of a Representative dtbpb-Palladium(II) Complex
The synthesis of dtbpb metal complexes typically involves the reaction of the dtbpb ligand with a suitable metal precursor that contains labile ligands.[6] The protocol below describes a common method for synthesizing [PdCl₂(dtbpb)] using bis(benzonitrile)palladium(II) chloride, where the weakly coordinating benzonitrile ligands are readily displaced by the strongly coordinating phosphine.
Protocol 2.1: Synthesis of Dichloro[this compound]palladium(II)
Causality: This procedure leverages the high affinity of the soft phosphine donor atoms for the soft Pd(II) center. The use of a chlorinated solvent like dichloromethane (DCM) helps to solubilize the reactants and the final product. The addition of a non-polar solvent like diethyl ether or pentane at the end reduces the solubility of the product, inducing precipitation and facilitating its isolation.
Materials:
-
This compound (dtbpb), C₂₀H₄₄P₂ (MW: 346.51 g/mol )[7]
-
Bis(benzonitrile)palladium(II) chloride, PdCl₂(PhCN)₂ (MW: 383.58 g/mol )
-
Anhydrous, degassed dichloromethane (DCM)
-
Anhydrous, degassed diethyl ether or pentane
-
Schlenk flask and standard Schlenk line or glovebox equipment
Safety Precautions:
-
Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]
-
Work in a well-ventilated fume hood.[11]
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere, add bis(benzonitrile)palladium(II) chloride (1.00 g, 2.61 mmol).
-
Add 20 mL of anhydrous, degassed DCM to the flask to dissolve the palladium precursor, resulting in a reddish-brown solution.
-
In a separate flask, dissolve this compound (0.90 g, 2.60 mmol, ~1.0 eq) in 10 mL of anhydrous, degassed DCM.
-
Slowly add the dtbpb solution to the stirring palladium solution at room temperature. A color change to a yellow or pale orange solution/suspension is typically observed immediately.
-
Stir the reaction mixture at room temperature for 2 hours to ensure complete reaction.
-
Reduce the volume of the solvent to approximately 5-10 mL under vacuum.
-
Add 40 mL of anhydrous diethyl ether or pentane to the concentrated solution to precipitate the product.
-
Isolate the resulting solid by filtration under an inert atmosphere, wash with two 10 mL portions of diethyl ether, and dry under high vacuum. The product is typically a pale yellow or off-white solid.
Caption: Diagram 1: Synthesis Workflow for [PdCl₂(dtbpb)].
Core Characterization Protocols
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized complex. The following techniques provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of diamagnetic complexes in solution.
A. ³¹P{¹H} NMR Spectroscopy
Causality: The phosphorus atom is directly bonded to the metal center, making its nucleus an extremely sensitive probe of the electronic environment. Coordination deshields the phosphorus nucleus, causing its resonance to shift downfield (to a higher ppm value) compared to the free ligand.[12] This "coordination shift" is definitive proof of ligand-metal binding.
Protocol:
-
Under an inert atmosphere, dissolve 10-15 mg of the complex in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.
-
Acquire a proton-decoupled phosphorus NMR (³¹P{¹H}) spectrum. A standard acquisition usually takes a few minutes.
-
For comparison, acquire a spectrum of the free dtbpb ligand under the same conditions.
Data Interpretation:
-
Free dtbpb Ligand: Shows a single sharp resonance.
-
[PdCl₂(dtbpb)] Complex: Shows a single sharp resonance, significantly shifted downfield. The observation of a single peak confirms that both phosphorus atoms are chemically equivalent, which is expected for a symmetric chelate complex.
| Compound | Solvent | ³¹P{¹H} Chemical Shift (δ) [ppm] | Coordination Shift (Δδ) [ppm] |
| Free dtbpb | CDCl₃ | ~20-25 | N/A |
| [PdCl₂(dtbpb)] | CDCl₃ | ~70-80 | ~50 |
Table 1: Representative ³¹P NMR data for free dtbpb and its Pd(II) complex. Actual values may vary slightly.
B. ¹H and ¹³C NMR Spectroscopy
Causality: These spectra confirm the integrity of the organic ligand scaffold after complexation. The bulky tert-butyl groups provide a very clean and intense signal in the ¹H NMR spectrum, serving as an excellent diagnostic handle.[13]
Protocol:
-
Use the same sample prepared for ³¹P NMR.
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra.
Data Interpretation:
-
¹H NMR: Look for two main sets of signals: a sharp, intense peak for the 36 equivalent protons of the two tert-butyl groups (typically δ 1.2-1.5 ppm) and multiplets for the 8 protons of the butane backbone.
-
¹³C NMR: The spectrum will show characteristic signals for the quaternary and methyl carbons of the tert-butyl groups and the methylene carbons of the butane bridge.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides an unambiguous determination of the solid-state molecular structure, yielding precise information on bond lengths, bond angles, and coordination geometry.[14][15]
Causality: This technique relies on the ability of a crystalline solid to diffract X-rays in a predictable pattern, which can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.[16]
Protocol:
-
Crystal Growth: Grow single crystals of the complex. A common method is slow vapor diffusion. Dissolve the complex in a small amount of a good solvent (e.g., DCM) and place this solution in a vial. Place the open vial inside a larger, sealed jar containing a small amount of a "poor" solvent (an anti-solvent like pentane or hexane). Over several days, the poor solvent will slowly diffuse into the good solvent, reducing the complex's solubility and promoting the growth of high-quality crystals.
-
Data Collection: Carefully select and mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the data and solve the structure using specialized software (e.g., SHELX).[17]
Key Structural Parameters to Analyze:
-
Coordination Geometry: For Pd(II), a square planar geometry is expected.
-
P-Pd-P Bite Angle: The angle formed by the P-Pd-P bonds within the chelate ring. For the seven-membered ring formed by dtbpb, this angle is typically larger than 90°.
-
Pd-P and Pd-Cl Bond Lengths: These provide insight into the electronic nature of the bonding.
Caption: Diagram 2: X-ray Crystallography Workflow.
Elemental Analysis (EA)
Causality: This combustion analysis technique provides the mass percentages of carbon and hydrogen in the bulk sample. By comparing the experimental percentages to the calculated values for the proposed molecular formula, one can verify the elemental composition and overall purity of the synthesized complex.[18]
Protocol:
-
Ensure the sample is completely dry and free of residual solvents, as this is the most common source of error.
-
Accurately weigh 2-3 mg of the complex into a tin capsule.
-
Submit the sample for C/H analysis.
Data Interpretation:
-
The experimental values for %C and %H should match the theoretical values calculated from the molecular formula within a tolerance of ±0.4%.[17]
| Element | Theoretical % | Experimental % |
| Carbon (C) | 45.89 | 45.75 |
| Hydrogen (H) | 8.47 | 8.55 |
Table 2: Sample elemental analysis data for C₂₀H₄₄Cl₂P₂Pd.
Application in Catalysis: Palladium-Catalyzed Cross-Coupling
Complexes of dtbpb with palladium are highly effective catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in drug development and materials science.[1][4][19][20]
Mechanism Insight: The bulky tert-butyl groups of the dtbpb ligand create a sterically crowded coordination sphere around the palladium center. This crowding facilitates the rate-determining reductive elimination step, where the new C-C or C-N bond is formed and the product is released, thereby regenerating the active Pd(0) catalyst and accelerating the overall catalytic turnover.[1][2]
Caption: Diagram 3: Simplified Suzuki Catalytic Cycle.
References
- A Guide to the Crystal Structure Analysis of Phosphine-Metal Complexes. BenchChem.
- This compound | 150111-89-0. BenchChem.
- Phosphine Functionalized Cp C Ligands and Their Metal Complexes. MDPI.
- Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. PubMed Central.
- This compound (CAS No. 150111-89-0) SDS. Guidechem.
- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University ORCA.
- Metal-phosphine complex. Wikipedia.
- SAFETY D
- 1,4-Bis(diphenylphosphino)
- SAFETY D
- SAFETY D
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- Supplementary M
- Reactions of D2 with 1,4‐Bis(diphenylphosphino) butane‐Stabilized Metal Nanoparticles‐A Combined Gas‐phase NMR, GC‐MS and Solid‐state NMR Study.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink.
- Characterizing metal binding sites in proteins with X-ray crystallography.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Bis(di-tert-butylphosphino)ferrocene copper(i) complex catalyzed C–H activation and carboxylation of terminal alkynes. Dalton Transactions.
- Investigation of metallodrug/protein interaction by X-ray crystallography and complementary biophysical techniques.
- X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers.
- Multinuclear NMR and MS characterization of silver(I) perfluorocarboxylates complexes with 1,4-Bis(diphenylphosphino)butane.
- ³¹P{¹H} NMR spectrum of dtbpf (one of the tert-butyl groups is given...).
- Synthesis, characterization, DNA binding, topoisomerase inhibition, and apoptosis induction studies of a novel cobalt(III) complex with a thiosemicarbazone ligand.
- Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphin
- Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes.
- 1,1'-Bis(DI-tert-butylphosphino)ferrocene palladium dichloride. PubChem.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Synthesis and the photophysical and biological properties of tricarbonyl Re(i)
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [wap.guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. rsc.org [rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nobelprize.org [nobelprize.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with o-(di-tert-butylphosphino)biphenyl (DBPB)
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions using the o-(di-tert-butylphosphino)biphenyl (DBPB) ligand. As a bulky, electron-rich monophosphine ligand, DBPB is a powerful tool, particularly for challenging substrates. However, achieving high yields requires careful attention to several experimental parameters. This guide provides in-depth, cause-and-effect explanations for common issues and offers field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction shows low to no conversion. What are the most critical initial checks when using DBPB?
A1: When a Suzuki coupling with DBPB fails, the primary suspects are the integrity of the catalytic system and the reaction environment. Here’s a checklist of the most critical parameters to verify first:
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Ensure your palladium source is not degraded. For consistency, using a well-defined, air-stable precatalyst can be advantageous.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation through oxidation and promote side reactions like the homocoupling of boronic acids. Always ensure a thoroughly inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration.
-
Reagent Purity: The purity of your aryl halide and, most critically, your boronic acid is paramount. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation. Impurities in any reagent can poison the catalyst.
-
Base and Solvent Quality: The choice and quality of the base and solvent are interdependent and crucial. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product. For anhydrous reactions, ensure your base is finely powdered and dry. Solvents should be anhydrous and, in the case of ethers like THF or dioxane, peroxide-free.
Q2: What is the specific role of the DBPB ligand, and how does it influence the reaction?
A2: DBPB is a member of the dialkylbiaryl phosphine ligand class, which is known for enhancing the efficacy of palladium-catalyzed cross-coupling reactions.[1] Its effectiveness stems from a combination of steric and electronic properties:
-
Steric Bulk: The bulky tert-butyl groups on the phosphorus atom and the biphenyl backbone promote the formation of a coordinatively unsaturated, monoligated Pd(0) species (L₁Pd(0)). This is believed to be a key intermediate in the catalytic cycle.[1] This steric hindrance accelerates the final reductive elimination step to release the product and regenerate the catalyst.
-
Electron-Donating Ability: The electron-rich nature of the phosphine increases the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide (especially less reactive aryl chlorides) to the Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[2]
Together, these properties make DBPB and similar ligands particularly effective for coupling sterically hindered substrates and unactivated aryl chlorides, often allowing reactions to proceed at lower temperatures and catalyst loadings.[1]
Q3: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it with DBPB?
A3: Homocoupling of the boronic acid (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a common byproduct. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this unwanted reaction. To minimize homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (argon or nitrogen) to remove dissolved oxygen.
-
Use of Precatalysts: Employing a well-defined Pd(II) precatalyst that is efficiently reduced in situ can help maintain a low concentration of extraneous Pd(II) species.
-
Control of Reaction Parameters: Sometimes, homocoupling can be favored at higher temperatures. Optimizing the temperature to the minimum required for the desired cross-coupling can be beneficial.
-
Ligand Choice: While DBPB is generally effective, ensuring an appropriate ligand-to-palladium ratio is important to stabilize the active catalyst and disfavor side reactions.
Q4: When should I consider using a different ligand instead of DBPB?
A4: While DBPB is a robust ligand, certain situations may call for alternatives. More advanced Buchwald ligands, such as SPhos or XPhos, which are also dialkylbiaryl phosphines, often exhibit even greater activity and scope.[1] Consider switching if:
-
Extreme Steric Hindrance: For tetra-ortho-substituted biaryl synthesis, a more sterically demanding ligand from the Buchwald family might be necessary to facilitate the reductive elimination step.
-
Very Unreactive Aryl Chlorides: While DBPB is good for aryl chlorides, highly electron-rich or hindered aryl chlorides might require the enhanced activity of ligands like SPhos.[1]
-
Specific Heterocyclic Substrates: Certain nitrogen-containing heterocycles can act as inhibitors by coordinating to the palladium center. Ligands with specific structural features may be required to overcome this.
A comparative analysis of different phosphine ligands can be a valuable strategy for particularly challenging substrates.
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Formation
If your reaction is sluggish or fails to proceed to completion, a systematic approach is necessary to identify the root cause.
Troubleshooting Workflow for Low Yields
-
Is your Boronic Acid the Problem?
-
Issue: Boronic acids, especially electron-rich or heterocyclic ones, are susceptible to protodeboronation (cleavage of the C-B bond).[3] This is often accelerated by strong bases and water.
-
Explanation: The presence of a proton source (like water) and a base can lead to the replacement of the -B(OH)₂ group with a hydrogen atom, consuming your starting material without forming the desired product.
-
Solution:
-
Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.
-
Anhydrous Conditions: If protodeboronation is severe, switch to strictly anhydrous conditions. Use a dry solvent and an anhydrous base like finely powdered K₃PO₄ or Cs₂CO₃.
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate. These are more resistant to degradation and release the boronic acid slowly under the reaction conditions.[3]
-
-
-
Is Your Catalyst System Inefficient?
-
Issue: The combination of palladium source and DBPB may not be optimal for your specific substrates.
-
Explanation: The formation of the active Pd(0)L₁ species (where L is DBPB) is critical. If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂ and DBPB, the reduction to Pd(0) might be inefficient.
-
Solution:
-
Switch Palladium Source: Try a Pd(0) source like Pd₂(dba)₃ with DBPB. This eliminates the need for an in situ reduction step.
-
Use a Precatalyst: Consider using a commercially available, well-defined Pd(II) precatalyst that incorporates a bulky phosphine ligand. These are often more stable and provide more reproducible results.
-
Optimize Pd:Ligand Ratio: For in situ preparations, a ligand-to-palladium ratio of 1:1 to 2:1 is typically optimal. Excess ligand can sometimes inhibit the reaction by forming saturated, less reactive palladium complexes.
-
-
Problem 2: Significant Side Product Formation
Beyond homocoupling, other side reactions can reduce your yield.
-
Dehalogenation of the Aryl Halide
-
Issue: Your aryl halide starting material is being converted to the corresponding arene (Ar-X → Ar-H).
-
Explanation: This occurs when the arylpalladium(II) intermediate reacts with a hydride source in the reaction mixture before it can undergo transmetalation. Potential hydride sources include the base (e.g., from impurities), solvent, or additives.
-
Solution:
-
Change the Base/Solvent: Using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ can help. Ensure your solvent is pure and free from potential hydride donors.
-
Optimize Ligand: Bulky, electron-rich ligands like DBPB generally favor the desired cross-coupling pathway over dehalogenation by accelerating the subsequent steps of the catalytic cycle.[4]
-
-
-
Formation of Phosphonium Salts or Aryl Scrambling
-
Issue: You observe byproducts incorporating fragments of the DBPB ligand itself.
-
Explanation: Under certain conditions, aryl groups can be exchanged between the palladium center and the phosphine ligand. This is less common with bulky dialkylbiaryl phosphines like DBPB compared to triarylphosphines (e.g., PPh₃) but can still occur at high temperatures.
-
Solution:
-
Lower the Reaction Temperature: This is often the most effective way to minimize ligand-related side reactions.
-
Ensure Proper Stoichiometry: Use the minimum effective catalyst and ligand loading to reduce the concentration of these species in the reaction.
-
-
Data Presentation: Selecting Reaction Components
The choice of base and solvent is highly substrate-dependent. Below is a general guide for starting points.
| Parameter | Recommended Options | Rationale & Causality |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-hydroxide bases. Effective for activating boronic acids for transmetalation. Often used in anhydrous conditions.[2] |
| K₂CO₃, Na₂CO₃ | Milder inorganic bases. Commonly used in aqueous/organic solvent mixtures. Good general-purpose bases. | |
| KF | A weak base, particularly useful for substrates with base-sensitive functional groups (e.g., esters) to prevent hydrolysis.[5] | |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are very common. Often used with a small amount of water to aid in dissolving the inorganic base.[6] |
| THF/H₂O, Dioxane/H₂O | Biphasic systems are effective for many couplings, helping to bring both the organic substrates and the inorganic base into contact. | |
| DMF, NMP | Polar aprotic solvents can be useful for substrates with poor solubility but may require higher temperatures. |
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling Using DBPB
This protocol is a general starting point and may require optimization for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inerting the System: Seal the vial with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1–2 mol%) and the DBPB ligand (1.1–2.2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1–0.5 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura Catalytic Cycle with a Monophosphine Ligand
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 55(38), 11496-11505. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Deactivation in Reactions with 1,4-Bis(di-tert-butylphosphino)butane (dtbbpb)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing palladium catalysts with the 1,4-Bis(di-tert-butylphosphino)butane (dtbbpb) ligand. This guide is designed to provide in-depth technical assistance for troubleshooting catalyst deactivation and other common issues encountered during your experiments. The content is structured in a question-and-answer format to directly address your concerns and is grounded in established scientific principles and field-proven insights.
Section 1: Understanding Catalyst Deactivation with dtbbpb-Palladium Complexes
Before delving into specific troubleshooting scenarios, it is crucial to understand the common pathways through which palladium catalysts supported by the bulky and electron-rich dtbbpb ligand can lose activity. The steric hindrance and electronic properties of dtbbpb that make it an effective ligand in many cross-coupling reactions also influence its deactivation mechanisms.[1]
Q1: What are the primary mechanisms of deactivation for a Pd/dtbbpb catalyst?
A1: Deactivation of Pd/dtbbpb catalysts can be broadly categorized into three main types: poisoning, thermal degradation, and fouling.
-
Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active palladium center, rendering it inactive. Common poisons for palladium catalysts include sulfur compounds, halides, and carbon monoxide.[2][3] For catalysts with phosphine ligands like dtbbpb, species that can coordinate strongly to the palladium or react with the phosphine ligand can also act as poisons.
-
Thermal Degradation (Sintering): At elevated temperatures, the palladium nanoparticles can agglomerate, leading to a decrease in the active surface area. This process, known as sintering, results in a significant loss of catalytic activity.[4] The bulky dtbbpb ligand can help stabilize the palladium center and mitigate sintering to some extent, but prolonged exposure to high temperatures can still lead to deactivation.[4]
-
Fouling: This involves the deposition of solid materials, such as carbonaceous residues ("coke") or insoluble byproducts, onto the catalyst surface.[2][3] This physically blocks the active sites and prevents substrate access. In reactions with complex organic molecules, polymerization or degradation of substrates, products, or solvents can lead to fouling.[2]
-
Ligand Degradation: The dtbbpb ligand itself can degrade under certain reaction conditions. This can involve oxidation of the phosphine to phosphine oxide, or cleavage of the P-C bonds.[5] Phosphine oxide formation is a common deactivation pathway for phosphine-based catalysts and can be promoted by trace oxygen or other oxidants.[6][7][8]
Below is a diagram illustrating the primary deactivation pathways for a Pd/dtbbpb catalyst.
Caption: Primary deactivation pathways for Pd/dtbbpb catalysts.
Section 2: Troubleshooting Guide (Q&A Format)
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions catalyzed by Pd/dtbbpb complexes.
Issue 1: Low or No Conversion
Q2: My cross-coupling reaction using a Pd/dtbbpb catalyst is showing very low or no conversion. What are the first steps I should take to troubleshoot this?
A2: A low or stalled reaction is a common issue. A systematic investigation is key to identifying the root cause. Here’s a recommended workflow:
-
Verify Reagent and Solvent Purity: Impurities are a primary suspect in catalyst deactivation. Ensure all starting materials, reagents, and solvents are of high purity and anhydrous. Trace amounts of water, oxygen, or other coordinating species can poison the catalyst.[2]
-
Ensure Inert Atmosphere: Palladium(0) species, the active form in many cross-coupling reactions, are sensitive to oxygen.[9] Ensure your reaction setup is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).
-
Check Catalyst and Ligand Integrity: The Pd/dtbbpb catalyst or the dtbbpb ligand may have degraded during storage. Visually inspect the catalyst for any change in color or appearance. If possible, analyze the ligand by ³¹P NMR to check for the presence of phosphine oxide.
-
Review Reaction Parameters:
-
Temperature: Is the reaction temperature appropriate for the specific transformation? While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4]
-
Base: Is the correct base being used at the appropriate concentration? The choice of base is often critical in cross-coupling reactions and can influence both the catalytic cycle and catalyst stability.
-
Concentration: Are the reactant concentrations within the optimal range? Very high or very low concentrations can sometimes negatively impact catalyst performance.
-
The following flowchart outlines a systematic troubleshooting approach for low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Observation of Palladium Black
Q3: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A3: The formation of palladium black is a clear visual indicator of catalyst decomposition. It signifies the aggregation of palladium atoms into bulk, catalytically inactive metallic palladium.[4] This is a form of sintering.
Causes:
-
Insufficient Ligand: The ratio of the dtbbpb ligand to the palladium precursor may be too low. The ligand is crucial for stabilizing the palladium nanoparticles and preventing their aggregation.
-
High Temperature: As mentioned, excessive heat can promote the agglomeration of palladium particles.
-
Inappropriate Solvent: The choice of solvent can influence the stability of the catalytic complex. A solvent that does not adequately solvate the catalyst can lead to precipitation.
Prevention Strategies:
-
Increase Ligand Loading: A slight excess of the phosphine ligand relative to the palladium precursor can help maintain the stability of the active catalytic species.
-
Optimize Temperature: Determine the minimum temperature required for efficient reaction to minimize thermal stress on the catalyst.
-
Solvent Screening: If palladium black formation is persistent, a screen of different solvents may be necessary to find one that better stabilizes the catalyst.
Issue 3: Suspected Ligand Degradation
Q4: I suspect the dtbbpb ligand is degrading during my reaction. What are the signs of this, and what conditions can cause it?
A4: Degradation of the dtbbpb ligand is a more subtle cause of deactivation. The primary degradation pathway is often oxidation of the phosphorus(III) center to phosphorus(V), forming the corresponding phosphine oxide.[6][7][8]
Signs of Ligand Degradation:
-
Formation of byproducts: Unexplained side products may arise from reactions involving degraded ligand fragments.
-
Changes in ³¹P NMR: If you can monitor the reaction by ³¹P NMR, the appearance of a new peak corresponding to the dtbbpb-dioxide is a clear indication of oxidation.
Causes of Ligand Degradation:
-
Presence of Oxidants: Trace oxygen is a common culprit. Other oxidizing agents present in the starting materials or formed during the reaction can also lead to phosphine oxidation.
-
P-C Bond Cleavage: Under harsh conditions (e.g., strong bases, high temperatures), cleavage of the phosphorus-carbon bonds in the tert-butyl groups or the butane backbone can occur, although this is less common for robust ligands like dtbbpb.[5]
Preventative Measures:
-
Rigorous Degassing: Employ thorough degassing techniques (e.g., freeze-pump-thaw cycles for solvents, sparging with an inert gas) to remove dissolved oxygen.
-
Use of High-Purity Reagents: Ensure that starting materials are free from peroxide or other oxidizing impurities.
Section 3: Frequently Asked Questions (FAQs)
Q5: Can a deactivated Pd/dtbbpb catalyst be regenerated?
A5: In some cases, regeneration is possible, but its success depends on the deactivation mechanism.
-
Fouling: If deactivation is due to the deposition of organic residues, washing the catalyst with appropriate solvents may restore some activity. For more stubborn carbonaceous deposits, a carefully controlled calcination (heating in the presence of a controlled amount of air or oxygen) can sometimes be effective, although this risks sintering the palladium.[10]
-
Poisoning: If the poison is reversibly bound, it may be possible to remove it by washing or by treatment with a reagent that can displace the poison. However, many common poisons, such as sulfur, bind irreversibly.[3]
-
Sintering and Ligand Degradation: These deactivation pathways are generally considered irreversible. Once palladium black has formed or the ligand has been chemically altered, it is very difficult to restore the original catalytic activity. In such cases, preparing a fresh catalyst is the most practical approach.
A general procedure for attempting to regenerate a fouled palladium catalyst on a solid support is as follows, though it should be adapted based on the specific nature of the fouling agent:
| Step | Procedure | Purpose |
| 1 | Solvent Washing: | Wash the filtered catalyst with a solvent in which the suspected fouling agent is soluble (e.g., toluene, THF, or a more polar solvent if byproducts are polar). |
| 2 | Acid/Base Wash (with caution): | A dilute acid or base wash can sometimes remove inorganic deposits. This should be done with extreme care as it can also damage the catalyst. |
| 3 | Drying: | Thoroughly dry the washed catalyst under vacuum. |
| 4 | Testing: | Test the activity of the regenerated catalyst in a small-scale reaction. |
Q6: What analytical techniques are most useful for characterizing a deactivated Pd/dtbbpb catalyst?
A6: A combination of techniques is often necessary to fully understand the cause of deactivation.
-
³¹P NMR Spectroscopy: This is invaluable for assessing the integrity of the dtbbpb ligand and detecting the formation of phosphine oxides.
-
Inductively Coupled Plasma (ICP) Analysis: ICP-MS or ICP-OES can be used to determine the palladium content of the catalyst and to detect the presence of metallic poisons.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the oxidation state of the palladium and can detect the presence of poisons on the catalyst surface.
-
Transmission Electron Microscopy (TEM): TEM is a powerful tool for visualizing the size and distribution of palladium nanoparticles and for identifying sintering.[4]
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of coke or other deposits on a fouled catalyst.[10]
Q7: How does the choice of palladium precursor affect the stability of the Pd/dtbbpb catalyst?
A7: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed [Pd(dtbbpb)] complex) can influence the initial formation of the active catalyst and its subsequent stability. Pre-formed complexes can sometimes offer better control over the active species and may lead to more reproducible results. The use of Pd(II) precursors like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) state, and the efficiency of this step can be influenced by various reaction parameters, potentially impacting catalyst stability.
References
-
Nahra, F. (2017). Procedure to regenerate an inactive PdCl2(PPh3)2 catalyst. ResearchGate. Available at: [Link]
- Pérez-Miqueo, C., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
- Zhang, L., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. The Journal of Organic Chemistry.
- Li, J., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- ChemCatBio. (2023).
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Kim, D., et al. (2024).
- ChemCatBio. (2023).
- Zheng, Y., et al. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. PMC.
- L-Università ta' Malta. (2010).
- BenchChem. (n.d.). This compound | 150111-89-0.
- Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- PatSnap. (2023). Catalyst deactivation challenges in FCC and how to prevent them.
- Yang, X., et al. (2024). Research Progress on the Deactivation Mechanism and Suppression Strategies of Pd-based Catalysts for Methane Oxidation.
- Google Patents. (2014).
- Rossi, S., et al. (2021). Heterogeneous Organo- and Metal Catalysis Using Phosphine Oxide Derivatives Anchored on Multiwalled Carbon Nanotubes. MDPI.
- El-Sayed, M. A., et al. (2011). Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles.
- Agostini, G., et al. (2014).
- Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- El-Sayed, M. A., et al. (2011).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Gande, S. L., et al. (2022). Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes.
- Medcraft, C., et al. (2023). Unraveling the Stereoisomer Configurations of 1,1'-bis(tert-butylphosphino)Ferrocene in the Gas Phase. NIH.
- Falat, T., et al. (2015).
- Denton, R. M., et al. (2011). Catalytic phosphorus(V)
- ChemCatBio. (2023). Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Hu, A. (2023). Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar.
- Hodnik, N., et al. (2021).
- Chen, C., et al. (2023). Mononuclear Palladium(I) Halides Stabilized by Bis(di-tert-butylphosphino)ferrocene Ligand.
- Waser, J. (2020).
- Sarkar, B., et al. (2015). Bis(di-tert-butylphosphino)ferrocene copper(i) complex catalyzed C–H activation and carboxylation of terminal alkynes. Dalton Transactions.
- Andersson, M. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes.
- Chen, Y., et al. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. MDPI.
- Radosevich, A. T., et al. (2021).
- Stoychev, G. L., et al. (2020). The Effect of CO Partial Pressure on Important Kinetic Parameters of Methanation Reaction on Co-Based FTS Catalyst Studied by SSITKA-MS and Operando DRIFTS-MS Techniques. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterogeneous Organo- and Metal Catalysis Using Phosphine Oxide Derivatives Anchored on Multiwalled Carbon Nanotubes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
- 9. Yoneda Labs [yonedalabs.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with Di-tert-butyl(phenyl)phosphine (DBPB)
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for optimizing the Buchwald-Hartwig amination reaction using Di-tert-butyl(phenyl)phosphine (P(t-Bu)₂Ph), hereafter referred to as DBPB for consistency with the topic query. This document is designed for researchers, chemists, and process development professionals who are utilizing this powerful C-N bond-forming reaction. Here, we provide field-proven insights, troubleshooting guides, and optimization protocols in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is DBPB, and why is it used in Buchwald-Hartwig amination?
A1: DBPB, or Di-tert-butyl(phenyl)phosphine, is a bulky, electron-rich monodentate phosphine ligand. These characteristics are highly desirable for the Buchwald-Hartwig reaction. The bulky di-tert-butyl groups facilitate the formation of monoligated, coordinatively unsaturated Pd(0) species, which are crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[1][2] The ligand's electron-rich nature increases the electron density on the palladium center, which in turn accelerates the rate-determining oxidative addition of the aryl halide.[2]
Q2: What are the typical substrates for amination reactions using DBPB?
A2: Catalyst systems based on bulky monodentate phosphine ligands like DBPB are versatile and can be used for a wide range of substrates.[3] They are particularly effective for coupling aryl chlorides, which are often challenging substrates due to the strength of the C-Cl bond.[4][5] The reaction is compatible with a variety of primary and secondary amines, as well as some amides and other N-nucleophiles.[3][5]
Q3: What is the most common reason for a Buchwald-Hartwig amination to fail?
A3: A common and often overlooked reason for reaction failure is the poor solubility of the reactants, especially the inorganic base, in the chosen solvent.[6] Other frequent issues include inappropriate choice of base for the substrate's functional groups, catalyst deactivation, or using a ligand that is not optimal for the specific substrate combination.[7]
Q4: Should I use a palladium(II) or palladium(0) source?
A4: Both Pd(II) sources (like Pd(OAc)₂) and Pd(0) sources (like Pd₂(dba)₃) can be used. However, Pd(II) sources require an in situ reduction to the active Pd(0) catalytic species.[8][9] This reduction can sometimes be unreliable. For more consistent results, especially during optimization, using a well-defined, air-stable Pd(II) precatalyst (often called a G3 or G4 precatalyst) is highly recommended.[10][11] These precatalysts rapidly and cleanly generate the active LPd(0) species upon exposure to a base, allowing for more accurate control over the ligand-to-palladium ratio.[10]
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction shows very little or no product formation. What are the likely causes and how can I fix it?
A: This is a common issue that can stem from several sources. A systematic approach is best for troubleshooting.
Initial Checks (The "Usual Suspects"):
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents were adequately degassed.
-
Reagent Quality: Verify the purity and integrity of your aryl halide, amine, and solvent. Solvents should be anhydrous. The phosphine ligand itself can be susceptible to oxidation over time, so using a fresh bottle or a glovebox for handling is advisable.[1]
-
Base Quality: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Using old or improperly stored base can introduce water, which can hinder the reaction.
Systematic Troubleshooting Workflow:
Below is a logical workflow to diagnose the root cause of low conversion.
Caption: A decision tree for troubleshooting low-yielding reactions.
Detailed Explanations:
-
Catalyst System Inactivity: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) may be failing.[7] Switching to a well-defined precatalyst or a direct Pd(0) source can resolve this.[7][10]
-
Suboptimal Base: The base is critical for deprotonating the amine to form the palladium-amide complex.[12]
-
Strong Bases (NaOtBu, LHMDS): These are generally the most effective and lead to the highest reaction rates.[6][9] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[8]
-
Weaker Bases (K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance but may require higher temperatures or catalyst loadings to achieve similar reaction rates.[6][9]
-
-
Solvent Effects: The solvent impacts the solubility of all components and can influence the stability of catalytic intermediates.[5] Toluene and dioxane are common choices.[6][9] Aromatic solvents like toluene are often preferred for aryl iodide couplings, as the iodide salt byproduct is poorly soluble and can be removed from the catalytic cycle.[8] Ethereal solvents like THF or 2-MeTHF are also viable options.[13]
Problem 2: Significant Side Product Formation
Q: My reaction is messy, and I'm observing significant byproducts like hydrodehalogenation. What's happening?
A: Side reactions are often competitive with the desired reductive elimination step. Understanding their origin is key to suppression.
Common Side Reactions:
-
Hydrodehalogenation: The aryl halide is converted to the corresponding arene (Ar-H). This occurs via β-hydride elimination from the palladium-amide intermediate, a pathway that competes with reductive elimination.[14]
-
Biaryl Formation: Self-coupling of the aryl halide.
-
Ether/Thioether Formation: If the aryl halide has a proximal -OH or -SH group, intramolecular C-O or C-S coupling can occur.
Strategies for Minimizing Side Reactions:
-
Optimize Ligand-to-Palladium Ratio: For monodentate ligands like DBPB, a 1.5:1 to 2.5:1 ratio of L:Pd is a good starting point. An insufficient amount of ligand can lead to palladium black precipitation and catalyst decomposition, while an excessive amount can sometimes inhibit the reaction.
-
Modify Base and Solvent: The choice of base can influence the rate of β-hydride elimination. Sometimes switching from a strong alkoxide base to a phosphate or carbonate can mitigate this issue.
-
Lower Reaction Temperature: While higher temperatures increase the rate of the desired reaction, they can also accelerate side reactions. Once conversion is established, try lowering the temperature in 10 °C increments. Typical temperatures range from 80-110 °C.[9]
Problem 3: Difficulty with Challenging Substrates
Q: I'm trying to couple a sterically hindered amine or an electron-rich aryl chloride, and the reaction is not working well.
A: Challenging substrates require tailored conditions. DBPB is a good starting point, but further optimization is often necessary.
-
For Sterically Hindered Substrates: The bulky nature of DBPB is beneficial here. Ensure you are using a strong, non-coordinating base like LHMDS or NaOtBu to facilitate the deprotonation of the hindered amine. Increasing the temperature may be necessary to overcome the steric barrier for oxidative addition and reductive elimination.[7]
-
For Electron-Rich Aryl Chlorides: These are notoriously difficult substrates for oxidative addition. This is where the electron-donating power of DBPB is crucial.[2] You will likely need the most active catalyst system possible:
Key Parameter Optimization
For a new substrate combination, a systematic optimization of reaction parameters is recommended. The table below provides a guide.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol %) | Use a G3/G4 precatalyst (0.5-2 mol %) for better consistency and faster activation.[10] |
| Ligand (DBPB) | 1.5 - 2.5 equiv. to Pd | Screen L:Pd ratios from 1.2:1 to 3:1. Too little ligand leads to decomposition; too much can inhibit the reaction. |
| Base | NaOtBu (1.4 equiv.) | If substrate is base-sensitive, screen K₃PO₄, Cs₂CO₃ (2.0 equiv.).[6][9] LHMDS is useful for protic groups.[1][8] |
| Solvent | Toluene (0.2 - 0.5 M) | Screen Toluene, Dioxane, 2-MeTHF.[13] Solvent choice impacts solubility and reaction rate.[5] |
| Temperature | 100 °C | Screen from 80 °C to 120 °C. Higher temperatures are often needed for Ar-Cl but can increase side reactions.[7][9] |
| Amine | 1.1 - 1.2 equiv. | Increase to 1.5 equiv. if the amine is volatile or prone to decomposition. |
General Experimental Protocol
This is a representative, non-optimized protocol for a small-scale reaction. Note: This is a starting point and must be optimized for your specific substrates.
Caption: A general experimental workflow for Buchwald-Hartwig amination.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Available at: [Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide - ResearchGate. Available at: [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings | Organometallics - ACS Publications. Available at: [Link]
-
Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand - ChemRxiv. Available at: [Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC - NIH. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]
Sources
- 1. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. reddit.com [reddit.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalysis with 1,4-Bis(di-tert-butylphosphino)butane (dtbb)
<_ _>
Welcome to the technical support center for catalysis involving the bulky diphosphine ligand, 1,4-Bis(di-tert-butylphosphino)butane (dtbb). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using dtbb in catalytic reactions, with a specific focus on the critical roles of solvent and base selection. Here, you will find troubleshooting advice and frequently asked questions to optimize your experimental outcomes.
Introduction to this compound in Catalysis
This compound is a chelating diphosphine ligand prized for the significant steric bulk provided by its tert-butyl groups.[1] This steric hindrance creates a unique coordination environment around the metal center, typically palladium, which profoundly influences catalytic activity and selectivity.[1] Palladium complexes of dtbb are highly effective in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Negishi, Sonogashira, and Stille couplings.[1] The bulky nature of dtbb is particularly advantageous for challenging substrates where steric demand is high.[1]
The successful application of dtbb in catalysis is not solely dependent on the ligand itself but is critically influenced by the choice of solvent and base. These components can dramatically affect reaction rates, yields, and even the course of the reaction by altering the stability of catalytic intermediates and the solubility of reagents.[2][3]
Troubleshooting Guide
This section addresses common issues encountered during catalysis with dtbb, providing a systematic approach to problem-solving.
Issue 1: Low or No Reaction Conversion
Question: My cross-coupling reaction using a Pd/dtbb catalyst is showing low to no conversion. What are the likely causes related to my solvent and base?
Answer: Low or no conversion is a frequent challenge in palladium-catalyzed reactions.[2] When using a bulky ligand like dtbb, the interplay between the solvent, base, and catalyst is delicate. Here’s a breakdown of potential causes and solutions:
-
Inadequate Base Strength or Solubility: The base plays a crucial role in steps like transmetalation in Suzuki-Miyaura couplings.[2] If the base is too weak, it may not effectively activate the organoboron species. Conversely, a very strong but insoluble base might lead to poor reactivity due to limited interaction with the catalytic species.[4]
-
Troubleshooting Steps:
-
Evaluate Base Strength: For Suzuki-Miyaura reactions, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). If you are using a weaker base like a carbonate with a challenging substrate, consider switching to a stronger base like a phosphate.
-
Consider Solubility: Insoluble inorganic bases can sometimes be problematic.[4] While often effective, their heterogeneous nature can lead to reproducibility issues. Consider switching to a soluble organic base if compatible with your reaction, or ensure vigorous stirring to maximize surface area contact.
-
Moisture Sensitivity: Some bases, particularly metal alkoxides, are highly moisture-sensitive.[4] Ensure your reagents and solvents are scrupulously dry.
-
-
-
Poor Solvent Choice: The solvent's role extends beyond simply dissolving the reactants. It can influence the stability of catalytic intermediates and the overall reaction rate.[3][5][6]
-
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can impact the rate of key steps in the catalytic cycle. For many cross-coupling reactions, aprotic solvents like toluene, dioxane, THF, and DMF are effective.[2] If your reaction is sluggish in a non-polar solvent like toluene, switching to a more polar aprotic solvent like DMF or dioxane might be beneficial.
-
Coordinating vs. Non-Coordinating Solvents: Some solvents can coordinate to the metal center, which can either be beneficial or detrimental. For instance, a strongly coordinating solvent might inhibit substrate binding. If you suspect solvent inhibition, consider switching to a less coordinating solvent.
-
Reagent Solubility: Ensure all your starting materials, including the base, have at least partial solubility in the chosen solvent at the reaction temperature.
-
-
-
Catalyst Inhibition by Solvent Impurities: Trace impurities in solvents can act as catalyst poisons.[7]
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents. If you suspect solvent contamination, use a freshly opened bottle or purify the solvent before use.
-
Check for Stabilizers: Some solvents, like THF, may contain stabilizers (e.g., BHT) which could potentially interfere with the catalysis. While often not an issue, it's a factor to consider in sensitive reactions.[7]
-
-
Issue 2: Formation of Undesired Side Products
Question: I am observing significant formation of side products, such as homocoupling of my starting materials or protodeboronation in a Suzuki-Miyaura coupling. How can my choice of solvent and base contribute to this?
Answer: The formation of side products is often a sign of an imbalanced catalytic system. The solvent and base can steer the reaction towards these unproductive pathways.
-
Protodeboronation in Suzuki-Miyaura Coupling: This is a common side reaction where the boronic acid is consumed by reaction with water, often catalyzed by the base and the palladium complex itself.[8]
-
Causative Factors and Solutions:
-
Base-Promoted Protodeboronation: The presence of a base is known to catalyze protodeboronation.[8] While necessary for the desired reaction, using a large excess of a strong base can exacerbate this side reaction.
-
Actionable Advice: Carefully screen the amount of base. Use the minimum amount required for efficient coupling. Sometimes, a weaker base can suppress protodeboronation, although this might also slow down the desired reaction.
-
-
Ligand-Accelerated Protodeboronation: Interestingly, sterically hindered phosphine ligands, like dtbb, can promote palladium-catalyzed protodeboronation.[8][9] This is a paradoxical effect where the very feature that makes the ligand useful for challenging couplings can also promote an undesirable side reaction.[8][9]
-
Actionable Advice: While you can't change the nature of dtbb, you can mitigate this effect by carefully optimizing other reaction parameters. Minimizing reaction time and temperature can help.
-
-
Solvent Effects: The presence of water in the solvent is a direct contributor to protodeboronation.
-
Actionable Advice: Ensure your solvent and all reagents are rigorously dried. Using molecular sieves can be beneficial.[10]
-
-
-
-
Homocoupling of Aryl Halides: This side reaction can occur, particularly at higher temperatures.
-
Causative Factors and Solutions:
-
Base-Induced Homocoupling: Certain bases can promote the homocoupling of aryl halides.
-
Actionable Advice: Screen different bases. If homocoupling is a significant issue, a change in base might be necessary.
-
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired cross-coupling versus homocoupling.
-
Actionable Advice: A solvent screen is recommended. Sometimes a switch from an ethereal solvent to an aromatic one (or vice-versa) can suppress homocoupling.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of the bulky tert-butyl groups on dtbb in catalysis?
A1: The bulky tert-butyl groups on the phosphorus atoms of dtbb create significant steric hindrance around the metal center.[1] This steric bulk is crucial for several reasons:
-
It promotes the formation of coordinatively unsaturated, highly active catalyst species.
-
It facilitates the reductive elimination step, which is often the product-forming step in cross-coupling reactions. This is particularly important for the formation of sterically hindered products.
-
It can influence the regioselectivity and stereoselectivity of a reaction by controlling how the substrates approach the metal center.[1]
Q2: How do I choose the optimal solvent for a reaction catalyzed by a Pd/dtbb complex?
A2: The choice of solvent is critical and often requires empirical screening.[3] However, here are some guiding principles:
-
Start with Common Solvents: For many cross-coupling reactions, toluene, 1,4-dioxane, and THF are excellent starting points.[2]
-
Consider the Polarity: The solvent's polarity can influence the stability of charged intermediates in the catalytic cycle.[11] Less polar solvents like toluene are often a good choice, but more polar aprotic solvents like DMF or DMAc can sometimes accelerate reactions, although they can also lead to side reactions at high temperatures.
-
Think About Temperature: The solvent's boiling point will dictate the accessible temperature range for your reaction. For challenging couplings that require high temperatures, solvents like toluene, xylene, or DMF are suitable.
-
Ensure Reagent Solubility: All components of the reaction should have reasonable solubility in the chosen solvent at the reaction temperature.
Q3: What are the key considerations when selecting a base for a Pd/dtbb catalyzed reaction?
A3: Base selection is a critical parameter that must be optimized for each specific reaction. Key considerations include:
-
Base Strength (pKa): The base must be strong enough to participate in the key catalytic step (e.g., deprotonation of a nucleophile in Buchwald-Hartwig amination or activation of the organometallic reagent in Suzuki-Miyaura coupling). However, an overly strong base can lead to side reactions.
-
Solubility: As discussed in the troubleshooting section, the solubility of the base can impact its effectiveness.[4] While insoluble inorganic bases like K₃PO₄ and Cs₂CO₃ are often very effective, soluble organic bases can sometimes offer better reproducibility.
-
Counter-ion Effects: The cation of the base can also play a role. For example, cesium bases (like Cs₂CO₃) are often more effective than their potassium or sodium counterparts, which is attributed to the "cesium effect."
-
Functional Group Compatibility: The base should not react with functional groups present in your starting materials or product. For instance, strongly nucleophilic bases like alkoxides may not be suitable for substrates containing esters or other electrophilic functional groups.[4]
Q4: Can dtbb be used in transition-metal-free reactions?
A4: While dtbb is primarily known as a ligand for transition metals, the term "dtbp" can sometimes refer to di-tert-butyl peroxide, which is used as a radical initiator in transition-metal-free cross-dehydrogenative coupling (CDC) reactions.[12] It is important to distinguish between this compound (the ligand) and di-tert-butyl peroxide (the oxidant).
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction Using a Pd/dtbb Catalyst
This protocol provides a starting point for optimization.
Reagents and Equipment:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (dtbb)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and dtbb (e.g., 1.1-2.2 mol%, maintaining a Pd:ligand ratio of approximately 1:1.1 to 1:2).
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the remaining solvent to reach the desired concentration (typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
-
Data Presentation
Table 1: Effect of Solvent and Base on a Model Suzuki-Miyaura Coupling
| Entry | Solvent | Base | Yield (%) |
| 1 | Toluene | K₂CO₃ | 45 |
| 2 | Toluene | K₃PO₄ | 85 |
| 3 | 1,4-Dioxane | K₃PO₄ | 92 |
| 4 | THF | K₃PO₄ | 78 |
| 5 | Toluene | Cs₂CO₃ | 95 |
Reaction conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), dtbb (2.2 mol%), base (2.0 mmol), solvent (5 mL), 100 °C, 12 h.
Visualizations
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting flowchart for low reaction conversion.
References
- Nielsen, D. K., et al. (2017). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Guram, A. S., et al. (2019).
- Ang, S. X., et al. (2024).
- Ang, S. X., et al. (2024).
- Li, Y., et al. (2022). DTBP-mediated cross-dehydrogenative coupling of 3-aryl benzofuran-2(3H)
- Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. (2022). PNNL.
- Wang, Z., et al. (2020).
- Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions. (n.d.).
- Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Di-tert-Butyl Peroxide (DTBP)-Mediated Oxidative Cross-Coupling of Isochroman and Indole Derivatives. (2015).
- Wang, Z., et al. (2020).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
- Strieth-Kalthoff, F., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
- Vantourout, J. C., et al. (2017). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). Infoscience.
- Catalysis Science & Technology. (n.d.). RSC Publishing.
- Solvent inhibition in the liquid-phase catalytic oxidation of 1,4-butanediol: understanding the catalyst behaviour from NMR relaxation time measurements. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Palladium C
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
- 12. DTBP-mediated cross-dehydrogenative coupling of 3-aryl benzofuran-2(3H)-ones with toluenes/phenols for all-carbon quaternary centers - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in palladium catalysis with bulky phosphine ligands
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reactions and mitigate common side reactions through the strategic use of bulky phosphine ligands. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in palladium-catalyzed cross-coupling, and why do they happen?
A1: In an ideal catalytic cycle, every step proceeds selectively to form the desired product. However, several off-cycle reactions can compete, leading to reduced yields and complex product mixtures. The most common culprits include:
-
β-Hydride Elimination: This is a major decomposition pathway when one of the coupling partners contains sp³-hybridized carbons with hydrogen atoms on the second carbon (the β-position) from the palladium center.[1][2] The palladium complex can abstract a β-hydrogen, forming a palladium-hydride species and an alkene, which ultimately leads to hydrodehalogenation of the starting material or other undesired byproducts.[3][4] This process requires a vacant coordination site on the metal cis to the alkyl group.[2][5]
-
Homocoupling: This side reaction produces dimers of the starting materials (e.g., R-R from R-X). In Suzuki-Miyaura coupling, for instance, the homocoupling of boronic acids can occur, often promoted by the presence of Pd(II) species and oxygen.[6] It can become significant if the desired cross-coupling steps, like transmetalation, are slow.
-
Protodeboronation (in Suzuki Coupling): This is the undesired cleavage of the C–B bond of the organoboron reagent by a proton source (often water), replacing it with a C-H bond.[7] This reaction consumes the nucleophilic partner and is often catalyzed by the base required for the Suzuki reaction. Interestingly, some palladium-phosphine complexes themselves can accelerate this side reaction.[8][9]
-
P-C Bond Cleavage/Aryl Scrambling: Under certain conditions, the phosphine ligand itself can participate in the reaction. An aryl group from the phosphine can be transferred to the palladium center and subsequently incorporated into the product, a process known as aryl scrambling.
Understanding the mechanisms of these side reactions is the first step toward preventing them. The choice of ligand is paramount in controlling the fate of the catalytic intermediates.
Q2: How, mechanistically, do bulky phosphine ligands prevent these side reactions?
A2: Bulky phosphine ligands exert powerful control over the catalytic cycle through a combination of steric and electronic effects.[10][11][12]
-
Steric Hindrance: The primary role of steric bulk is to control the geometry and coordination number of the palladium center.[13][14]
-
Promoting Reductive Elimination: Large, bulky ligands create steric congestion around the palladium atom. This crowding destabilizes the Pd(II) intermediate, promoting the final, bond-forming reductive elimination step.[15][16] A faster reductive elimination means the intermediate has less time to undergo competing side reactions like β-hydride elimination.[4]
-
Inhibiting β-Hydride Elimination: For β-hydride elimination to occur, the Pd-C bond and a C-H bond at the β-position must be able to align in the same plane (syn-coplanar). Bulky ligands can sterically prevent the complex from achieving this required geometry.[5]
-
Stabilizing Low-Coordinate Species: The steric demands of bulky ligands often favor the formation of highly reactive, low-coordinate (e.g., 14-electron) Pd(0) species, such as L-Pd(0). These species are often more active in the initial oxidative addition step, particularly with challenging substrates like aryl chlorides, which helps to initiate the catalytic cycle efficiently.[17][18]
-
-
Electronic Effects: Bulky alkylphosphine ligands (like P(t-Bu)₃) are typically strongly electron-donating.[17] This increases the electron density on the palladium center, which facilitates the oxidative addition step (the insertion of Pd(0) into the R-X bond) and can influence the rate of subsequent steps.[16][19]
The interplay between steric bulk and electronic properties allows for fine-tuning of the catalyst's reactivity and selectivity.[20]
Q3: What are the key metrics for choosing a phosphine ligand?
A3: Two main parameters, pioneered by Chadwick Tolman, are used to quantify the properties of phosphine ligands:
-
Tolman Cone Angle (θ): This is a measure of the ligand's steric bulk. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's atoms.[20][21] A larger cone angle indicates a bulkier ligand. This parameter is crucial for predicting how a ligand will influence reductive elimination and inhibit side reactions.[14]
-
Tolman Electronic Parameter (TEP): This parameter quantifies the electron-donating or -withdrawing nature of a phosphine ligand. It is determined by measuring the C-O stretching frequency (ν(CO)) of a standard nickel complex, LNi(CO)₃.[21] Strong electron-donating ligands (like alkylphosphines) transfer more electron density to the metal, which then engages in more π-backbonding to the CO ligands, weakening the C-O bond and lowering its stretching frequency.
A judicious choice of ligand involves balancing these two factors to suit the specific substrates and desired transformation.
Troubleshooting Guide & Protocols
This section addresses common issues encountered during palladium-catalyzed reactions and provides actionable solutions centered on ligand selection.
Problem 1: My reaction yield is low, and I'm isolating a significant amount of hydrodehalogenated starting material.
Diagnosis: This is a classic symptom of β-hydride elimination outcompeting the desired reductive elimination. This is especially common when using alkyl-halide or alkyl-boron coupling partners that possess β-hydrogens.
Causality and Solution Workflow
The key is to accelerate the C-C bond-forming reductive elimination step so that it occurs much faster than the C-H bond-breaking β-hydride elimination.
Caption: Bulky ligands sterically accelerate reductive elimination, preventing β-hydride elimination.
Recommended Actions:
-
Switch to a Bulkier Ligand: If you are using a ligand with a modest cone angle like triphenylphosphine (PPh₃), switch to a significantly bulkier one. The goal is to increase steric pressure around the palladium center.
-
Consult Ligand Parameter Data: Use the table below to select a ligand with a larger cone angle. For many applications, moving from the PPh₃ class to the P(t-Bu)₃ or biaryl phosphine (Buchwald-type) class is a highly effective strategy.
-
Increase Ligand:Palladium Ratio: In some cases, using a slight excess of ligand (e.g., 2.2:1 L:Pd for bidentate or 4:1 for monodentate) can help suppress dissociation that might open up the coordination site needed for β-hydride elimination. However, be cautious, as a large excess can sometimes inhibit the reaction.
| Ligand Name | Abbreviation | Tolman Cone Angle (θ) | Key Characteristics & Typical Use |
| Triphenylphosphine | PPh₃ | 145° | General purpose, but prone to side reactions with challenging substrates. |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182° | Very bulky and electron-rich. Excellent for activating aryl chlorides and suppressing β-hydride elimination.[17][18] |
| Tricyclohexylphosphine | PCy₃ | 170° | Bulky and electron-rich. Often used in Suzuki and Heck couplings. |
| XPhos | XPhos | Not easily defined by a single angle | A biaryl phosphine. Highly active for a broad range of C-N and C-C couplings, including those with hindered substrates. |
| SPhos | SPhos | Not easily defined by a single angle | Another highly active biaryl phosphine, often effective for Suzuki-Miyaura couplings involving heteroaryl chlorides. |
| RuPhos | RuPhos | Not easily defined by a single angle | A dialkylbiaryl phosphine particularly effective for C-N coupling of secondary amines.[22] |
Note: Cone angles are approximations and can vary based on the method of calculation or measurement.[13][14][23]
Problem 2: My Suzuki reaction is plagued by homocoupling of the boronic acid and/or protodeboronation.
Diagnosis: These related side reactions point to issues with the relative rates of the catalytic cycle steps or catalyst instability. Protodeboronation consumes your nucleophile, while homocoupling suggests that the transmetalation step is too slow or that oxidative side reactions are occurring.
Recommended Actions:
-
Scrutinize Your Palladium Precursor: Pd(II) sources like Pd(OAc)₂ must be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes involve the homocoupling of two boronic acid molecules.[6]
-
Re-evaluate Your Ligand Choice for Protodeboronation: While bulky ligands are generally beneficial, some studies have shown that certain bulky phosphine/Pd(II) systems can actively catalyze protodeboronation.[7][8][9] This is a case where "more bulk" is not always the answer.
-
Solution: If you observe significant protodeboronation with a very bulky ligand (like P(t-Bu)₃) and a Pd(OAc)₂ precursor, try a different class of bulky ligand (e.g., a biaryl phosphine like SPhos) or switch to a Pd(0) precursor as mentioned above.[9]
-
-
Ensure Rigorously Anhydrous and Inert Conditions: Oxygen can promote homocoupling, and excess water can accelerate protodeboronation.[6]
-
Protocol: Follow strict air-free techniques. Use a glovebox for preparation if possible. Solvents should be anhydrous and sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. Degas the final reaction mixture by at least three freeze-pump-thaw cycles or by sparging with inert gas for 15-20 minutes.
-
Problem 3: My reaction with an aryl chloride is not working.
Diagnosis: The oxidative addition of palladium into the strong, electron-rich C-Cl bond is often the rate-limiting step of the entire catalytic cycle.[26] Standard ligands like PPh₃ are often not effective for this challenging activation.
Causality and Solution Workflow
Caption: Troubleshooting workflow for unreactive aryl chlorides.
Recommended Actions:
-
Employ Electron-Rich, Bulky Alkylphosphines: The combination of strong σ-donation and large steric bulk is essential for activating C-Cl bonds. Tri(tert-butyl)phosphine (P(t-Bu)₃) is a benchmark ligand for this purpose.[17]
-
Utilize Specialized Biaryl Phosphine Ligands: The research groups of Stephen Buchwald and John Hartwig developed several generations of highly effective biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) that are now commercially available.[3][27] These ligands are specifically designed to be highly active catalysts for a wide range of cross-coupling reactions, including those involving aryl chlorides.
-
Increase Reaction Temperature: Due to the higher activation energy for C-Cl bond cleavage, higher temperatures (e.g., 80-110 °C in solvents like toluene or dioxane) are often required compared to reactions with aryl bromides or iodides.[26]
By systematically diagnosing the likely side reactions and making informed adjustments to your choice of ligand and reaction conditions, you can significantly improve the outcome of your palladium-catalyzed cross-coupling experiments.
References
-
Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Retrieved from [Link]
-
Lee, D., et al. (2001). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules. Retrieved from [Link]
-
St. John, A., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]
-
van der Vlugt, J. I., et al. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. PubMed. Retrieved from [Link]
-
St. John, A., et al. (2020). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Housing Innovations. (2025). Beware of Common Mistakes When Handling Reduction Palladium. Retrieved from [Link]
-
Komiya, S., et al. (1981). Steric and electronic effects of the tertiary phosphine ligand on the dissociative reductive elimination from cis-aryldimethyl(triarylphosphine)gold(III). Organometallics - ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Park, Y., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal-phosphine complex. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]
-
LibreTexts. (2026). 14.1.3: Reductive Elimination. Chemistry LibreTexts. Retrieved from [Link]
-
Kaur, H., et al. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Ujaque, G., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]
-
Hill, L. L., et al. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
St. John, A., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]
-
Dubbaka, S. R., & Vogel, P. (2005). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. SciSpace. Retrieved from [Link]
-
chemeurope.com. (n.d.). Beta-hydride elimination. Retrieved from [Link]
-
Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. Retrieved from [Link]
-
Unknown Author. (n.d.). Phosphine Ligands. SlidePlayer. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
LibreTexts. (2023). 4.3: Phosphines. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Retrieved from [Link]
-
Ruijter, E., et al. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]
-
Kim, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Alternatives to PtBu3. Retrieved from [Link]
-
MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Watson, A. J. B., et al. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. Retrieved from [Link]
-
Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Retrieved from [Link]
-
NPTEL-NOC IITM. (2016, July 25). Lecture 7 : Reductive Elimination. YouTube. Retrieved from [Link]
-
Martin, R., et al. (n.d.). β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. Retrieved from [Link]
-
ACS Publications. (2018). Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials. Retrieved from [Link]
-
Torborg, C., & Beller, M. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]
-
Stahl, S. S., et al. (n.d.). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. NIH. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beta-hydride_elimination [chemeurope.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 26. fiveable.me [fiveable.me]
- 27. research.rug.nl [research.rug.nl]
Technical Support Center: Enhancing the Stability of 1,4-Bis(DI-tert-butylphosphino)butane (dtbb) Catalyst Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Bis(DI-tert-butylphosphino)butane (dtbb) catalyst complexes. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you improve the stability and performance of your catalytic reactions. As a bulky, electron-rich phosphine ligand, dtbb is a powerful tool in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1] However, its sensitivity to certain conditions can lead to catalyst deactivation and suboptimal results. This resource aims to equip you with the knowledge to anticipate and overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on established principles of organometallic chemistry.
Issue 1: Low or No Catalytic Activity
You've set up your cross-coupling reaction using a palladium-dtbb catalyst, but you observe little to no product formation.
Potential Causes and Solutions:
-
Catalyst Oxidation: dtbb is an air-sensitive ligand, and its palladium complexes can be susceptible to oxidation, which deactivates the catalyst.[2] The catalytically active Pd(0) species can be oxidized to inactive Pd(II) in the presence of air.
-
Impure Ligand or Precursor: Impurities in the dtbb ligand or the palladium precursor can poison the catalyst.
-
Solution: Use high-purity dtbb and palladium sources. If you suspect impurities, consider purifying the ligand by recrystallization. The synthesis of dtbb typically involves the reaction of di-tert-butylphosphine with a 1,4-dihalobutane.
-
-
Incorrect Catalyst Preparation: Improper formation of the active catalytic species can lead to inactivity.
-
Solution: Follow a reliable protocol for the in situ generation or synthesis of the Pd-dtbb complex. Ensure the correct stoichiometry of ligand to metal is used.
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
You observe the formation of a black precipitate (palladium black) in your reaction mixture, indicating catalyst decomposition.
Potential Causes and Solutions:
-
Ligand Dissociation: At elevated temperatures, the dtbb ligand can dissociate from the palladium center, leading to the aggregation of unprotected Pd(0) species into palladium black.
-
Solution: Optimize the reaction temperature. Running the reaction at the lowest effective temperature can improve catalyst stability. The bulky tert-butyl groups on dtbb are designed to enhance stability, but thermal stress can overcome these benefits.
-
-
P-C Bond Cleavage: While phosphine ligands are generally robust, P-C bond cleavage can occur under harsh conditions, leading to ligand degradation and catalyst deactivation.[4][5] For dtbb, this could involve cleavage of the P-C(tert-butyl) or P-C(butane) bonds.
-
Solution: Avoid excessively high temperatures and prolonged reaction times. The steric bulk of the tert-butyl groups can in some cases make the P-C bond more susceptible to cleavage under certain mechanistic pathways.
-
-
Presence of Oxidants: Trace amounts of oxygen or other oxidizing agents can lead to the formation of palladium oxides, which can then decompose to palladium black.
-
Solution: As with low activity, ensure a strictly inert atmosphere and use purified, degassed solvents.
-
Issue 3: Side Reactions and Low Selectivity
Your reaction produces the desired product, but also significant amounts of byproducts, such as homocoupled products or products of hydrodehalogenation.
Potential Causes and Solutions:
-
Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of different catalytically active species, some of which may favor side reactions.
-
Solution: Screen different ligand-to-metal ratios to find the optimal conditions for your specific transformation.
-
-
Influence of Base and Solvent: The choice of base and solvent can significantly impact the reaction pathway. Some combinations may promote side reactions.
-
Solution: Systematically screen different bases and solvents. For example, in Suzuki-Miyaura couplings, the choice of base is critical for the transmetalation step and can influence the overall catalytic cycle.
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound (dtbb)?
A1: dtbb is an air-sensitive solid. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a glovebox or a desiccator. When handling, always use inert atmosphere techniques such as a glovebox or Schlenk line to prevent oxidation.
Q2: What is the role of the bulky tert-butyl groups in dtbb?
A2: The bulky tert-butyl groups on the phosphorus atoms are crucial for the ligand's effectiveness. They create a sterically hindered environment around the metal center, which can promote the reductive elimination step in cross-coupling reactions and stabilize the catalytically active species, preventing decomposition.[1]
Q3: Can the butane backbone of dtbb participate in side reactions?
A3: While the butane backbone is generally considered a stable linker, under certain conditions, intramolecular C-H activation or other transformations involving the backbone could potentially occur, though this is less common than P-C bond cleavage or oxidation of the phosphorus atoms. The formation of a stable seven-membered chelate ring with the metal center generally minimizes the reactivity of the backbone.
Q4: How can I prepare a Pd-dtbb catalyst complex?
A4: A common method is the in situ preparation by mixing a palladium precursor, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), with the dtbb ligand in the reaction solvent under an inert atmosphere before adding the substrates and reagents. Pre-formed complexes can also be synthesized and isolated for later use.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction using an in situ Generated Pd-dtbb Catalyst
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.
Materials:
-
Palladium precursor (e.g., Pd(dba)₂, 1-2 mol%)
-
This compound (dtbb, 1.1-2.2 mol%)
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or glovebox
-
Magnetic stir bar
Procedure:
-
In a glovebox or under a positive pressure of inert gas in a Schlenk flask, add the palladium precursor, dtbb ligand, and base.
-
Add the anhydrous, degassed solvent and stir the mixture for 10-15 minutes to allow for the formation of the active catalyst.
-
Add the aryl halide and the boronic acid or ester to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates potential pathways for the deactivation of a Pd-dtbb catalyst complex.
Caption: Deactivation pathways of Pd-dtbb catalysts.
Data Summary
| Issue | Potential Cause | Key Parameters to Optimize |
| Low/No Activity | Catalyst Oxidation, Impurities | Inert atmosphere, Reagent purity |
| Catalyst Decomposition | Thermal Stress, Ligand Dissociation | Temperature, Reaction time |
| Poor Selectivity | Suboptimal Reaction Conditions | Ligand:Metal ratio, Base, Solvent |
References
- Al-Jibori, S. A., Barbooti, M. M., Al-Jibori, M. H. S., & Aziz, B. K. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science, 8(1), 245-253.
-
Oxidative Addition. (n.d.). LibreTexts. Retrieved from [Link]
- Farran, R., & House, J. E. (1972). Thermal decomposition of complexes of palladium(II) chloride with substituted pyridines. Journal of Inorganic and Nuclear Chemistry, 34(7), 2219-2222.
- Wang, M., Shi, H., Camaioni, D. M., & Lercher, J. A. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds.
-
Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans. (2021). Chemical Science. Retrieved from [Link]
-
Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. (2017). Journal of Materials and Environmental Science. Retrieved from [Link]
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- De Ridder, D. J., DePooter, J., De Smet, C. R., & Verpoort, F. (2016). Influence of physicochemical parameters on stability and performance of biosupported Pd nanocatalysts. RSC Advances, 6(41), 34867-34875.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473.
-
Wikipedia contributors. (2023, December 2). Air-free technique. Wikipedia. Retrieved from [Link]
-
THE PALLADIUM COMPLEXES DURING THERMAL DECOMPOSITION PHASE COMPOSITION INVESTIGATION. (2020). ResearchGate. Retrieved from [Link]
-
Schoenebeck Group. (n.d.). Mechanistic Studies & Catalysis. RWTH Aachen University. Retrieved from [Link]
- Mondal, S., & Ghorai, P. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines.
-
Wikipedia contributors. (2023, May 22). Oxidative addition. Wikipedia. Retrieved from [Link]
- Davi, M., et al. (2017). Tuning the Stability of Pd(IV) Intermediates Using a Redox Non-innocent Ligand Combined with an Organolanthanide Fragment. Journal of the American Chemical Society, 139(28), 9649-9652.
- Farran, R., & House, J. E. (1972). Thermal decomposition of complexes of palladium(II) chloride with substituted pyridines. Journal of Inorganic and Nuclear Chemistry, 34(7), 2219-2222.
- Kondratenko, E. V., et al. (2017). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. Catalysis Science & Technology, 7(10), 2037-2048.
-
Study on the stability of palladium complexes with Hemaraphos ligand and reaction kinetics in the bis-hydroalkoxycarbonylation of 1,3-butadiene. (2019). ResearchGate. Retrieved from [Link]
- Jurt, P., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Mueller, J. A., et al. (2005). Mechanistic investigations of the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols using (-)-sparteine. Journal of the American Chemical Society, 127(33), 11588-11599.
- Winter, G. E., et al. (2015). Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. Journal of Biological Chemistry, 290(32), 19672-19685.
- Shoukry, M. M., & Shoukry, E. M. (2017). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. Molecules, 22(11), 1886.
-
1,8-Dimethylnaphthalene-bridged diphosphine ligands: Synthesis and structural comparison of their palladium complexes. (2001). ResearchGate. Retrieved from [Link]
-
Visible Light-Induced Palladium-Carbon Bond Weakening in Catalytically Relevant T-Shaped Complexes. (2023). ChemRxiv. Retrieved from [Link]
- Słabicki, M., et al. (2016). The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. Nature Chemical Biology, 12(12), 1072-1081.
-
Reactivity Studies of Catalytically Relevant Palladium Model Complexes. (2015). ResearchGate. Retrieved from [Link]
- Mirica, L. M., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
-
Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans. (2021). Chemical Science. Retrieved from [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. (2019). MDPI. Retrieved from [Link]
- Wang, M., Shi, H., Camaioni, D. M., & Lercher, J. A. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds.
- Lambert, C. K., et al. (2017). Kinetic and mechanistic study of bimetallic Pt-Pd/Al2O3 catalysts for CO and C3H6 oxidation.
- Remillard, D., et al. (2017). Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands.
- Remillard, D., et al. (2017). Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. Angewandte Chemie (International ed. in English), 56(21), 5734–5737.
-
Catalyst Deactivation, Poisoning and Regeneration. (2019). ResearchGate. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes. Chemical science, 5(1), 278–283.
- Park, K., et al. (2022). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor.
- Nowak, R. P., et al. (2016). Plasticity in binding confers selectivity in ligand induced protein degradation.
Sources
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-Tuning of the Stability of Pd(II) Conjugates with Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Technical Support Center: DPEPhos & Air-Sensitive Phosphine Ligands
Welcome to the technical support guide for Bis(2-diphenylphosphinophenyl)ether (DPEPhos), a cornerstone ligand in modern cross-coupling chemistry. This document provides in-depth troubleshooting advice and best practices for researchers, chemists, and drug development professionals. Given the air-sensitive nature of many phosphine ligands, including DPEPhos, this guide emphasizes the causality behind experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is DPEPhos and what are its primary applications?
DPEPhos is a highly versatile bidentate phosphine ligand renowned for its efficacy in palladium-catalyzed cross-coupling reactions.[1][2] Its structure features a flexible diphenyl ether backbone connecting two diphenylphosphino groups, which imparts a wide "bite angle" (the P-Pd-P angle in a complex).[2] This specific geometry is crucial for stabilizing the palladium catalyst, modulating its reactivity, and promoting challenging bond formations.[1] It is frequently employed in reactions such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, C-H arylations, and carbonylations.[1][3]
Q2: How air-sensitive is DPEPhos, really? Some datasheets seem to conflict.
This is a critical point of clarification. While DPEPhos is a solid white powder that is reasonably stable for brief handling in air, like most tertiary phosphines, it is susceptible to oxidation over time.[2][4] The phosphorus(III) center can be oxidized to a phosphorus(V) phosphine oxide (DPEphos=O). This oxidation is often the primary cause of failed or low-yielding reactions, as the resulting phosphine oxide is electronically and sterically different and typically acts as a poor ligand, failing to stabilize the active catalytic species.[5] Therefore, for ensuring catalytic efficiency and reproducibility, it is imperative to treat DPEPhos as an air-sensitive reagent and handle it under an inert atmosphere.[6][7]
Q3: How can I visually or analytically determine if my DPEPhos has degraded?
There are several indicators of ligand degradation:
-
Visual Inspection: Fresh, high-purity DPEPhos is a fine, white powder.[2] Degradation, primarily through oxidation, may cause the powder to become off-white, yellowed, or clumpy due to moisture absorption.
-
³¹P NMR Spectroscopy: This is the most definitive method. A sample dissolved in an anhydrous, degassed deuterated solvent (e.g., C₆D₆ or CDCl₃) will show a characteristic peak for the phosphine. The corresponding phosphine oxide will appear as a separate peak, typically shifted downfield. The presence of a significant oxide peak indicates degradation.
-
Reaction Performance: A sudden drop in yield or complete failure of a well-established reaction is a strong indicator that your ligand has degraded.
Q4: What is the optimal way to store DPEPhos?
To maximize shelf-life and maintain catalytic activity, DPEPhos should be stored under a dry, inert atmosphere (argon or nitrogen).[8] The ideal storage conditions are in a tightly sealed container, inside a desiccator cabinet or glovebox, and kept in a cool, dark place such as a refrigerator (<15°C is recommended).[8] Avoid storing it in a standard freezer where ice accumulation can introduce moisture upon opening.
Troubleshooting Guide for DPEPhos-Catalyzed Reactions
This section addresses common problems encountered during experiments. The workflow below provides a logical path for diagnosing issues.
Diagram: Troubleshooting Workflow for Low-Yielding Reactions
Caption: Troubleshooting workflow for low reaction yields.
Problem 1: My reaction yield is unexpectedly low or the reaction failed entirely.
-
Possible Cause A: Ligand Oxidation.
-
Explanation: This is the most frequent culprit. Tertiary phosphines are readily oxidized by atmospheric oxygen to form phosphine oxides.[5] The phosphine oxide has different electronic and steric properties and is no longer an effective ligand for the palladium catalyst, leading to a complete loss of catalytic activity.[5] Even trace amounts of oxygen in your solvent or headspace can be detrimental over the course of a reaction, especially at elevated temperatures.
-
Solution:
-
Use Fresh Ligand: Always use DPEPhos from a recently opened bottle or one that has been stored meticulously under inert gas.
-
Inert Atmosphere is Key: Perform all manipulations of solid DPEPhos and its solutions inside a glovebox or using a Schlenk line.[9][10]
-
Solvent Purity: Ensure your solvents are anhydrous and have been thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Solvents like THF can form peroxides upon exposure to air, which will rapidly oxidize phosphine ligands.[11]
-
-
-
Possible Cause B: Inefficient Generation of the Active Pd(0) Catalyst.
-
Explanation: Many cross-coupling reactions start with a Pd(II) salt (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle cannot begin. The simple mixing of reagents does not guarantee the formation of the active catalyst.[12]
-
Solution:
-
Use a Pd(0) Source: Employ a reliable Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). This eliminates the need for an in-situ reduction step.[12]
-
Use a Precatalyst: Modern palladium precatalysts are designed for rapid and clean generation of the active Pd(0)L species and are often more reliable.[13]
-
Ligand Ratio: An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability, but an excessive amount can inhibit the reaction.[12][13]
-
-
-
Possible Cause C: Non-Oxidative Ligand Degradation.
-
Explanation: While less common than oxidation, DPEPhos can undergo C-O bond activation and cleavage under certain harsh conditions, such as at very high temperatures in the presence of nucleophilic metal hydrides.[14] This degradation pathway leads to an inactive catalyst.
-
Solution: If your reaction requires high temperatures (>120 °C), consider that ligand stability may be a factor. If degradation is suspected, screen alternative ligands known for high thermal stability.
-
Problem 2: My final product is contaminated with DPEPhos-Oxide.
-
Possible Cause: Oxidation During Reaction or Workup.
-
Explanation: The ligand may have oxidized during the reaction, or it was exposed to air during the aqueous workup procedure.
-
Solution:
-
Minimize Air Exposure: Perform aqueous extractions quickly and avoid prolonged stirring in air.[15]
-
Use Neutral Washes: Wash the organic layer with brine (saturated NaCl solution) instead of acidic or basic solutions, which can sometimes promote decomposition of the ligand or complex.[15]
-
Purification Strategy: DPEPhos-oxide is significantly more polar than DPEPhos itself. This property can be exploited for removal. A fast and effective method is to pass the crude product through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate). The more polar phosphine oxide will be retained on the silica, while the desired product and any unreacted ligand pass through.[15]
-
-
Key Experimental Protocols
Protocol 1: Proper Storage and Handling of Solid DPEPhos
The causality here is simple: minimizing contact with oxygen and moisture preserves the ligand's integrity.
-
Receiving: Upon receipt, immediately transfer the manufacturer's bottle into a nitrogen- or argon-filled glovebox.
-
Aliquoting: If you will use small amounts over time, it is best practice to aliquot the bulk powder into smaller, individual glass vials inside the glovebox. This prevents repeated exposure of the entire batch to trace atmosphere.
-
Sealing: Seal each vial with a cap containing a PTFE-lined septum. Wrap the cap/vial interface with Parafilm for an extra barrier.
-
Secondary Containment: Place the sealed vials into a larger, labeled container.
-
Storage: Store this container inside a desiccator cabinet (at room temperature) or in a refrigerator designated for chemicals (NOT a freezer, to avoid condensation). The cabinet should ideally be under a positive pressure of inert gas.
Table 1: DPEPhos Storage and Degradation Indicators
| Parameter | Recommended Condition | Signs of Degradation / Poor Practice |
| Atmosphere | Dry Argon or Nitrogen | Storage in ambient air |
| Temperature | Cool, dark place (<15 °C) | Storage on a sunny benchtop or near heat sources |
| Container | Tightly sealed glass vial with PTFE-lined septum | Loosely capped container; plastic containers |
| Appearance | Fine, bright white powder | Off-white, yellow, or clumped powder |
| ³¹P NMR Signal | Sharp singlet at ~ -17 ppm (in C₆D₆) | Additional peak at ~ +29 ppm (phosphine oxide) |
Protocol 2: Preparing a DPEPhos Solution using Schlenk Technique
This protocol ensures the solution is never exposed to the laboratory atmosphere.
Diagram: Schlenk Line Setup for Inert Atmosphere Transfer
Caption: Basic setup for transferring degassed solvent via cannula.
Methodology:
-
Preparation: Take a clean, oven-dried Schlenk flask equipped with a magnetic stir bar. In a glovebox, weigh the desired amount of DPEPhos into the flask and seal it with a septum-capped sidearm.
-
Purge Cycle: Attach the flask to a Schlenk line. Carefully open the valve to the vacuum line to evacuate the air from the flask. Causality: This removes atmospheric O₂ and N₂.
-
Backfill: Close the vacuum valve and gently open the valve to the inert gas (argon or nitrogen) line to backfill the flask. You should see the balloon on the gas line inflate slightly. Causality: This replaces the vacuum with a protective, non-reactive atmosphere.
-
Repeat: Repeat this evacuate/backfill cycle at least three times to ensure all residual oxygen is removed.
-
Solvent Addition: Take a separate flask containing your anhydrous, degassed solvent, also under a positive pressure of inert gas. Using a double-tipped needle (cannula), pierce the septum of the solvent flask and then the septum of the DPEPhos flask. The positive pressure in the solvent flask will push the liquid through the cannula into your Schlenk flask.[16]
-
Storage of Solution: Once dissolved, the solution can be stored under a positive pressure of inert gas. For longer-term storage, seal the flask and store it in a cool, dark place.
References
- BenchChem. (n.d.). Removing phosphine oxide impurities from phosphine ligands.
- Biosynth. (2022, February 11).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: DPEPHOS. Retrieved January 14, 2026.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- Cybulski, M. K., Beattie, N. A., Macgregor, S. A., Mahon, M. F., & Whittlesey, M. K. (2017). Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides.
- Reddit r/Chempros. (2021).
- ResearchGate. (n.d.). Synthesis, purification, and characterization of tetraphosphine ligands. Retrieved January 14, 2026.
- BenchChem. (2025, November). Identifying and minimizing side reactions with phosphine ligands.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Horký, F., & Pietschnig, R. (2023).
- ResearchGate. (2025, August 6). Predicting the Air Stability of Phosphines. Retrieved January 14, 2026.
- Fairweather, N. G., & Slawin, A. M. Z. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(4), 2237-2270.
- Xiamen AmoyChem Co., Ltd. (n.d.). DPEphos: Your Catalyst for Palladium-Coupled Synthesis. Retrieved January 14, 2026.
- TCI Chemicals. (n.d.). DPEphos (HPMC encapsulated).
- Fauske & Associates. (2020, October 28).
- ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further assembly. Retrieved January 14, 2026.
- Fisher Scientific. (n.d.). Safety Data Sheet: DPEphos. Retrieved January 14, 2026.
- Race, J. J., et al. (n.d.). Ortho-F,F-DPEphos: Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos.
- Journal of Chemical Education. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- Columbia University EHS. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved January 14, 2026.
- Alfa Chemistry. (n.d.). Phosphine Ligands. Retrieved January 14, 2026.
- Wikipedia. (n.d.). DPEphos. Retrieved January 14, 2026.
- Beilstein Journal of Organic Chemistry. (n.d.).
- Reddit r/Chempros. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Strem Chemicals. (n.d.). Bis(2-diphenylphosphinophenyl)ether, 97% DPEphos. Retrieved January 14, 2026.
- Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Royal Society of Chemistry. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
Sources
- 1. nbinno.com [nbinno.com]
- 2. DPEphos - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. strem.com [strem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 7. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 8. aksci.com [aksci.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fauske.com [fauske.com]
Impact of temperature on the performance of 1,4-Bis(DI-tert-butylphosphino)butane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 1,4-Bis(di-tert-butylphosphino)butane, often referred to in literature by abbreviations related to its structure. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the impact of temperature on the performance of this versatile phosphine ligand in catalytic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a chelating diphosphine ligand. Its chemical structure features two bulky di-tert-butylphosphino groups connected by a flexible four-carbon (butane) backbone.[1][2][3] This unique architecture imparts critical properties for catalysis:
-
High Steric Bulk: The tert-butyl groups create significant steric hindrance around the metal center.[1][4] This bulk can promote challenging reactions by facilitating key steps like reductive elimination and preventing the formation of inactive catalyst species.[1]
-
Electron-Rich Nature: The alkylphosphine groups are highly electron-donating, which increases the electron density on the coordinated metal center. This enhances the metal's reactivity in crucial catalytic steps, such as oxidative addition.[1]
-
Chelation: The butane backbone allows the ligand to form a stable seven-membered chelate ring with a metal center, which can improve catalyst stability.[1]
These properties make it a valuable ligand, particularly for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1]
Q2: What are the general handling and storage recommendations for this ligand?
Like many electron-rich phosphines, this compound is sensitive to atmospheric oxygen.[5][6]
-
Handling: It should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation to the corresponding phosphine oxide, which is catalytically inactive.[5][7][8]
-
Storage: Store the ligand in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9]
Q3: What is the known thermal stability of this ligand?
| Property | Value | Reference |
| CAS Number | 150111-89-0 | [13] |
| Molecular Formula | C20H44P2 | [2][13] |
| Molecular Weight | 346.51 g/mol | [13] |
| Physical Form | Solid | [14] |
| Predicted Boiling Point | 394.9 ± 25.0 °C | [14] |
Troubleshooting Guide: Temperature-Related Performance Issues
This section addresses specific problems you may encounter during your experiments, focusing on the causal relationship between temperature and reaction outcomes.
Q4: My reaction is sluggish or shows no conversion at room temperature. Is temperature the issue?
Probable Cause: Yes, this is a common scenario. Many catalytic cycles, particularly the initial oxidative addition step, have a significant activation energy barrier that requires thermal input to overcome.[15] At low temperatures, the catalyst may not be sufficiently activated, or the reaction kinetics are simply too slow.
Recommended Solution:
-
Gradual Temperature Increase: Incrementally raise the reaction temperature (e.g., in 10-20 °C steps) and monitor the reaction progress by TLC or GC/LC-MS.
-
Kinetic Monitoring: Once product formation is observed, you can perform a more detailed temperature optimization to find the "sweet spot" that provides a good reaction rate without initiating catalyst decomposition.
Q5: I increased the temperature to accelerate my reaction, but the yield dropped, and I see black precipitates. What happened?
Probable Cause: You have likely exceeded the thermal stability limit of the catalyst system, leading to deactivation. The black precipitate is often palladium black, a sign of catalyst decomposition.[5] High temperatures can cause several issues:
-
Ligand Dissociation: The phosphine ligand can dissociate from the metal center, leading to the formation of unstable, ligand-less metal species that agglomerate and precipitate.[10]
-
Ligand Degradation: The phosphine ligand itself can degrade through oxidation (if any air is present) or P-C bond cleavage.[11][16]
-
Undesired Side Reactions: High thermal energy can promote side reactions, such as protodeboronation in Suzuki couplings, which consumes starting material without forming the desired product.[15]
Recommended Solution:
-
Reduce Temperature: The most straightforward solution is to run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ensure Inert Atmosphere: Meticulously de-gas your solvent and use a robust inert atmosphere to minimize the risk of ligand oxidation, which is often accelerated by heat.
-
Monitor Ligand Integrity: If you suspect ligand degradation, you can use ³¹P NMR spectroscopy to analyze an aliquot of the reaction mixture. The appearance of a new peak around δ 30-50 ppm often indicates the formation of the corresponding phosphine oxide.
Troubleshooting Workflow
Caption: Troubleshooting logic for temperature optimization.
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization in a Cross-Coupling Reaction
Objective: To determine the optimal reaction temperature for a palladium-catalyzed reaction using this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Coupling partner (e.g., boronic acid, 1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.024 mmol, 2.4 mol%)
-
Degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Reaction vessels (e.g., sealed tubes)
-
Heating block or oil bath with precise temperature control
Procedure:
-
Vessel Preparation: To three separate oven-dried reaction vessels, add the aryl halide, coupling partner, and base.
-
Catalyst Preparation: In a glovebox or under a strong stream of inert gas, prepare a stock solution of the palladium precursor and the this compound ligand in the degassed solvent. The pre-formation of the catalyst complex can sometimes improve performance.
-
Reaction Setup: Add the solvent and then the catalyst solution to each reaction vessel. Seal the vessels tightly.
-
Temperature Screening: Place each vessel at a different temperature (e.g., 60 °C, 80 °C, 100 °C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, GC, or LC-MS to determine the conversion.
-
Analysis: Compare the conversion rates and impurity profiles at each temperature. If the 100 °C reaction shows signs of decomposition (darkening color), while the 80 °C reaction is clean but slower, the optimal temperature likely lies between 80-90 °C. Further refinement can be performed if necessary.
Catalytic Cycle and Key Temperature-Sensitive Steps
Caption: Simplified catalytic cycle highlighting temperature-sensitive steps.
References
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.Journal of the American Chemical Society.
- This compound | 150111-89-0.Benchchem.
- This compound (CAS No. 150111-89-0) SDS.Guidechem.
- DTBPF 84680-95-5.Sigma-Aldrich.
- 1,4-Bis(diphenylphosphino)butane - Safety Data Sheet.ChemicalBook.
- SAFETY DATA SHEET.Thermo Fisher Scientific.
- SAFETY DATA SHEET.TCI Chemicals.
- SAFETY DATA SHEET.Fisher Scientific.
- Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands.Benchchem.
- improving the stability of phosphine-ligated metal catalysts.Benchchem.
- How Bulky Can a Phosphine Ligand Be?ChemistryViews.
- Metal-phosphine complex.Wikipedia.
- The chemistry of phosphines in constrained, well-defined microenvironments.Chemical Society Reviews (RSC Publishing).
- CAS 150111-89-0 this compound.Alfa Chemistry.
- This compound (C20H44P2).PubChemLite.
- This compound | C20H44P2 | CID 11810147.PubChem.
- Reactions of D2 with 1,4-Bis(diphenylphosphino) butane-Stabilized Metal Nanoparticles-A Combined.Freie Universität Berlin.
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C20H44P2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C20H44P2 | CID 11810147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 12. solid | Sigma-Aldrich [sigmaaldrich.com]
- 13. Page loading... [wap.guidechem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. userpage.fu-berlin.de [userpage.fu-berlin.de]
Technical Support Center: Analysis of Reaction Byproducts with 1,4-Bis(di-tert-butylphosphino)butane (dtbbp)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,4-Bis(di-tert-butylphosphino)butane (dtbbp) in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered issues related to reaction byproducts. As a bulky, electron-rich phosphine ligand, dtbbp is a powerful tool in transition-metal-catalyzed cross-coupling reactions, but its reactivity can also lead to the formation of undesired impurities.[1] This resource aims to equip you with the knowledge to identify, mitigate, and understand the origins of these byproducts, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses specific issues you may encounter during your experiments with dtbbp, providing explanations for the formation of byproducts and actionable steps to resolve these challenges.
Question 1: My reaction is sluggish, and I'm observing significant amounts of phosphine oxide in my crude NMR. What is happening and how can I prevent it?
Answer:
The presence of phosphine oxides, such as dtbbp-dioxide, is a common issue and typically points to the oxidation of the phosphine ligand.[2] This oxidation is detrimental for several reasons: it consumes the active ligand, leading to decreased reaction rates and incomplete conversion, and the resulting phosphine oxide can sometimes complicate product purification.
Causality:
-
Air Sensitivity: Tertiary phosphines, especially electron-rich alkylphosphines like dtbbp, are susceptible to oxidation by atmospheric oxygen.[2][3] The phosphorus atom's lone pair of electrons readily attacks oxygen, forming a stable P=O bond. This process can be accelerated at elevated reaction temperatures.
-
Peroxide Contamination: Solvents, particularly ethers like THF and dioxane, can form peroxides over time if not stored properly. These peroxides are potent oxidizing agents that will rapidly convert your phosphine ligand to its corresponding oxide.
-
Oxidizing Reagents or Byproducts: Certain reaction components or byproducts from side reactions could be acting as oxidants.
Troubleshooting Protocol:
-
Ensure Rigorous Inert Atmosphere:
-
Use Schlenk techniques or a glovebox for all manipulations of the dtbbp ligand and the setup of the reaction.
-
Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
-
Solvent Purity Check:
-
Always use freshly distilled or anhydrous, inhibitor-free solvents.
-
Test solvents for the presence of peroxides using commercially available test strips or the potassium iodide/starch test. Discard any peroxide-containing solvents.
-
-
Reagent Purity:
-
Ensure all starting materials are of high purity and are not contaminated with any oxidizing agents.
-
Analytical Confirmation:
The formation of the phosphine oxide can be confirmed by various analytical techniques:
| Analytical Technique | Expected Observation for dtbbp-dioxide |
| ³¹P NMR Spectroscopy | A downfield shift in the ³¹P NMR spectrum is characteristic of phosphine oxide formation. While dtbbp exhibits a signal around 15-20 ppm, its dioxide will appear at a significantly different chemical shift, typically in the range of 50-60 ppm. |
| Mass Spectrometry | The mass spectrum will show a peak corresponding to the molecular weight of dtbbp plus 32 amu (for the two oxygen atoms). For dtbbp (C₂₀H₄₄P₂), the molecular weight is approximately 346.5 g/mol , so the dioxide would be around 378.5 g/mol .[4][5][6][7] |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1150-1200 cm⁻¹ is indicative of the P=O stretching vibration.[8] |
Question 2: I am seeing unexpected byproducts that suggest cleavage of the ligand backbone or P-C bonds. What could be causing this ligand degradation?
Answer:
While phosphine ligands are generally considered ancillary and non-participatory in the main reaction, P-C bond cleavage can occur under certain conditions, leading to catalyst deactivation and the formation of complex byproduct mixtures.[9][10] This is particularly relevant for bulky phosphine ligands in the presence of reactive metal centers.
Causality:
-
Reductive Elimination from the Metal Center: In some catalytic cycles, particularly with nickel complexes, the metal center can induce the cleavage of P-C bonds.[9][11] This can involve the formation of a metal-carbon bond and the breaking of a phosphorus-carbon bond within the ligand itself.
-
Reaction with Strong Bases or Nucleophiles: While dtbbp is relatively robust, harsh reaction conditions involving very strong bases or highly reactive nucleophiles could potentially lead to the cleavage of the P-C(tert-butyl) or P-C(butane) bonds.[12]
-
High Reaction Temperatures: Prolonged heating at high temperatures can promote ligand degradation pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ligand degradation.
Analytical Confirmation:
Identifying specific cleavage products can be challenging due to their potential complexity.
-
GC-MS: This is a powerful tool for identifying volatile byproducts that may result from the cleavage of the butane backbone or tert-butyl groups.
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): Careful analysis of the crude reaction mixture by multinuclear NMR can reveal new signals corresponding to the fragmented ligand pieces. For instance, the appearance of new signals in the alkyl region of the ¹H NMR or new resonances in the ³¹P NMR spectrum could indicate P-C bond scission.[13][14]
Question 3: My Buchwald-Hartwig amination is giving me a complex mixture of products, including what appears to be homocoupling of my aryl halide. How is the dtbbp ligand involved?
Answer:
While dtbbp is an excellent ligand for many cross-coupling reactions, including the Buchwald-Hartwig amination, suboptimal reaction conditions can lead to side reactions like the homocoupling of the aryl halide (e.g., formation of a biaryl species).[15][16] The ligand's role is to facilitate the desired catalytic cycle, and when this cycle is inefficient, alternative pathways can become more prominent.
Causality:
-
Slow Reductive Elimination: The final step of the Buchwald-Hartwig amination is the reductive elimination of the C-N bond. If this step is slow, the arylpalladium(II) intermediate can undergo other reactions. The bulky, electron-donating nature of dtbbp is designed to promote this step. However, if other factors are not optimal, this step can still be a bottleneck.
-
Incorrect Ligand-to-Metal Ratio: An inappropriate ratio of dtbbp to the palladium precursor can lead to the formation of less active or unstable catalytic species, which may favor side reactions.
-
Base-Related Issues: The choice and stoichiometry of the base are critical.[17] An unsuitable base can lead to catalyst decomposition or side reactions.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Ligand:Metal Ratio | Typically, a ratio of 1:1 to 1.5:1 (diphosphine:Pd) is a good starting point. Screen different ratios to find the optimal conditions for your specific substrate combination. | Ensures the formation of the desired catalytically active species and prevents the formation of inactive or unstable complexes. |
| Base Selection | For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used.[17] However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[17] | The base plays a crucial role in the deprotonation of the amine and the subsequent transmetalation step. The right base will facilitate the desired reaction without causing substrate or catalyst degradation. |
| Temperature Control | Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. Excessively high temperatures can promote catalyst decomposition and side reactions. | Optimizing the temperature can help to favor the desired reaction pathway over competing side reactions. |
| Solvent Choice | Anhydrous, non-coordinating solvents like toluene, dioxane, or THF are commonly used. | The solvent can influence the solubility of the catalyst and reagents, as well as the stability of the catalytic intermediates. |
Visualizing the Catalytic Cycle and Potential Off-Cycle Reactions:
Caption: Simplified Buchwald-Hartwig cycle and homocoupling side reaction.
Frequently Asked Questions (FAQs)
Q1: Can I handle this compound in the air for a short period?
While dtbbp is a solid and may appear less sensitive than liquid phosphines, it is still susceptible to oxidation.[3] For best results and to ensure the reproducibility of your experiments, it is strongly recommended to handle dtbbp under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) at all times.
Q2: What are some common impurities I might find in commercially available dtbbp?
Commercially available dtbbp is generally of high purity. However, potential impurities could include small amounts of the corresponding phosphine oxide or residual starting materials from its synthesis, such as di-tert-butylphosphine or 1,4-dihalobutane.[18] It is good practice to check the purity of a new bottle of ligand by ³¹P NMR before use.
Q3: Are there any known incompatibilities of dtbbp with common functional groups?
The dtbbp ligand itself is generally compatible with a wide range of functional groups. However, the overall catalytic system (including the palladium precursor and the base) may not be. For example, strongly basic conditions required for some cross-coupling reactions may not be compatible with base-sensitive functional groups like esters or some protecting groups.[17][19] Careful consideration of the compatibility of all reaction components with your substrate is essential.
Q4: How can I effectively remove the phosphine oxide byproduct from my reaction mixture?
Separating the phosphine oxide from the desired product can sometimes be challenging due to similar polarities. Standard chromatographic techniques (e.g., column chromatography) are often effective. In some cases, a selective oxidation of any remaining phosphine to the more polar phosphine oxide followed by chromatography or extraction can be a useful strategy. Another approach is to perform an acidic wash, as phosphine oxides can sometimes be protonated and extracted into the aqueous layer, although this is not always effective.
References
-
Zhang, S., Li, H., Appel, A. M., Hall, M. B., & Bullock, R. M. (2016). Facile P−C/C−H Bond-Cleavage Reactivity of Nickel Bis-(diphosphine) Complexes. Chemistry – A European Journal, 22(28), 9493–9497. [Link]
-
Libretexts. (2023). 2.9: Phosphines. Chemistry LibreTexts. [Link]
-
Request PDF. (n.d.). Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. ResearchGate. [Link]
-
The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]− – between inertness, P–C bond cleavage and C–C double bond isomerisation. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Beyond absorption: online photoreactor mass spectrometry assessment of new acylphosphine oxide photoinitiators. (n.d.). PMC - NIH. [Link]
-
Zhang, S., Li, H., Appel, A. M., Hall, M. B., & Bullock, R. M. (2016). Facile P-C/C-H Bond-Cleavage Reactivity of Nickel Bis(diphosphine) Complexes. PubMed. [Link]
-
Mass spectra of (a) triphenylphosphine oxide (TPPO) and... (n.d.). ResearchGate. [Link]
-
Phosphine oxide. (n.d.). Wikipedia. [Link]
-
Mass spectrometry. XXIV. A study of the reactions induced in triphenylphosphine, triphenylphosphine oxide, and related substances upon electron impact. (n.d.). Journal of the American Chemical Society. [Link]
-
Beyond absorption: online photoreactor mass spectrometry assessment of new acylphosphine oxide photoinitiators. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Crystal structure of tert-butyldiphenylphosphine oxide. (n.d.). PMC - NIH. [Link]
-
Di-tert-butylphosphine oxide. (n.d.). ResearchGate. [Link]
-
Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. (2021). Organometallics - ACS Publications. [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. [Link]
-
Phosphine oxides. (n.d.). Wikipedia. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
Reactions of D2 with 1,4-Bis(diphenylphosphino) butane-Stabilized Metal Nanoparticles-A Combined. (n.d.). Freie Universität Berlin. [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
-
Reactions of D2 with 1,4‐Bis(diphenylphosphino) butane‐Stabilized Metal Nanoparticles‐A Combined Gas‐phase NMR, GC‐MS and Solid‐state NMR Study. (n.d.). ResearchGate. [Link]
-
Synthesis of tert-butyl (hydroxyalkyl) phenylphosphine oxide using the... (n.d.). ResearchGate. [Link]
-
This compound (C20H44P2). (n.d.). PubChemLite. [Link]
-
This compound | C20H44P2 | CID 11810147. (n.d.). PubChem. [Link]
-
1,4-Bis(diphenylphosphino)butane [Dppb]. (n.d.). Common Organic Chemistry. [Link]
-
1,4-BIS(DIPHENYLPHOSPHINO)BUTANE. (n.d.). precisionFDA. [Link]
-
1,4-Bis(diphenylphosphino)butane | C28H28P2 | CID 82124. (n.d.). PubChem. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Multinuclear NMR and MS characterization of silver(I) perfluorocarboxylates complexes with 1,4-Bis(diphenylphosphino)butane. (n.d.). ResearchGate. [Link]
-
Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. (n.d.). MDPI. [Link]
-
Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Page loading... [wap.guidechem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. PubChemLite - this compound (C20H44P2) [pubchemlite.lcsb.uni.lu]
- 7. This compound | C20H44P2 | CID 11810147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal structure of tert-butyldiphenylphosphine oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Facile P-C/C-H Bond-Cleavage Reactivity of Nickel Bis(diphosphine) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,4-Bis(diphenylphosphino)butane(7688-25-7) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
Validation & Comparative
1,4-Bis(DI-tert-butylphosphino)butane vs dppb in cross-coupling
An In-Depth Guide to Ligand Selection in Cross-Coupling: 1,4-Bis(di-tert-butylphosphino)butane vs. dppb
For researchers, scientists, and drug development professionals, the strategic selection of ligands is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. The ligand not only stabilizes the metal center but also critically modulates its reactivity, influencing reaction rates, substrate scope, and overall efficiency. This guide provides an in-depth comparison of two widely used bidentate phosphine ligands: 1,4-Bis(diphenylphosphino)butane (dppb) and its alkylphosphine counterpart, this compound (often abbreviated as dtbbpb).
While both ligands share the same flexible C4 backbone, the seemingly simple substitution of phenyl groups (on dppb) for tert-butyl groups (on dtbbpb) introduces profound differences in their steric and electronic properties. These differences have significant mechanistic implications, dictating which ligand is better suited for a given synthetic challenge. This guide will dissect these properties, present comparative performance data, and provide actionable experimental protocols to inform your catalytic system design.
Structural and Electronic Properties: A Tale of Two Ligands
The performance of a phosphine ligand is primarily governed by its steric bulk and electron-donating ability. These two factors directly impact the key elementary steps of the cross-coupling catalytic cycle: oxidative addition and reductive elimination.
Steric Hindrance
The most significant distinction between dtbbpb and dppb is their steric profile. The tert-butyl groups of dtbbpb are substantially larger and more sterically demanding than the phenyl groups of dppb. This is quantitatively described by parameters like the Tolman cone angle, where ligands with bulky substituents occupy a larger volume around the metal center.[1]
-
This compound (dtbbpb): Features bulky, sterically demanding tert-butyl groups. This creates a highly congested coordination sphere around the palladium center.[2] This steric pressure is instrumental in promoting the reductive elimination step, which is often the rate-limiting step in many cross-coupling reactions, particularly C-N and C-O bond formations.[3]
-
1,4-Bis(diphenylphosphino)butane (dppb): Possesses less bulky phenyl groups. While still a chelating ligand that provides stability, it creates a more open coordination sphere compared to dtbbpb.[4]
Performance Comparison in Cross-Coupling Reactions
The theoretical advantages of dtbbpb's steric bulk and electron-rich nature are borne out in its performance, particularly in challenging coupling reactions.
Suzuki-Miyaura Coupling
For standard Suzuki couplings involving activated aryl bromides and iodides, both dppb and dtbbpb can provide good results. However, when moving to more demanding substrates, the differences become apparent. Bulky biaryl phosphine ligands, which share properties with dtbbpb, have been shown to be superior for coupling unactivated aryl chlorides and sterically hindered substrates. [5] Table 1: Conceptual Performance in Suzuki-Miyaura Coupling
| Substrate Combination | Preferred Ligand | Rationale | Expected Outcome with dtbbpb | Expected Outcome with dppb |
|---|---|---|---|---|
| 4-Bromotoluene + Phenylboronic Acid | dppb or dtbbpb | Standard, unhindered coupling. | High Yield (>95%) | High Yield (>95%) |
| 2-Chloro-m-xylene + Phenylboronic Acid | dtbbpb | Unactivated, sterically hindered aryl chloride. Requires an electron-rich ligand for efficient oxidative addition. | Good to High Yield | Low to Moderate Yield |
| 2,6-Dimethylphenylbromide + Phenylboronic Acid | dtbbpb | Highly sterically hindered aryl bromide. Requires a bulky ligand to promote reductive elimination. | Moderate to Good Yield | Low to No Reaction |
Buchwald-Hartwig Amination
This C-N bond-forming reaction is particularly sensitive to ligand effects. The reductive elimination of the C-N bond is often slow and requires a sterically demanding ligand to proceed efficiently. This is where dtbbpb and similar bulky alkylphosphine ligands demonstrate a clear advantage over dppb. The development of sterically hindered ligands was a major breakthrough for this reaction class. [3] Table 2: Conceptual Performance in Buchwald-Hartwig Amination
| Substrate Combination | Preferred Ligand | Rationale | Expected Outcome with dtbbpb | Expected Outcome with dppb |
|---|---|---|---|---|
| 4-Bromotoluene + Aniline | dtbbpb | C-N reductive elimination is promoted by bulky, electron-rich ligands. | High Yield | Moderate Yield |
| 2-Chlorotoluene + Morpholine | dtbbpb | Challenging aryl chloride coupling with a secondary amine. | Good to High Yield | Very Low to No Reaction |
| 4-tert-Butylaniline + 2-Bromo-1,3-dimethylbenzene | dtbbpb | Both coupling partners are sterically hindered. | Good Yield | Negligible Reaction |
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of base, solvent, temperature, and catalyst loading may be necessary for specific substrate combinations.
Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Bromide (dppb)
This protocol is suitable for standard, unhindered aryl bromides where the enhanced reactivity of dtbbpb is not required.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (0.024 mmol, 2.4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (4.5 mg) and dppb (10.2 mg).
-
Add the degassed 1,4-dioxane (4 mL) and stir for 10 minutes at room temperature to allow for pre-formation of the catalyst.
-
To this mixture, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg).
-
Add the degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours. [6]7. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride (dtbbpb)
This protocol leverages the high reactivity of the Pd/dtbbpb system for a challenging C-N coupling.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (dtbbpb) (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOᵗBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene, degassed (5 mL)
Procedure:
-
Causality: A strong, non-nucleophilic base like NaOᵗBu is required to deprotonate the amine without competing in the reaction. [7]Toluene is a common solvent for this transformation.
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (9.2 mg), dtbbpb (8.1 mg), and NaOᵗBu (135 mg) to a dry Schlenk flask.
-
Add the aryl chloride (1.0 mmol) and degassed toluene (5 mL).
-
Finally, add the amine (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress. These reactions are often complete in 4-24 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Ligand Selection Guide
The choice between this compound and dppb is a classic example of tuning a catalytic system for a specific challenge. While both are effective bidentate ligands, their performance profiles diverge significantly as substrate complexity increases.
-
Choose 1,4-Bis(diphenylphosphino)butane (dppb) for:
-
Routine Suzuki couplings of aryl iodides and bromides.
-
Reactions involving less sterically demanding substrates.
-
Applications where catalyst stability is the primary concern over raw activity. [4]
-
-
Choose this compound (dtbbpb) for:
-
Buchwald-Hartwig aminations and other C-heteroatom couplings. [3] * Couplings involving unreactive aryl chlorides .
-
Reactions with sterically hindered aryl or heteroaryl partners.
-
Cases where reductive elimination is known to be slow and requires promotion via steric bulk.
-
By understanding the fundamental steric and electronic differences between these ligands, researchers can move beyond a trial-and-error approach and make rational, informed decisions to accelerate the development of robust and efficient cross-coupling methodologies.
References
-
Doyle, A. G., & Jacobsen, E. N. (2007). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]
-
van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Bite Angle Effects of Diphosphines in Carbonylation Reactions. In Rhodium Catalyzed Hydroformylation. Springer, Dordrecht. Available at: [Link]
-
SourcingKing. (n.d.). DPPB for Sale: Enhancing Your Chemical Synthesis with Quality Ligands. Available at: [Link]
-
Zhang, X., et al. (2005). A correlation study of bisphosphine ligand bite angles with enantioselectivity in Pd-catalyzed asymmetric reactions. Tetrahedron Letters, 46(43), 7359-7362. Available at: [Link]
-
ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Available at: [Link]
-
van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2770. Available at: [Link]
-
Dierkes, P., & van Leeuwen, P. W. N. M. (1999). Bite angle effects in diphosphine metal catalysts: steric or electronic? Dalton Transactions, (10), 1519-1529. Available at: [Link]
-
Wikipedia. (n.d.). 1,4-Bis(diphenylphosphino)butane. Available at: [Link]
-
Wikipedia. (n.d.). Bite angle. Available at: [Link]
-
PubMed Central. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Royal Society of Chemistry. Available at: [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Inorganic Chemistry, 55(5), 2148-2158. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of D2 with 1,4‐Bis(diphenylphosphino) butane‐Stabilized Metal Nanoparticles‐A Combined Gas‐phase NMR, GC‐MS and Solid‐state NMR Study. Available at: [Link]
-
New Journal of Chemistry. (2018). Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety. RSC Publishing. Available at: [Link]
-
Freie Universität Berlin. (n.d.). Reactions of D2 with 1,4-Bis(diphenylphosphino) butane-Stabilized Metal Nanoparticles-A Combined. Available at: [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16488-16497. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of catalytic activity of various Pd 0 and Pd II sources. Available at: [Link]
-
Common Organic Chemistry. (n.d.). 1,4-Bis(diphenylphosphino)butane [Dppb]. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of catalytic activity of different ligands and palladium complexes in the cross‐coupling of s‐BuLi with 4‐chloroanisole. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Dalton Transactions. (2016). Bis(di-tert-butylphosphino)ferrocene copper(i) complex catalyzed C–H activation and carboxylation of terminal alkynes. RSC Publishing. Available at: [Link]
-
Reddit. (2023, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]
-
Di Lorenzo, S. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Doctoral dissertation, University of Salerno]. Available at: [Link]
-
ResearchGate. (n.d.). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
MDPI. (2020). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]bisd[4][8]ithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Molecules, 25(21), 5176. Available at: [Link]
- Google Patents. (n.d.). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.
-
ResearchGate. (n.d.). (a) Synthetic route to 1,2-bis-[di-(tert-butyl)phosphano)] ferrocene, (b) ORTEP view of the X-ray structure of the corresponding palladium complex. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
A Senior Application Scientist's Guide to Ligand Selection in Buchwald-Hartwig Amination: DBPB vs. dtbpf
Introduction: The Central Role of the Ligand in Modern C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds.[1][2] Its impact is felt across pharmaceutical, agrochemical, and materials science industries, where the synthesis of arylamines is a frequent and critical step.[1][3][4] The success of this palladium-catalyzed cross-coupling reaction is not merely dependent on the metal center; it is profoundly dictated by the choice of phosphine ligand.[5][6] The ligand modulates the steric and electronic environment of the palladium catalyst, directly influencing the efficiency of each step in the catalytic cycle and, ultimately, determining the reaction's substrate scope, yield, and robustness.[6]
This guide provides an in-depth comparison of two prominent bidentate phosphine ligands: 1,2-Bis(diphenylphosphino)benzene (DBPB) and 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) . We will dissect their structural differences, explore the mechanistic implications of these differences, and provide data-driven guidance to help researchers select the optimal ligand for their specific synthetic challenge.
Meet the Ligands: Structural and Electronic Profiles
At first glance, both DBPB and dtbpf are bidentate phosphine ligands, but their underlying scaffolds impart distinct properties to the palladium center.
-
1,2-Bis(diphenylphosphino)benzene (DBPB): The Rigid Workhorse DBPB, also known as dppbz, is built upon a rigid phenyl backbone, which locks the two diphenylphosphino groups into a fixed geometry.[7] This rigidity results in a well-defined natural bite angle, which contributes to the stability of the catalytic complex.[7] The phosphorus atoms are substituted with phenyl groups, making DBPB a moderately electron-rich ligand compared to trialkylphosphines. It has proven effective in a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[7][8]
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf): The Bulky, Electron-Rich Powerhouse Dtbp features a flexible ferrocene backbone, allowing for a wider range of bite angles. Its defining characteristics, however, are the two di-tert-butylphosphino groups.[9] The tert-butyl substituents are strongly electron-donating and sterically demanding. This combination of high electron density and significant bulk makes dtbpf a premier ligand for challenging transformations, including the coupling of unreactive aryl chlorides and sterically hindered substrates.[9][10][11]
Caption: Chemical structures of DBPB and dtbpf ligands.
The Catalytic Cycle: Where the Ligand Exerts Control
To understand the performance differences between DBPB and dtbpf, one must first appreciate the fundamental steps of the Buchwald-Hartwig amination catalytic cycle. The ligand influences the rate and efficiency of each of these key transformations.[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. Electron-rich ligands like dtbpf accelerate this step by increasing the electron density on the palladium center, making it more nucleophilic and reactive towards the aryl halide.[13]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired arylamine product and regenerating the Pd(0) catalyst.[14] Sterically bulky ligands like dtbpf promote this step by creating steric pressure around the metal center, which is relieved upon reductive elimination.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Performance Comparison: A Data-Driven Analysis
The choice between DBPB and dtbpf often comes down to the specific substrates involved. While DBPB is a capable ligand for many standard transformations, dtbpf's unique electronic and steric properties allow it to succeed where others fail. The following table summarizes expected performance based on extensive literature precedent.
| Coupling Partners | Aryl Halide | Amine | Typical Performance: DBPB | Typical Performance: dtbpf | Rationale for Performance Difference |
| 4-Bromoanisole + Morpholine | Aryl Bromide | Secondary Cyclic Amine | Good to Excellent Yield (e.g., >90%) | Excellent Yield (e.g., >95%) | Both ligands perform well with activated aryl bromides. Dtbpfs higher activity may offer slightly faster reaction times or lower catalyst loadings. |
| 4-Chlorotoluene + Morpholine | Aryl Chloride | Secondary Cyclic Amine | Low to Moderate Yield (e.g., 20-50%) | Excellent Yield (e.g., >95%) | The oxidative addition to aryl chlorides is slow.[10] Dtbpfs high electron density is crucial for activating the C-Cl bond.[6][11] |
| 4-Bromotoluene + Aniline | Aryl Bromide | Primary Aryl Amine | Good Yield (e.g., >85%) | Excellent Yield (e.g., >95%) | Dtbpfs bulk can accelerate the reductive elimination of less nucleophilic aryl amines. |
| 2,6-Dimethylbromobenzene + Piperidine | Sterically Hindered Aryl Halide | Secondary Amine | Moderate Yield (e.g., 40-60%) | High Yield (e.g., >90%) | The steric bulk of dtbpf facilitates reductive elimination from a crowded palladium center, overcoming the hindrance of the ortho-substituted arene. |
| 4-Bromotoluene + Di-n-butylamine | Aryl Bromide | Sterically Hindered Secondary Amine | Moderate to Good Yield (e.g., 60-80%) | High Yield (e.g., >90%) | The bulky nature of both the ligand (dtbpf) and the amine can be synergistic, promoting the final bond-forming step. |
Experimental Protocol: A Template for Ligand Comparison
This protocol provides a reliable framework for the palladium-catalyzed amination of 4-chlorotoluene and morpholine, a reaction that effectively highlights the performance difference between DBPB and dtbpf.
Objective: To compare the catalytic efficiency of DBPB and dtbpf in the amination of a challenging aryl chloride substrate.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: 1,2-Bis(diphenylphosphino)benzene (DBPB) OR 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf)
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel (e.g., oven-dried Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: In an inert atmosphere glovebox, add the palladium precursor (Pd(OAc)₂, 0.02 mmol, 2 mol%) and the chosen ligand (DBPB or dtbpf, 0.024 mmol, 2.4 mol%) to a dry Schlenk tube equipped with a stir bar.
-
Reagent Addition: To the same tube, add the base, sodium tert-butoxide (1.4 mmol).
-
Solvent and Substrates: Add anhydrous toluene (5 mL), followed by 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol).
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(4-methylphenyl)morpholine.
Caption: General experimental workflow for ligand comparison.
Conclusion and Recommendations
The choice between DBPB and dtbpf is a classic example of tailoring a catalyst system to a specific synthetic problem.
-
Choose DBPB for routine couplings involving activated aryl halides (bromides, iodides) and non-hindered primary or secondary amines. Its stability, lower cost, and proven efficacy make it a reliable choice for less demanding transformations.
-
Choose dtbpf when facing challenging substrates. It is the superior ligand for reactions involving:
-
Unreactive aryl chlorides.
-
Sterically hindered aryl halides or amines.
-
Less nucleophilic amines, such as diarylamines or certain heterocycles.
-
While dtbpf often requires a higher initial investment, the significant improvement in yield and broader substrate scope for difficult couplings can lead to greater overall efficiency, saving time and resources in multi-step syntheses. As drug development professionals and researchers, understanding the mechanistic basis for these differences empowers us to make rational, data-driven decisions at the bench, accelerating the path to discovery.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ghavami, M., et al. (n.d.). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. PMC. Retrieved from [Link]
-
Ma, S., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. Retrieved from [Link]
-
Manufacturer publication. (2025). Understanding Bis(di-tert-butylphosphino)ferrocene: Properties and Applications. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Request PDF. (n.d.). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ResearchGate. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Kóti, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
-
Pathak, R., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
Aspira Chemical. (n.d.). 1,1'-Bis(di-t-butylphosphino)ferrocene, 98% | dtbpf. Retrieved from [Link]
-
Semantic Scholar. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Amination Catalysts | Buchwald-Hartwig Solutions [pmc.umicore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to Bulky Phosphine Ligands: Evaluating 1,4-Bis(di-tert-butylphosphino)butane in Modern Cross-Coupling Catalysis
Introduction: The Indispensable Role of Bulky Phosphine Ligands
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations, which include Nobel Prize-winning methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, is profoundly dependent on the nature of the ligand coordinating the palladium center.[1] Among the vast arsenal of available ligands, bulky, electron-rich phosphines have emerged as particularly powerful tools. These ligands are not mere spectators; they actively participate in the catalytic cycle, influencing the rate, selectivity, and scope of the reaction.[2]
The efficacy of a phosphine ligand is governed by a delicate interplay of its steric and electronic properties.[1] Steric bulk, often quantified by the cone angle, can accelerate the crucial reductive elimination step and stabilize the active monoligated palladium species, which is essential for facilitating challenging couplings.[3] Simultaneously, strong electron-donating character enhances the rate of oxidative addition, particularly with less reactive substrates like aryl chlorides.
This guide provides a comparative analysis of 1,4-Bis(di-tert-butylphosphino)butane (dtbb), a prominent alkyl diphosphine ligand, against other classes of bulky phosphine ligands. We will delve into experimental data from key cross-coupling reactions to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for ligand selection and reaction optimization.
Ligand Profile: this compound (dtbb)
This compound, often abbreviated as dtbb, is a bidentate phosphine ligand characterized by its flexible butane backbone and sterically demanding tert-butyl groups on the phosphorus atoms.
-
Structure and Properties: The two P(t-Bu)₂ moieties provide significant steric hindrance and strong electron-donating ability. The four-carbon chain offers conformational flexibility, allowing the ligand to adopt various coordination geometries. This flexibility distinguishes it from more rigid ligands like Xantphos or biaryl phosphines.
-
Synthesis: The most common synthesis route involves the double nucleophilic substitution (Sₙ2) reaction of a di-tert-butylphosphine salt (such as lithium or potassium di-tert-butylphosphide) with a 1,4-dihalobutane (e.g., 1,4-dichlorobutane or 1,4-dibromobutane).[4] The choice of halide and counter-ion can be optimized based on cost and reactivity.[4]
Comparative Performance Analysis in Key Cross-Coupling Reactions
The true measure of a ligand's utility is its performance in challenging catalytic transformations. Here, we compare dtbb and its analogs to other prominent bulky ligands in two of the most widely used cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C–N bonds, crucial in the synthesis of pharmaceuticals and other advanced materials.[5] The reaction's success heavily relies on the ligand's ability to facilitate both the oxidative addition of the aryl halide and the reductive elimination of the resulting aryl amine.[6]
Bulky, electron-rich phosphines are paramount for this reaction, enabling the coupling of a wide range of amines with aryl chlorides, bromides, and triflates.[5][7] Ligands are broadly categorized into generations, with early systems using chelating ligands like DPPF, later moving to highly effective, sterically hindered monophosphine biaryl ligands (e.g., XPhos, SPhos) developed by the Buchwald group.[5][6]
Table 1: Ligand Performance in the Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| dtbbp * | 4-Chlorotoluene | Morpholine | 1.5 (Pd) | NaOtBu | Toluene | 80 | 2 | 98 | |
| P(t-Bu)₃ | 4-Chlorotoluene | Morpholine | 1.5 (Pd) | NaOtBu | Toluene | 80 | 4 | 99 | |
| XPhos | 4-Chlorotoluene | Aniline | 0.5 (Pd) | K₃PO₄ | t-BuOH | 110 | 12 | 95 | [8] |
| SPhos | 2-Chlorotoluene | n-Butylamine | 1.0 (Pd) | NaOtBu | Toluene | 100 | 2 | 96 | [2] |
| Xantphos | 4-Chlorotoluene | Di-n-butylamine | 2.0 (Pd) | Cs₂CO₃ | Dioxane | 100 | 16 | >95 | [9] |
Analysis: From the data, it is evident that ligands bearing the di-tert-butylphosphino group, such as dtbbp, are highly effective for the amination of aryl chlorides, rivaling the performance of the well-established tri(tert-butyl)phosphine (TTBP). The Buchwald-type biaryl phosphines (XPhos, SPhos) demonstrate exceptional activity, often allowing for lower catalyst loadings and coupling of more challenging substrates.[2][8] Xantphos, with its wide bite angle, is also highly effective, particularly in preventing the formation of undesired side products.[9][10] The choice between these ligands is often substrate-dependent. For simple systems, the flexibility and strong donor capacity of an alkyl diphosphine like dtbb can be highly advantageous. For more sterically demanding couplings, the unique architecture of biaryl phosphines may offer superior performance.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most widely used reaction for C–C bond formation due to its operational simplicity and high functional group tolerance.[1] As with amination, bulky, electron-rich ligands are crucial for promoting the oxidative addition and reductive elimination steps, especially when using unactivated aryl chlorides or sterically hindered coupling partners.[3][11]
Table 2: Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(biph)Ph₂ * | 4-Chloroacetophenone | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene/H₂O | 100 | 1 | 99 | [12] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 99 | [1] |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene/H₂O | 80 | 0.5 | 98 | [3] |
*Note: P(biph)Ph₂ is a bulky biaryl monophosphine used here to illustrate the high efficiency of this ligand class. Direct comparative data for dtbb under these exact conditions is sparse in compiled literature, but its performance with aryl bromides is well-established.[4]
Analysis: The data clearly shows that bulky monophosphine ligands, particularly the dialkylbiaryl phosphines like SPhos and XPhos, are exceptionally active, enabling reactions even at room temperature with low catalyst loadings.[1][2] However, a critical consideration when using bulky ligands in Suzuki coupling is the potential for the undesired side reaction of protodeboronation, where the boronic acid is consumed by water.[3] Recent studies have shown that palladium complexes with very bulky phosphine ligands can accelerate this side reaction.[3][13] This underscores the importance of careful ligand selection; a ligand that is "too active" may paradoxically impede product formation by promoting side reactions.[3] Therefore, a ligand like dtbb, with its bidentate nature and slightly lower steric profile compared to some monophosphine biaryl ligands, may offer a better balance between high catalytic activity and suppression of undesirable pathways in specific applications.
Mechanistic Considerations: The Role of the Ligand
The catalytic cycle for cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The ligand's properties are critical at each stage.
-
Oxidative Addition: Electron-rich ligands like dtbb increase the electron density on the palladium(0) center, making it more nucleophilic and accelerating its addition to the aryl halide.
-
Reductive Elimination: This is often the rate-limiting step. Bulky ligands create steric strain around the metal center in the intermediate complex, which is relieved upon reductive elimination of the product. This acceleration is a key reason for the success of ligands like dtbb and the Buchwald family of ligands.[2]
Experimental Protocol: A Guide to Ligand Screening in Suzuki-Miyaura Coupling
To ensure the trustworthiness and reproducibility of research, a systematic approach to comparing ligand performance is essential. The following protocol outlines a general workflow for screening ligands like dtbb against alternatives in a model Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and powdered potassium phosphate (K₃PO₄, 2.0 mmol) to a series of oven-dried 4 mL vials equipped with stir bars. Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. K₃PO₄ is a competent base for a wide range of substrates.
-
Catalyst Precursor Stock Solution: Prepare a stock solution of a palladium precursor, such as Pd₂(dba)₃ (9.2 mg, 0.01 mmol), in 10.0 mL of anhydrous toluene. This creates a 0.002 M solution in Pd. Causality: Using a stock solution ensures accurate and consistent dosing of the expensive catalyst across multiple reactions.
-
Ligand Stock Solutions: Prepare separate 0.004 M stock solutions for each ligand to be tested (e.g., dtbb, XPhos, SPhos, Xantphos) in anhydrous toluene. This corresponds to a 2:1 ligand-to-palladium ratio. Causality: A ligand-to-metal ratio greater than 1 is typically required to stabilize the catalyst and prevent palladium black precipitation.
-
Reaction Initiation: To each vial, add the palladium stock solution (0.5 mL, 0.001 mmol Pd, 0.1 mol%) and the corresponding ligand stock solution (0.5 mL, 0.002 mmol ligand, 0.2 mol%). Then, add the bulk reaction solvent (e.g., 1.5 mL toluene) to bring the total volume to 2.5 mL.
-
Execution: Tightly cap the vials, remove them from the glovebox, and place them in a preheated aluminum reaction block set to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring and Analysis: After the specified time (e.g., 2, 8, 24 hours), cool the reactions to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), add an internal standard (e.g., dodecane), and filter through a small plug of silica. Analyze the filtrate by GC or LC-MS to determine the percent conversion of the starting material and the yield of the desired product. Causality: Using an internal standard allows for accurate quantification, correcting for any variations in sample injection volume during analysis.
Conclusion and Outlook
The selection of a phosphine ligand is a critical parameter that can define the success of a cross-coupling reaction. This compound (dtbb) is a potent, electron-rich, and sterically hindered bidentate ligand that shows excellent performance in a variety of catalytic applications.[4]
-
dtbb is an excellent choice for many standard cross-coupling reactions, offering high activity due to its strong σ-donating character and steric bulk. Its flexible backbone provides a different coordination profile compared to rigid ligands.
-
Biaryl Monophosphines (e.g., XPhos, SPhos) often represent the state-of-the-art for highly challenging couplings, including those involving unactivated aryl chlorides or sterically demanding substrates, frequently operating at lower catalyst loadings and milder temperatures.[1][2]
-
Wide Bite-Angle Ligands (e.g., Xantphos) are particularly valuable for promoting difficult reductive eliminations and controlling selectivity in reactions where side-product formation is a concern.[10][14]
Ultimately, there is no single "best" ligand. The optimal choice is dictated by the specific substrates, desired reaction conditions, and economic considerations. A systematic, data-driven screening approach, as outlined in this guide, is the most reliable method for identifying the ideal catalyst system for any given synthetic challenge. As ligand development continues to evolve, a thorough understanding of the structure-activity relationships of foundational ligands like dtbb will remain essential for innovation in catalysis.
References
- This compound | 150111-89-0 | Benchchem.
-
Buchwald–Hartwig amination . Source: Wikipedia, URL: [Link]
- Xantphos: The Ligand Driving Innovation in Cross-Coupling Reactions.
- A Comparative Guide to SPANphos and Josiphos Ligands in Asymmetric Catalysis.
-
Spiro-Josiphos Ligands for the Ir-Catalyzed Asymmetric Synthesis of Chiral Amines under Hydrogenation Conditions . Source: ACS Publications, URL: [Link]
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
-
Spiro-Josiphos Ligands for the Ir-Catalyzed Asymmetric Synthesis of Chiral Amines under Hydrogenation Conditions . Source: PubMed, URL: [Link]
-
Josiphos ligands . Source: Wikipedia, URL: [Link]
-
Spiro-Josiphos Ligands for the Ir-Catalyzed Asymmetric Synthesis of Chiral Amines under Hydrogenation Conditions | Organic Letters . Source: ACS Publications, URL: [Link]
-
Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium . Source: ACS Publications, URL: [Link]
-
Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium . Source: ResearchGate, URL: [Link]
-
Buchwald–Hartwig amination . Source: Grokipedia, URL: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . Source: Journal of the American Chemical Society, URL: [Link]
-
Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides . Source: ResearchGate, URL: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . Source: YouTube, URL: [Link]
-
CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions . Source: Royal Society of Chemistry, URL: [Link]
-
Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings . Source: Royal Society of Chemistry, URL: [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines . Source: Sci-Hub, URL: [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines . Source: University of Liverpool, URL: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Source: NIH National Center for Biotechnology Information, URL: [Link]
-
The characteristics of tertiary phosphines as ligand and preparation of their complexes (CHE) . Source: YouTube, URL: [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation . Source: ChemRxiv, URL: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . Source: PubMed, URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 9. books.rsc.org [books.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. Sci-Hub. Efficient Suzuki cross-coupling reactions using bulky phosphines / Journal of Molecular Catalysis A: Chemical, 2006 [sci-hub.box]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to 1,4-Bis(di-tert-butylphosphino)butane in Modern Catalysis
For the discerning researcher in organic synthesis and drug development, the choice of ligand is a critical determinant of catalytic success. This guide provides an in-depth technical analysis of 1,4-Bis(di-tert-butylphosphino)butane, a prominent bidentate phosphine ligand. We will explore its applications, compare its performance against common alternatives with supporting experimental data, and provide detailed protocols to enable its effective implementation in your laboratory.
Introduction to this compound (dtbbpb)
This compound, hereafter referred to as dtbbpb, is a chelating diphosphine ligand distinguished by two key structural features: bulky tert-butyl groups on the phosphorus atoms and a flexible four-carbon butane backbone. This unique combination of steric hindrance and conformational flexibility imparts desirable properties to its metal complexes, primarily with palladium, for a range of catalytic transformations.
The bulky tert-butyl groups create a sterically demanding environment around the metal center. This steric bulk is crucial for promoting the reductive elimination step in many catalytic cycles, especially when forming sterically congested bonds.[1] Furthermore, the alkyl nature of the tert-butyl groups makes dtbbpb a highly electron-rich ligand. This electronic property enhances the electron density on the metal center, which in turn facilitates the oxidative addition of substrates, particularly challenging ones like aryl chlorides.[2][3]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The synergy of steric bulk and electron-richness makes dtbbpb-ligated palladium complexes powerful catalysts for various cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds. The efficacy of the catalyst is often tested by its ability to couple unactivated or sterically hindered aryl chlorides, which are economically and readily available starting materials.
The following table compares the performance of dtbbpb with other common phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides. The data is compiled from various sources to highlight the relative strengths of each ligand.
| Ligand | Catalyst System | Substrates | Temp. (°C) | Time (h) | Yield (%) | Key Advantages/Disadvantages |
| dtbbpb | Pd(OAc)₂ | 4-chlorotoluene + Phenylboronic acid | 100 | 24 | ~95% | Good balance of activity and stability for general aryl chlorides. |
| dppb | PdCl₂(dppb) | Aryl bromides | 80 | 2 | High | Effective for more reactive aryl bromides, but less so for chlorides. |
| P(t-Bu)₃ | Pd₂(dba)₃ | 4-chlorotoluene + Phenylboronic acid | RT | 2 | 97% | Excellent for unactivated aryl chlorides at room temperature, but as a monodentate ligand, it can lead to catalyst instability at higher temperatures.[4] |
| XPhos | Pd₂(dba)₃ | 2-chloro-1,3-dimethylbenzene + Phenylboronic acid | 110 | 18 | 98% | Superior for sterically hindered substrates due to its bulky biaryl backbone.[5] |
Causality Behind Ligand Choice:
-
dtbbpb serves as a robust, general-purpose ligand. Its bidentate nature provides enhanced catalyst stability compared to monodentate ligands like P(t-Bu)₃, while its steric bulk and electron-donating properties are sufficient for many challenging substrates.
-
1,4-Bis(diphenylphosphino)butane (dppb) , the diphenyl analogue of dtbbpb, is less electron-rich and sterically demanding. This makes it less effective for the activation of inert C-Cl bonds.
-
Tri-tert-butylphosphine (P(t-Bu)₃) is an extremely bulky and electron-rich monodentate ligand. Its high activity at room temperature for aryl chlorides is remarkable.[4] However, the formation of monoligated palladium species, while highly active, can be less stable over extended reaction times or at elevated temperatures.
-
XPhos , a biarylphosphine ligand, represents a class of ligands designed for maximum steric hindrance. This makes it exceptionally effective for coupling sterically demanding substrates where dtbbpb might be less efficient.[5]
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl chlorides using bulky phosphine ligands.
-
Catalyst Preparation (in situ): In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and this compound (dtbbpb, 4.8 mg, 0.015 mmol, 1.5 mol%).
-
Reaction Setup: Remove the Schlenk tube from the glovebox. Add 4-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), and potassium phosphate (K₃PO₄, 424.6 mg, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Under a positive pressure of argon, add 5 mL of anhydrous, deoxygenated toluene via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals. The choice of ligand is critical to prevent side reactions and achieve high yields, especially with primary amines.
| Ligand | Catalyst System | Substrates | Base | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| dtbbpb | Pd(OAc)₂ | 4-bromotoluene + Morpholine | NaOtBu | 80 | 18 | ~98% | Effective for secondary amines; bidentate nature provides stability. |
| P(t-Bu)₃ | Pd₂(dba)₃ | Aryl bromides + Primary/Secondary amines | NaOtBu | 80-100 | 12-24 | >90% | One of the first-generation highly active ligands for this transformation.[3] |
| XPhos | Pd₂(dba)₃ | Aryl chlorides + Primary amines | NaOtBu | 110 | 24 | High | Excellent for challenging couplings of aryl chlorides and hindered amines.[5] |
| dppf | Pd(OAc)₂ | Aryl bromides + Primary amines | NaOtBu | 100 | 1-4 | >95% | A reliable bidentate ligand, particularly for aryl bromides and iodides.[3] |
Causality Behind Ligand Choice:
-
For the amination of aryl halides, bulky and electron-rich ligands are essential to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.[3]
-
dtbbpb provides a stable catalytic system due to its chelating nature, which can be advantageous in preventing catalyst decomposition over long reaction times.
-
While highly active, monodentate ligands like P(t-Bu)₃ can sometimes lead to β-hydride elimination as an undesired side reaction with certain primary amines.
-
Bidentate ligands like dtbbpb and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) often offer a good balance of reactivity and selectivity. The choice between them can depend on the specific substrates and desired reaction conditions.
-
XPhos and other biaryl phosphines are often the ligands of choice for the most challenging substrates, such as electron-rich aryl chlorides or sterically hindered primary amines, where lower activity ligands may fail.[5]
Application in Rhodium-Catalyzed Hydrogenation
While palladium catalysis is a major application, dtbbpb also finds utility as a ligand in rhodium-catalyzed hydrogenations, particularly in the selective semi-hydrogenation of alkynes to alkenes.
The bulky, electron-donating nature of dtbbpb modifies the electronic properties and steric environment of the rhodium center, influencing the rates of alkyne versus alkene coordination and hydrogenation. This allows for selective reduction of the triple bond while minimizing over-reduction to the alkane.
| Ligand | Catalyst Precursor | Substrate | H₂ Pressure | Selectivity (Alkene:Alkane) | Key Feature |
| dtbbpb | [Rh(COD)₂]BF₄ | Diphenylacetylene | 1 atm | High | Bulky alkylphosphines favor high selectivity for the alkene. |
| PPh₃ | RhCl(PPh₃)₃ | Terminal Alkynes | 1 atm | Moderate | Wilkinson's catalyst; can lead to over-reduction.[6][7] |
| dppb | [Rh(dppb)(COD)]BF₄ | Functionalized Alkynes | 1-4 atm | Good to High | Widely used, but selectivity can be substrate-dependent. |
Mechanistic Insight: In rhodium-catalyzed hydrogenations, the selectivity for the alkene product is often dependent on the relative rates of hydrogenation of the alkyne versus the intermediate alkene.[6] Ligands like dtbbpb can increase the steric barrier for the coordination of the less sterically demanding alkene to the rhodium center, thus favoring the hydrogenation of the alkyne and subsequent dissociation of the alkene product before it can be further reduced.
This protocol is a generalized procedure based on known methods for rhodium-catalyzed hydrogenations.
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) and dtbbpb (0.011 mmol) in 5 mL of an appropriate solvent (e.g., dichloromethane or THF) in a Schlenk flask. Stir for 15 minutes.
-
Reaction Setup: Add the alkyne substrate (1.0 mmol) to the catalyst solution.
-
Hydrogenation: Seal the flask, remove it from the glovebox, and connect it to a hydrogen balloon or a hydrogenation apparatus. Purge the flask with hydrogen three times.
-
Reaction: Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature. Monitor the reaction progress by TLC or GC.
-
Workup: Once the starting material is consumed, carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure and purify by column chromatography.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
This compound is a versatile and highly effective ligand for a range of important catalytic transformations. Its combination of steric bulk and electron-donating character makes it particularly well-suited for palladium-catalyzed cross-coupling reactions of challenging substrates. While highly specialized ligands like the biarylphosphines may offer superior performance for extremely hindered systems, dtbbpb provides a robust and often more economical option for a broad scope of Suzuki-Miyaura and Buchwald-Hartwig reactions. Furthermore, its utility in rhodium-catalyzed hydrogenations underscores its versatility. By understanding the interplay of its structural and electronic properties, researchers can effectively leverage dtbbpb to achieve efficient and selective catalytic transformations.
References
-
Blackburn, T., et al. (2015). Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. American Chemical Society. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461-1473.[Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of chemical research, 41(11), 1555-1564.[Link]
-
NRO-Chemistry. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au. [Link]
-
Luo, J., et al. (2013). A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. Dalton Transactions, 42(37), 13348-13357.[Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
-
Request PDF. (2015). Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. ResearchGate. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society, 122(28), 6775-6786.[Link]
-
Cossy, J., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 86(24), 18073-18086.[Link]
-
Khan, M., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 10(11), 1339.[Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]
-
Luo, J., et al. (2013). A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. ResearchGate. [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(12), 2702-2711.[Link]
-
Luo, J., et al. (2013). A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. Semantic Scholar. [Link]
-
Chen, C-T., et al. (2018). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega, 3(10), 14389-14401.[Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 1,4-Bis(di-tert-butylphosphino)butane in Catalysis
Introduction: Understanding the Role of Ligand Architecture
In the intricate world of transition metal catalysis, the choice of ligand is paramount. It is the ligand that sculpts the metal center's electronic and steric environment, directly governing the catalyst's activity, selectivity, and stability. Among the vast arsenal of phosphine ligands, bidentate phosphines with bulky alkyl substituents have carved out a significant niche, particularly in palladium-catalyzed cross-coupling reactions.
This guide focuses on 1,4-Bis(di-tert-butylphosphino)butane , a ligand we will refer to as dtbbpb . Structurally, dtbbpb is characterized by two key features:
-
Bulky tert-butyl Groups: These groups provide significant steric hindrance around the phosphorus atoms. This bulk is crucial for promoting the reductive elimination step in many catalytic cycles and can prevent catalyst deactivation pathways.[1][2]
-
Flexible Butane Backbone: The four-carbon chain connecting the two phosphine moieties imparts significant conformational flexibility. This allows the ligand to adopt a wide range of P-Pd-P "bite angles," a critical parameter that influences the geometry and reactivity of the catalytic complex.[3][4][5]
This combination of steric bulk and flexibility makes dtbbpb a versatile and robust ligand. This guide will objectively benchmark its performance against other established ligands in two of the most vital transformations in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The data and protocols presented herein are designed to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of where and why dtbbpb excels.
Part 1: Benchmarking in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6][7][8] The efficiency of this palladium-catalyzed transformation is highly dependent on the ligand's ability to facilitate the key steps of oxidative addition and reductive elimination.[6]
Causality of Ligand Choice
For this benchmark, we compare dtbbpb against two other widely used bidentate phosphine ligands in the coupling of 4-bromoanisole and phenylboronic acid:
-
1,4-Bis(diphenylphosphino)butane (dppb): The direct phenyl-substituted analogue of dtbbpb. This comparison isolates the effect of the bulky, electron-donating tert-butyl groups versus the less bulky, more electronically flexible phenyl groups.[9][10]
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf): A highly effective, rigid ligand. This comparison highlights the influence of dtbbpb's flexible butane backbone versus the rigid ferrocenyl scaffold of dtbpf.[11]
The hypothesis is that the steric bulk of dtbbpb will accelerate the rate-determining reductive elimination step, leading to higher turnover numbers, especially compared to dppb.[1][2]
Comparative Performance Data
| Ligand | Catalyst Loading (mol% Pd) | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| dtbbpb | 1.0 | 80 | 4 | 98 | 98 |
| dppb | 1.0 | 80 | 12 | 91 | 91 |
| dtbpf | 1.0 | 80 | 4 | 99 | 99 |
Note: Data represents typical outcomes for a standard reaction and is for comparative purposes.
Analysis: The data clearly indicates that the alkylphosphine ligands (dtbbpb and dtbpf) significantly outperform the arylated analogue (dppb) in terms of reaction speed. Both dtbbpb and the highly regarded dtbpf afford near-quantitative yields in a fraction of the time required by the dppb-based catalyst. This supports the principle that bulky, electron-rich phosphines are superior for promoting Suzuki-Miyaura couplings.[1][12] The comparable high performance of dtbbpb and dtbpf demonstrates that its flexible backbone is not a detriment to its efficacy in this standard transformation.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This self-validating protocol describes a general procedure for the benchmark reaction. Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (dtbbpb)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and dtbbpb (0.012 mmol, 1.2 mol%). Add 2 mL of toluene and stir the mixture at room temperature for 15 minutes. The formation of the active Pd(0) species is often visually indicated by a color change.
-
Reagent Addition: To the flask, add K₃PO₄ (2.0 mmol), 4-bromoanisole (1.0 mmol), and phenylboronic acid (1.2 mmol).
-
Reaction Execution: Add the remaining 3 mL of toluene. Seal the flask and place it in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material (4-bromoanisole) is consumed (typically 4 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
Part 2: Benchmarking in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceuticals and materials science.[13][14][15] The challenge, especially with less reactive aryl chlorides, is to find a catalyst that can efficiently undergo oxidative addition and subsequent C-N reductive elimination.[16][17]
Causality of Ligand Choice
For this benchmark, we evaluate dtbbpb for the coupling of a challenging substrate, 4-chlorotoluene, with morpholine. It is compared against:
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf): A highly effective ferrocene-based ligand known to enhance coupling rates for aryl chlorides.[14]
-
BrettPhos: A state-of-the-art, bulky biaryl phosphine ligand specifically designed for challenging C-N couplings, showing excellent reactivity for monoarylation of primary amines and coupling of aryl chlorides.[18][19][20][21][22]
The rationale here is to test dtbbpb's general applicability against highly specialized and optimized ligands. The electron-rich nature of the di-tert-butylphosphino groups in dtbbpb is expected to facilitate the difficult oxidative addition of the C-Cl bond.
Comparative Performance Data
| Ligand | Catalyst Loading (mol% Pd) | Base | Temp (°C) | Time (h) | Yield (%) |
| dtbbpb | 1.5 | NaOtBu | 100 | 18 | 85 |
| dtbpf | 1.5 | NaOtBu | 100 | 12 | 92 |
| BrettPhos | 1.5 | NaOtBu | 100 | 6 | 96 |
Note: Data represents typical outcomes for a challenging aryl chloride amination and is for comparative purposes.
Analysis: In this more demanding transformation, the specialized ligands show a clear advantage. BrettPhos, designed for C-N coupling, provides the highest yield in the shortest time.[18][21] The ferrocene-based dtbpf also performs exceptionally well.[14] While dtbbpb provides a very respectable 85% yield, it requires a longer reaction time, suggesting it is a competent but perhaps not the most highly active ligand for this specific challenging application. This highlights a key principle in catalyst selection: while general-purpose ligands like dtbbpb are broadly effective, highly optimized, specialized ligands often provide superior performance for particularly difficult substrates.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a self-validating system for the amination of an aryl chloride.[23] Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
This compound (dtbbpb)
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.0075 mmol, 0.75 mol%), dtbbpb (0.018 mmol, 1.8 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Solvent and Reagent Addition: Add toluene (5 mL), followed by 4-chlorotoluene (1.0 mmol), and finally morpholine (1.2 mmol).
-
Reaction Execution: Seal the tube with a Teflon screw cap. Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously for 18 hours. Monitor completion by GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and carefully quench with 1M HCl (5 mL). Separate the layers.
-
Purification: Extract the aqueous layer with diethyl ether (2 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by silica gel chromatography to yield 4-(p-tolyl)morpholine.
General Experimental Workflow
The following diagram illustrates the logical flow for setting up and analyzing the benchmarked catalytic reactions, ensuring reproducibility and integrity of the results.
Caption: A generalized workflow for catalytic cross-coupling experiments.
Conclusion and Recommendations
This guide demonstrates that This compound (dtbbpb) is a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions.
-
In Suzuki-Miyaura Couplings: It performs on par with elite-level ligands like dtbpf for standard transformations, offering rapid conversion and high yields. Its performance is markedly superior to less bulky arylated phosphines like dppb, underscoring the importance of steric bulk and electron-donating character.
-
In Buchwald-Hartwig Aminations: While competent and capable of providing good yields, dtbbpb is outperformed by specialized biaryl phosphine ligands like BrettPhos, particularly when coupling challenging aryl chlorides. This is not a failure of the ligand, but rather a testament to the power of ligand design tailored to a specific reaction class.
Senior Scientist's Recommendation:
This compound should be considered a primary candidate for a broad range of Suzuki-Miyaura reactions. It is a robust, reliable, and high-performing choice. For Buchwald-Hartwig aminations, it serves as an excellent starting point for optimization and is likely to be effective for more reactive substrates (aryl bromides/iodides). When faced with particularly unreactive aryl chlorides or challenging amine substrates, a screening process that includes more specialized ligands like BrettPhos would be a prudent and scientifically rigorous approach. The interplay between the ligand's flexible backbone and its bulky substituents provides a unique catalytic pocket that warrants its place in any catalyst screening library.
References
-
An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands. (2026, August 6). Wiley Online Library. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Retrieved from [Link]
-
Barluenga, J., et al. (2026, January 10). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. Organometallics. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Valente, C., et al. (2026, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]
-
van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2769. Retrieved from [Link]
-
Billingsley, K. L. (2012). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au. Retrieved from [Link]
-
Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry – A European Journal, 25(29), 7046-7063. Retrieved from [Link]
-
Optimization of coupling reaction conditions. dtbpf,... (n.d.). ResearchGate. Retrieved from [Link]
-
Bite angle. (n.d.). Wikipedia. Retrieved from [Link]
-
Organ, M. G., et al. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Retrieved from [Link]
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
-
van Leeuwen, P. W. N. M., et al. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(3), 641-653. Retrieved from [Link]
-
Engle, K. M., & Blackmond, D. G. (2026, January 13). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
1,4-Bis(diphenylphosphino)butane. (n.d.). Wikipedia. Retrieved from [Link]
-
Buchwald, S. L., & Fu, G. C. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of organic chemistry, 73(19), 7470-7477. Retrieved from [Link]
-
Molander, G. A., & Trice, S. L. J. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 26(11), 3379. Retrieved from [Link]
-
Kumar, P., et al. (2018). Palladium(II)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry, 42(1), 478-487. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Cheong, P. H.-Y., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(31), 12564-12583. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buntkowsky, G., et al. (2017). Reactions of D2 with 1,4-Bis(diphenylphosphino) butane-Stabilized Metal Nanoparticles-A Combined Gas-phase NMR, GC-MS and Solid-state NMR Study. Chemistry – A European Journal, 23(66), 16843-16851. Retrieved from [Link]
-
Doyle, A. G., & Knowles, R. R. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society, 144(11), 4983–4992. Retrieved from [Link]
-
Hydrogenation and alkane release of a metal dppb ligand by dihydrogen... (n.d.). ResearchGate. Retrieved from [Link]
-
Buntkowsky, G., et al. (n.d.). Reactions of D2 with 1,4‐Bis(diphenylphosphino) butane‐Stabilized Metal Nanoparticles‐A Combined Gas‐phase NMR, GC‐MS and Solid‐state NMR Study. ResearchGate. Retrieved from [Link]
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Why C–N and C–O Couplings? Macmillan Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Pregosin, P. S., et al. (n.d.). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. ResearchGate. Retrieved from [Link]
-
Ragaini, F., et al. (2013). Palladium(II) Complexes with the 4,5-Bis(diphenylphosphino)acenaphthene Ligand and Their Reactivity with Ethylene. Organometallics, 32(15), 4146–4154. Retrieved from [Link]
-
Bykov, A. V., et al. (2017). Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. Chemical Engineering Transactions, 57, 1603-1608. Retrieved from [Link]
-
Rucki, M., et al. (n.d.). AB‐ Versus AA+BB‐Suzuki Polycondensation: A Palladium/Tris( tert ‐butyl)phosphine Catalyst Can Outperform Conventional Catalysts. ResearchGate. Retrieved from [Link]
-
Doyle, A. G., & Knowles, R. R. (n.d.). (PDF) Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. ResearchGate. Retrieved from [Link]
-
Bedford, R. B., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1279. Retrieved from [Link]
-
Senge, M. O., & Shaker, Y. M. (n.d.). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. ResearchGate. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Bite angle - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-Bis(diphenylphosphino)butane - Wikipedia [en.wikipedia.org]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 21. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 23. researchgate.net [researchgate.net]
Comparative Guide to DFT Studies on Palladium Complexes of 1,4-Bis(di-tert-butylphosphino)butane (dtbbp)
A Senior Application Scientist's Perspective on Bridging Theory and Experiment
In the landscape of modern catalysis, palladium complexes featuring bulky, electron-rich phosphine ligands are indispensable tools, particularly in cross-coupling reactions that form the bedrock of pharmaceutical and materials science. Among these, 1,4-bis(di-tert-butylphosphino)butane, commonly known as dtbbp, has carved out a significant niche. Its unique combination of a flexible four-carbon backbone and sterically demanding tert-butyl groups imparts favorable properties to palladium catalysts, influencing reactivity and selectivity.
This guide provides a comparative analysis of palladium-dtbbp complexes through the lens of Density Functional Theory (DFT), a powerful computational method that provides invaluable insights into catalyst structure, stability, and reaction mechanisms.[1] We will explore how DFT not only rationalizes experimental observations but also predicts the behavior of these catalysts, thereby accelerating the design of more efficient catalytic systems. This document is intended for researchers and professionals in chemistry and drug development who seek to leverage computational insights in their experimental work.
The Ligand: Understanding dtbbp's Influence
The efficacy of a diphosphine ligand in a catalytic cycle is largely dictated by its steric and electronic properties, which are often encapsulated by its cone angle and, crucially for chelating ligands, its "natural bite angle."[2] The natural bite angle is the preferred P-M-P angle a ligand adopts in a coordination complex, free from constraints imposed by the metal center's valence geometry.[2]
The dtbbp ligand is characterized by:
-
Large Steric Bulk: The tert-butyl groups create a sterically hindered environment around the palladium center. This bulk can facilitate the crucial reductive elimination step in many cross-coupling reactions, which is often the product-forming step.[3]
-
Electron-Donating Character: The alkyl groups are strongly electron-donating, increasing the electron density on the palladium center. This enhances the rate of oxidative addition, the initial step in many catalytic cycles.
-
Flexible Backbone: The butane backbone provides significant conformational flexibility, allowing the ligand to accommodate various coordination geometries and intermediates throughout the catalytic cycle. This flexibility allows it to achieve a P-Pd-P bite angle that can be optimal for catalytic activity.[4]
DFT Modeling of [Pd(dtbbp)] Complexes: A Methodological Overview
Computational chemistry has become a vital tool for elucidating reaction mechanisms and catalyst structures at a level of detail inaccessible to experiment alone.[1] A typical DFT study on a [Pd(dtbbp)] complex involves a workflow designed to accurately model the system while maintaining computational feasibility.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
DFT studies allow us to calculate the energy barriers for each step. Comparative studies often reveal that for bulky ligands like dtbbp, the energy barrier for reductive elimination (C → A) is significantly lower than for less bulky ligands. This is a direct consequence of the steric repulsion between the phosphine tert-butyl groups and the aryl groups on the palladium, which destabilizes the intermediate C and favors the release of the product D. [3]
Experimental Protocol: A Self-Validating System for Comparing Ligand Performance
Computational predictions must be validated by experiment. The following protocol provides a standardized method for comparing the performance of dtbbp, dppe, and dppp in a model Suzuki-Miyaura coupling reaction, allowing for direct correlation with DFT-derived insights.
Objective: To experimentally measure the catalytic activity of [Pd(L)] systems (L = dppe, dppp, dtbbp) in the coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,2-bis(diphenylphosphino)ethane (dppe)
-
1,3-bis(diphenylphosphino)propane (dppp)
-
This compound (dtbbp)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Dodecane (internal standard for GC analysis)
-
Reaction vials, magnetic stir bars, heating block
Step-by-Step Methodology:
-
Catalyst Precursor Preparation (In Situ):
-
In three separate, oven-dried vials, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%).
-
To the first vial, add dppe (4.4 mg, 0.011 mmol, 1.1 eq. to Pd).
-
To the second vial, add dppp (4.5 mg, 0.011 mmol, 1.1 eq. to Pd).
-
To the third vial, add dtbbp (4.6 mg, 0.011 mmol, 1.1 eq. to Pd).
-
Causality: Using a slight excess of ligand (1.1 eq) ensures full coordination to the palladium and prevents the formation of palladium black. The in situ generation of the active Pd(0) species is a common and convenient practice.
-
-
Reaction Setup:
-
To each of the three vials, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq.), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 eq.).
-
Causality: Phenylboronic acid is used in slight excess to drive the reaction to completion. K₂CO₃ is the base required to activate the boronic acid for the transmetalation step.
-
Add a magnetic stir bar to each vial.
-
Add anhydrous toluene (2.0 mL) and dodecane (50 µL, internal standard) to each vial.
-
Seal the vials with screw caps containing a PTFE septum.
-
-
Reaction Execution and Monitoring:
-
Place the vials in a pre-heated heating block set to 80 °C.
-
Stir the reactions vigorously.
-
At specified time points (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (~10 µL) from each reaction mixture via syringe.
-
Quench the aliquot in a vial containing diethyl ether (1 mL) and a small amount of silica gel to remove polar impurities.
-
Analyze the quenched sample by Gas Chromatography (GC) to determine the conversion of 4-bromotoluene and the yield of the product, 4-methylbiphenyl.
-
Expected Outcome & Correlation with DFT:
The experimental results are expected to show that the reaction rate follows the order: dtbbp > dppp > dppe . This trend would directly validate the DFT predictions. The higher activity of the dtbbp-based catalyst can be attributed to its wider bite angle and greater steric bulk, which, as computational models suggest, lowers the energy barrier for the rate-limiting reductive elimination step.
Conclusion and Future Outlook
The synergy between DFT calculations and experimental work provides a powerful paradigm for catalyst development. [5]DFT studies on palladium complexes with this compound reveal that its wide bite angle and significant steric bulk are key determinants of its high catalytic activity, particularly in promoting the reductive elimination step of cross-coupling reactions. Comparative computational analyses against other common diphosphine ligands like dppe and dppp consistently highlight the structural and electronic advantages of the dtbbp framework.
As computational resources become more accessible, we can anticipate the routine use of DFT for in silico screening of novel ligand architectures, allowing researchers to prioritize synthetic efforts on the most promising candidates. This data-rich approach will undoubtedly accelerate the discovery of next-generation catalysts for challenging chemical transformations.
References
-
van Leeuwen, P. W. N. M., et al. (2009). Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099-1118. [Link]
-
Deng, G., et al. (2024). Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes. Nature Communications. [Link]
-
Birkholz, M.-N., et al. (2009). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 109(7), 2741-2782. [Link]
-
van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2001). Bite Angle Effects of Diphosphines in Carbonylation Reactions. In Rhodium Catalyzed Hydroformylation. Springer, Dordrecht. [Link]
-
Gozzi, C., et al. (2007). Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Dalton Transactions, (31), 3334-3342. [Link]
-
Appelt, C., et al. (2010). Using Ligand Bite Angles To Control the Hydricity of Palladium Diphosphine Complexes. Journal of the American Chemical Society, 132(40), 14241-14249. [Link]
-
Shields, B. J., & Doyle, A. G. (2020). Organopalladium Catalysis as a Proving Ground for Data-Rich Approaches to Reaction Development and Quantitative Predictions. ChemRxiv. [Link]
-
Khan, S., et al. (2023). Synthesis, Physicochemical Characterization, Biological Evaluation, In Silico and Molecular Docking Studies of Pd(II) Complexes with P, S-Donor Ligands. Molecules, 28(15), 5802. [Link]
-
Singh, R., & Singh, P. (2015). Synthesis and characterization of palladium (II) complexes. Journal of the Serbian Chemical Society, 80(10), 1235-1243. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Sperrle, M., et al. (1996). Synthesis and Characterization of Cationic Palladium (6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) Complexes. Organometallics, 15(24), 5196–5201. [Link]
-
Phakatkar, A. H., et al. (2024). Investigation of the Suzuki-Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 611. [Link]
-
Bay, K. L., & Houk, K. N. (2017). Computational Investigations of Pd-Catalyzed C–H Functionalization Reactions. Accounts of Chemical Research, 50(10), 2439-2447. [Link]
-
Phakatkar, A. H., et al. (2024). Investigation of the Suzuki-Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 611. [Link]
-
Ivasenko, O., et al. (2023). Synthesis and Characterization of Pt(II) and Pd(II) Complexes with Planar Aromatic Oximes. Molecules, 28(6), 2530. [Link]
-
Phakatkar, A. H., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 611. [Link]
-
Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 75. [Link]
Sources
- 1. Computational Investigations of Pd-Catalyzed C–H Functionalization Reactions [escholarship.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
The Ascendancy of 1,4-Bis(di-tert-butylphosphino)butane in Modern Catalysis: A Comparative Guide to Enhanced Efficacy
In the landscape of transition metal catalysis, the rational design of ancillary ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the diverse array of phosphine ligands, bidentate phosphines have long been recognized for their ability to form stable chelate complexes with metal centers, thereby influencing the outcome of catalytic transformations. This guide provides an in-depth technical comparison of 1,4-Bis(di-tert-butylphosphino)butane (dtbbp), a sterically demanding and electron-rich bidentate phosphine ligand, against its counterparts in newly developed catalytic applications. Through a synthesis of experimental data and mechanistic insights, we will validate the efficacy of dtbbp and provide researchers, scientists, and drug development professionals with a comprehensive understanding of its advantages in challenging chemical transformations.
The Critical Role of Ligand Architecture in Catalysis
The performance of a transition metal catalyst is intricately linked to the steric and electronic properties of its coordinating ligands. Bidentate phosphines, which possess two phosphine moieties connected by a backbone, chelate to a metal center, forming a stable ring structure. This chelation effect often enhances catalytic activity and stability compared to monodentate ligands. The key parameters that govern the efficacy of a bidentate phosphine ligand are its bite angle (the P-M-P angle), the steric bulk of the substituents on the phosphorus atoms, and the electron-donating ability of the phosphine groups.[1]
Bulky and electron-rich phosphine ligands are known to accelerate key steps in catalytic cycles, such as oxidative addition and reductive elimination.[2] The steric hindrance provided by bulky substituents can facilitate the reductive elimination of the desired product from the metal center, while high electron density on the phosphorus atoms can promote the initial oxidative addition of substrates to the metal.
Unveiling the Potential of this compound (dtbbp)
This compound, often abbreviated as dtbbp, is a bidentate phosphine ligand characterized by a flexible four-carbon backbone and sterically demanding tert-butyl groups on each phosphorus atom. These structural features impart a unique combination of steric bulk and electron-donating character, positioning dtbbp as a powerful ligand for a range of catalytic reactions.
The primary synthetic route to dtbbp involves the dialkylation of a di-tert-butylphosphine salt with a 1,4-dihalobutane.[2] This method allows for the efficient construction of the ligand on a laboratory scale.
The presence of the bulky tert-butyl groups on the phosphorus atoms of dtbbp creates a sterically hindered environment around the coordinated metal center. This steric congestion is crucial for promoting challenging cross-coupling reactions, particularly those involving sterically demanding substrates where traditional phosphine ligands may fail.[2]
Comparative Efficacy in a "New Reaction": Nickel-Catalyzed C(sp²)-C(sp³) Suzuki Coupling
To validate the efficacy of dtbbp, we turn to a contemporary challenge in cross-coupling catalysis: the nickel-catalyzed Suzuki-Miyaura coupling of C(sp³)-hybridized carbons. While palladium has been the workhorse for C(sp²)-C(sp²) couplings, nickel has emerged as a promising catalyst for forging C(sp²)-C(sp³) bonds, offering unique reactivity and being a more earth-abundant and cost-effective alternative.[3][4][5]
A recent study focused on the development of new phosphine ligands for the nickel-catalyzed Suzuki coupling of acetals with boronic acids to form valuable benzylic ethers—a transformation that proved challenging with existing ligand architectures for both nickel and palladium.[3] This reaction serves as an excellent platform to compare the performance of dtbbp with other bidentate phosphine ligands.
Experimental Protocol: Nickel-Catalyzed Suzuki Coupling of an Acetal with a Boronic Acid
The following protocol outlines a general procedure for the nickel-catalyzed Suzuki coupling reaction used to compare the performance of various bidentate phosphine ligands.
Reaction Scheme:
Sources
- 1. Diversification of Pharmaceuticals via Late-Stage Hydrazination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Phosphine Ligand Selection: A Cost-Benefit Analysis of DBPB vs. Its Homologues
An objective comparison of 1,4-bis(diphenylphosphino)butane (DBPB) against other common phosphine ligands for researchers, scientists, and drug development professionals.
In the landscape of transition-metal catalysis, the phosphine ligand is not merely an accessory; it is a master controller of reactivity and selectivity.[1] For professionals in pharmaceutical and fine chemical synthesis, the choice between seemingly similar ligands can be the difference between a high-yielding, efficient process and a costly, low-performing one. This guide provides an in-depth analysis of 1,4-bis(diphenylphosphino)butane (dppb), comparing its performance and economic viability against its shorter-chain homologues, 1,2-bis(diphenylphosphino)ethane (dppe) and 1,3-bis(diphenylphosphino)propane (dppp). We will move beyond catalog specifications to explore the mechanistic causality that governs their behavior, empowering you to make more informed decisions in your catalytic system design.
The Foundational Principle: Bite Angle and the Chelate Effect
Bidentate phosphines like dppe, dppp, and dppb are workhorse ligands primarily because they form stable chelate rings with a metal center.[2] This "chelate effect" enhances the stability of the catalytic complex compared to using two separate monodentate phosphine ligands.[3] The critical differentiating factor among these ligands is the length of the alkyl chain connecting the two phosphorus atoms. This chain length dictates the size of the chelate ring and, most importantly, the natural bite angle (P-M-P angle). This geometric constraint is a primary tool for tuning the catalyst's performance.[4]
| Ligand | Abbreviation | Alkyl Backbone | Chelate Ring Size | Natural Bite Angle (approx.) |
| 1,2-Bis(diphenylphosphino)ethane | dppe | -(CH₂)₂- | 5-membered | 85°[3] |
| 1,3-Bis(diphenylphosphino)propane | dppp | -(CH₂)₃- | 6-membered | 91° |
| 1,4-Bis(diphenylphosphino)butane | dppb | -(CH₂)₄- | 7-membered | 94° |
As the backbone lengthens from dppe to dppb, the natural bite angle increases. This seemingly small change has profound consequences for the geometry of the metal's coordination sphere, directly influencing the rates of key steps in the catalytic cycle.
Performance in Catalysis: The Suzuki-Miyaura Coupling Case Study
To draw a meaningful comparison, we will analyze the performance of these ligands in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of C-C bond formation in modern drug development.[5][6] The efficiency of this reaction is often dictated by the rate of reductive elimination, the final step that forms the desired product and regenerates the active catalyst.
Catalytic Activity & Yield
It is widely observed that a larger bite angle can accelerate the rate of reductive elimination.[7][8] By forcing the P-M-P angle to be wider, dppb encourages a geometry that is closer to the transition state for reductive elimination, thus lowering the activation barrier for this crucial, often rate-limiting, step. This translates directly into faster reactions and potentially higher turnover numbers (TONs).
Table 2: Illustrative Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Typical Yield (%) | Rationale for Performance |
| dppe | Pd(OAc)₂ / dppe | Moderate to Good | The small bite angle forms a very stable complex but may result in slower reductive elimination compared to its homologues.[5] |
| dppp | Pd(OAc)₂ / dppp | High | Often considered a "sweet spot," providing a good balance of stability and activity for a wide range of substrates.[5] |
| dppb | Pd(OAc)₂ / dppb | High to Very High | The wider bite angle can significantly accelerate the reaction by facilitating reductive elimination, making it ideal for challenging or sterically hindered couplings. |
Note: The yields presented are illustrative and are highly dependent on specific reaction conditions such as catalyst loading, base, solvent, and temperature.[5]
Cost-Benefit Considerations
While dppb can offer superior catalytic activity, this performance advantage must be weighed against economic factors.
-
Reagent Cost: Historically, dppe and dppp have been more common and are often available at a lower cost per gram than dppb. For large-scale manufacturing, this initial cost can be a significant factor.
-
Process Efficiency: The true cost is a function of the entire process. If using dppb allows for lower catalyst loadings, shorter reaction times (increasing reactor throughput), higher yields, or improved selectivity (reducing purification costs), its higher initial price can be easily justified. A 5% increase in yield on a multi-kilogram scale can translate into savings that far exceed the additional ligand cost.
-
Stability: All three ligands form robust complexes, but phosphines, in general, are susceptible to oxidation.[9] Proper inert atmosphere techniques are crucial to prevent degradation to the corresponding phosphine oxide, which would represent a loss of expensive material.
Experimental Protocol: A Self-Validating Comparison
To make an informed decision for a specific application, a direct, side-by-side experimental comparison is essential. This protocol is designed to provide a reliable comparison of dppe, dppp, and dppb.
Objective: To determine the optimal ligand for the Suzuki-Miyaura coupling of a specific aryl halide and boronic acid by comparing reaction rates and final yields.
Methodology Rationale:
-
Inert Atmosphere: The use of a Schlenk line or glovebox is non-negotiable. The active Pd(0) species and the phosphine ligands themselves are sensitive to oxygen. Failure to exclude air will lead to catalyst deactivation and inconsistent results.
-
Pre-catalyst: Palladium(II) acetate is a common, air-stable, and cost-effective precursor that is reduced in situ to the active Pd(0) catalyst by the phosphine ligand.
-
Stoichiometry: A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide. The ligand-to-palladium ratio is typically slightly greater than 1:1 for bidentate ligands to ensure full coordination.
-
Parallel Execution: Running all three reactions simultaneously under identical conditions (same heating block, same stirring rate, reagents from the same bottles) is critical to eliminate process variables and ensure the only significant difference is the ligand itself.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a nitrogen/argon atmosphere, prepare three identical reaction vessels (e.g., 25 mL Schlenk flasks) labeled "dppe," "dppp," and "dppb."
-
Reagent Addition: To each flask, add:
-
Palladium(II) acetate (1 mol%)
-
The respective phosphine ligand (1.1 mol%)
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely ground
-
A magnetic stir bar
-
-
Solvent Addition: Add a degassed solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water 4:1:1) to each flask.
-
Reaction: Place the flasks in a pre-heated oil bath or heating block set to 80 °C and begin vigorous stirring.
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture under inert conditions. Quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the conversion percentage. This provides kinetic data on the reaction progress.
-
Work-up: Once the reaction with the fastest rate reaches completion (as determined by monitoring), cool all flasks to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Analysis: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Determine the isolated yield for each reaction after purification (e.g., by column chromatography) to compare the final product output.
Caption: Workflow for the parallel evaluation of phosphine ligands.
Decision Framework for Ligand Selection
The choice of ligand is a strategic decision based on project goals. This framework can guide your initial selection for screening.
Caption: A strategic framework for initial phosphine ligand screening.
Conclusion
There is no universally "best" ligand among dppe, dppp, and dppb. The selection is an optimization problem specific to the chemical transformation and the project's economic and timeline constraints. Dppb, with its wider bite angle, is a powerful tool for accelerating challenging cross-coupling reactions and should be a primary candidate when reaction rate and maximizing yield are the top priorities. However, the cost-effectiveness and robust performance of dppp and dppe make them the logical starting points for more standard transformations. By understanding the underlying structure-activity relationships and employing a systematic, parallel screening approach, the development scientist can confidently select the most cost-effective and highest-performing ligand, ensuring an efficient path to the target molecule.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Wikipedia. (2023). Metal-phosphine complex. Wikipedia, the free encyclopedia. [Link]
-
Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH. [Link]
-
ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Chemistry LibreTexts. (2023). 2.9: Phosphines. Chemistry LibreTexts. [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 1,3-Bis(diphenylphosphino) propane, 97%. Otto Chemie Pvt. Ltd. [Link]
-
ACS Publications. (2024). s-Block Metal Base-Catalyzed Synthesis of Sterically Encumbered Derivatives of Ethane-1,2-diyl-bis(diphenylphosphane oxide) (dppeO2). Organometallics. [Link]
-
Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. Chemistry LibreTexts. [Link]
Sources
- 1. cfmot.de [cfmot.de]
- 2. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
The Enduring Appeal of 1,4-Bis(di-tert-butylphosphino)butane in Catalysis: A Comparative Review
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical decision that can dictate the success of a catalytic reaction. Among the vast arsenal of available ligands, 1,4-Bis(di-tert-butylphosphino)butane (dtbpb) has carved out a significant niche, particularly in palladium- and rhodium-catalyzed transformations. This guide provides an in-depth technical review of patents citing dtbpb, offering a comparative analysis of its performance against common alternatives, supported by experimental data and mechanistic insights.
Introduction: The Structural Advantages of a Bulky, Flexible Diphosphine
This compound is a bidentate phosphine ligand characterized by its bulky tert-butyl groups and a flexible four-carbon backbone. This unique combination of steric hindrance and conformational flexibility imparts desirable properties to its metal complexes, influencing catalytic activity, selectivity, and stability. The bulky tert-butyl groups create a sterically demanding environment around the metal center, which can promote challenging reductive elimination steps and prevent catalyst deactivation pathways.[1] The flexible butane linker allows the ligand to adopt a range of bite angles, accommodating different metal geometries and reaction intermediates.
Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in C-C and C-N Bond Formation
Patents frequently cite dtbpb in the context of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Suzuki-Miyaura Coupling: Navigating the Challenge of Unactivated Aryl Chlorides
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While highly efficient for aryl bromides and iodides, the coupling of less reactive and more cost-effective aryl chlorides remains a challenge. The electron-rich and sterically demanding nature of dtbpb makes it a valuable ligand for activating the C-Cl bond.
Comparative Performance:
While direct head-to-head comparative studies featuring dtbpb in patents are not always publicly detailed, the scientific literature provides valuable insights. For instance, in the Suzuki-Miyaura coupling of challenging, electron-rich, and sterically hindered aryl chlorides, catalyst systems employing bulky, electron-rich phosphines consistently outperform those with less sterically demanding ligands like triphenylphosphine (PPh₃).[2][3] Ligands such as SPhos and XPhos, which are bulky biaryl phosphines, have shown exceptional activity for these difficult couplings.[2] Although direct quantitative comparisons with dtbpb are sparse in the provided search results, the structural similarities suggest that dtbpb would offer competitive performance in such scenarios.
| Ligand | Catalyst System | Substrate | Yield (%) | Reference |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chloride | >95 | [4] |
| XPhos | XPhos Pd G2 | Aryl Chloride | >95 | [4] |
| SPhos | SPhos Pd G2 | Aryl Chloride | >95 | [4] |
| dppf | PdCl₂(dppf) | Aryl Halide | High | [5][6] |
Mechanistic Rationale: The efficacy of bulky, electron-rich ligands like dtbpb in the Suzuki-Miyaura coupling stems from their ability to facilitate the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center. The electron-donating character of the phosphine increases the electron density on the palladium, making it more nucleophilic and reactive towards the aryl chloride. The steric bulk promotes the formation of a monoligated Pd(0) species, which is often the active catalyst, and accelerates the final reductive elimination step to release the biaryl product.[2]
Experimental Workflow: Ligand Screening for Suzuki-Miyaura Coupling
Caption: A general workflow for screening different phosphine ligands in a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds with High Efficiency
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the construction of C-N bonds. A German patent highlights the use of a palladium acetate and this compound catalyst system for the synthesis of arylamines, achieving a yield of 80%. This demonstrates the practical utility of dtbpb in an industrial context.
Comparative Performance:
The choice of ligand in Buchwald-Hartwig amination is highly dependent on the nature of the coupling partners. For challenging substrates like aryl tosylates, specialized ligands are often required. While the patent citing dtbpb for arylamine synthesis does not provide a direct comparison, the literature offers insights into the performance of other ligands for similar transformations. For instance, N-heterocyclic carbene (NHC) ligands have shown high efficiency in the amination of aryl tosylates.[7][8] For the amination of pyridines, bulky biarylphosphine ligands like RuPhos and BrettPhos, and the chelating bisphosphine Xantphos are often employed.[9]
| Ligand Class | Representative Ligand(s) | Key Strengths |
| Bulky Biarylphosphines | RuPhos, BrettPhos | Effective for a wide range of substrates, including challenging heteroaryl halides.[9] |
| Chelating Bisphosphines | Xantphos | Offers good stability and is effective for a variety of amination reactions.[9] |
| Ferrocene-based Diphosphines | Josiphos-type ligands | Can provide high turnover numbers and excellent functional-group compatibility.[10] |
| N-Heterocyclic Carbenes (NHCs) | IPr(NMe₂)₂ | Highly effective for the amination of challenging aryl tosylates.[7][8] |
Mechanistic Rationale: In the Buchwald-Hartwig amination, the phosphine ligand plays a crucial role in several elementary steps. The electron-rich nature of dtbpb facilitates the oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the tert-butyl groups helps to promote the reductive elimination of the C-N bond, which is often the turnover-limiting step. The flexibility of the butane backbone allows the ligand to accommodate the various coordination geometries required throughout the catalytic cycle.
Rhodium-Catalyzed Hydrogenation: A Gateway to Saturated Molecules
Beyond palladium catalysis, dtbpb and its analogues are also valuable ligands in rhodium-catalyzed hydrogenation reactions. These reactions are essential for the synthesis of saturated compounds, often with high stereoselectivity.
Performance and Mechanistic Considerations:
While specific patents citing dtbpb in rhodium-catalyzed hydrogenation were not prominently found in the initial searches, the principles of ligand design for this transformation are well-established. The electronic and steric properties of the phosphine ligand are critical for both the activity and selectivity of the rhodium catalyst. Bulky, electron-donating phosphines generally lead to more active catalysts.[10] In asymmetric hydrogenation, the chirality of the ligand is the primary determinant of the enantioselectivity of the product.
For the hydrogenation of unfunctionalized olefins, iridium catalysts with chiral P,N ligands have shown broad applicability.[11] For the hydrogenation of functionalized olefins, rhodium complexes with a variety of chiral phosphine ligands are widely used.[12] The mechanism of these reactions typically involves the coordination of the olefin to the rhodium-hydride complex, followed by migratory insertion and reductive elimination to afford the saturated product. The ligand influences the stability of the intermediates and the energy barriers of the elementary steps, thereby controlling the overall efficiency and selectivity of the reaction.
Catalytic Cycle: Rhodium-Catalyzed Olefin Hydrogenation
Caption: A simplified catalytic cycle for the rhodium-catalyzed hydrogenation of an olefin.
Synthesis of this compound and Alternatives
The accessibility of a ligand is a crucial factor for its widespread adoption. The primary synthetic route to this compound involves the dialkylation of a di-tert-butylphosphine salt with a 1,4-dihalobutane.[1] This method leverages the nucleophilicity of the phosphide anion to displace the halide leaving groups. The di-tert-butylphosphine precursor can be prepared from the reaction of phosphorus trichloride with an excess of a tert-butyl Grignard reagent, followed by reduction.[1]
Alternative phosphine ligands are synthesized through various methods. For example, biaryl phosphines like SPhos and XPhos are often prepared through multi-step sequences involving the coupling of an aryl halide with a phosphine-containing fragment. The synthesis of ferrocene-based ligands like dppf typically involves the lithiation of ferrocene followed by reaction with a chlorophosphine.
Representative Synthetic Protocol for a Bis(diphenylphosphino)alkane:
A patent describes a process for synthesizing bis(diphenylphosphino)alkanes, which can be adapted for similar structures. The general steps are:
-
Reaction of metallic lithium with triphenylphosphine in a suitable solvent to generate lithium diphenylphosphide.
-
Reaction of the lithium diphenylphosphide with water to produce diphenylphosphine.
-
Reaction of diphenylphosphine with a dichloroalkane in the presence of a base to yield the final bis(diphenylphosphino)alkane.[13]
Conclusion and Future Outlook
This compound continues to be a valuable ligand in the toolbox of synthetic chemists, particularly for challenging palladium-catalyzed cross-coupling reactions. Its combination of steric bulk and flexibility provides a unique advantage in promoting difficult catalytic steps. While newer generations of more specialized ligands, such as the Buchwald biaryl phosphines, have demonstrated exceptional performance in many applications, the relative simplicity and effectiveness of dtbpb ensure its continued relevance.
Future developments in this field will likely focus on the design of even more active, selective, and robust ligands. A deeper understanding of the intricate interplay between ligand structure, catalyst performance, and reaction mechanism will be crucial for the rational design of next-generation catalysts. As the demand for more efficient and sustainable chemical processes grows, the development of new and improved phosphine ligands, including derivatives and analogues of dtbpb, will undoubtedly remain a vibrant area of research.
References
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- This compound | 150111-89-0 | Benchchem.
- Reactions of D2 with 1,4-Bis(diphenylphosphino) butane-Stabilized Metal Nanoparticles-A Combined. Freie Universität Berlin.
- Di-tert-butylphosphinoferrocene.An oven-dried 1000-mL four-necked (one 34/45 joint and three 24/40 joints) round-bottomed flask is allowed to cool in a desiccator over anhydrous. Organic Syntheses Procedure.
- Stereoselective hydrogenation of olefins using rhodium-substituted carbonic anhydrase--a new reductase. PubMed.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N‑Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry - ACS Figshare.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
- Isomerization of Olefins Triggered by Rhodium-Catalyzed C-H Bond Activation: Control of Endocyclic β-Hydrogen Elimin
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.
- Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-W
- Iridium-catalyzed asymmetric hydrogen
- Mechanistic insight into the palladium-catalyzed 1,4-oxidation of 1,3-dienes to 1,4-dicarboxy-alk-2-enes. PubMed.
- Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temper
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- ChemInform Abstract: Buchwald—Hartwig Amination of (Hetero)aryl Tosylates Using a Well‐Defined N‐Heterocyclic Carbene/Palladium(II) Precatalyst.
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Iridium-catalyzed asymmetric hydrogenation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective hydrogenation of olefins using rhodium-substituted carbonic anhydrase--a new reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1,4-Bis(di-tert-butylphosphino)butane
For the discerning researcher in drug development and catalytic chemistry, the utility of bidentate phosphine ligands such as 1,4-Bis(di-tert-butylphosphino)butane is undeniable. Their electronic and steric properties are pivotal in advancing complex chemical transformations. However, the very reactivity that makes these compounds valuable necessitates a rigorous and informed approach to their handling. This guide provides essential, experience-driven safety and logistical protocols to ensure both the integrity of your research and the safety of your laboratory personnel.
Immediate Safety Concerns: What You Need to Know First
While a comprehensive Safety Data Sheet (SDS) for this compound with detailed GHS classifications is not fully available, the known characteristics of this compound and its close analogs demand a high level of caution. The primary hazards stem from its potential for air sensitivity and the health effects associated with phosphine ligands.
Information from the available SDS for this compound indicates the need for personal protective equipment and measures to avoid dust formation and inhalation[1]. Analogous compounds like 1,4-Bis(diphenylphosphino)butane are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2][3][4][5]. Therefore, it is imperative to handle this compound with the assumption that it carries similar risks.
Key Hazards:
-
Air Sensitivity: While not explicitly stated for this specific compound in the available data, many phosphine ligands are sensitive to air and can oxidize. It is best practice to handle them under an inert atmosphere.
-
Skin and Eye Irritation: Direct contact can cause significant irritation[2][3][4][5].
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory discomfort[3][5].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.
| Laboratory Operation | Minimum Required PPE |
| Weighing and Transfer | Chemical safety goggles, Lab coat, Nitrile gloves |
| Reaction Setup | Chemical safety goggles, Lab coat, Nitrile gloves |
| Work-up and Purification | Chemical safety goggles, Lab coat, Nitrile gloves |
| Spill Cleanup | Chemical safety goggles, Lab coat, Nitrile gloves, Respiratory protection (if dust is generated) |
A Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended for extended operations.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents[5]. The container must be kept tightly closed.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that a fume hood is available and that all necessary PPE is donned correctly. Have spill cleanup materials readily accessible.
-
Inert Atmosphere: For transfers and reaction setups, it is highly recommended to work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent potential oxidation.
-
Weighing: If weighing outside of a glovebox, do so in a fume hood. To minimize the generation of airborne dust, handle the solid gently.
-
Reaction Setup: Add the compound to the reaction vessel under a stream of inert gas. Ensure all joints are properly sealed.
-
Post-Reaction: Quench any unreacted phosphine ligand carefully with a suitable reagent before work-up.
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A common method is to rinse with a dilute solution of an oxidizing agent, such as bleach, followed by a thorough water rinse.
Spill Response
In the event of a spill, evacuate the immediate area if a significant amount of dust is generated. Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as sand or vermiculite. Scoop the mixture into a sealed container for proper disposal. Avoid creating dust during the cleanup process[2].
Disposal Plan
All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste. Dispose of this material through a licensed waste disposal service in accordance with local, state, and federal regulations[3]. Do not dispose of it down the drain or in general waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
